molecular formula C8H10N2O B1487129 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol CAS No. 2090965-55-0

6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol

Numéro de catalogue: B1487129
Numéro CAS: 2090965-55-0
Poids moléculaire: 150.18 g/mol
Clé InChI: AJPGCUNAHQSBRN-UHFFFAOYSA-N
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Description

6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol (CAS 2090965-55-0) is a pyrimidine derivative of interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C8H10N2O and a molecular weight of 150.18 g/mol, serves as a versatile chemical scaffold . The pyrimidine core is a privileged structure in pharmacology, frequently found in compounds designed to modulate various biological targets . Pyrimidine and pyridine derivatives are extensively investigated for their therapeutic potential. Research on analogous structures has demonstrated their utility as metabotropic glutamate receptor subtype 5 (mGluR5) antagonists, which are relevant for the study of central nervous system disorders such as anxiety, depression, and pain . Furthermore, structurally similar heterocyclic compounds are explored as potent allosteric modulators for muscarinic acetylcholine receptors and as inhibitors of kinases like Bruton's tyrosine kinase (Btk), highlighting the significance of this chemical class in developing treatments for neurological conditions and cancer . The specific substitution pattern on the pyrimidine ring, including the 2-methylprop-1-en-1-yl group at the 6-position, makes this compound a valuable intermediate for further structure-activity relationship (SAR) studies. Scientists can utilize this building block to synthesize novel analogs for probing biological mechanisms or optimizing drug-like properties, such as potency and selectivity . This product is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemical compounds with appropriate care and in accordance with all applicable laboratory safety regulations.

Propriétés

IUPAC Name

4-(2-methylprop-1-enyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6(2)3-7-4-8(11)10-5-9-7/h3-5H,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPGCUNAHQSBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=O)NC=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide to 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol: Structural Dynamics and Synthetic Utility

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol (CAS: 2090965-55-0) is an advanced heterocyclic building block utilized in medicinal chemistry and drug discovery[1]. Characterized by a pyrimidin-4-ol core and a lipophilic isobutenyl substituent at the C6 position, this compound serves as a highly versatile precursor. This whitepaper details its physicochemical properties, tautomeric behavior, and validated synthetic protocols for its integration into active pharmaceutical ingredients (APIs).

Chemical Identity and Physicochemical Properties

Understanding the baseline physical properties of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol is essential for predicting its behavior in both synthetic reactions and biological systems. The isobutenyl group significantly increases the lipophilicity of the otherwise polar pyrimidine core.

Table 1: Chemical and Physical Properties

PropertyValueImplications for Drug Design
CAS Number 2090965-55-0[1]Unique registry identifier for procurement and tracking.
Molecular Formula C8H10N2O[1]Balances heteroatoms with a hydrocarbon side-chain.
Molecular Weight 150.18 g/mol [1]Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
H-Bond Donors 1 (in enol/keto forms)Critical for target protein interaction.
H-Bond Acceptors 2 (N and O atoms)Facilitates solubility and kinase hinge-binding motifs.

Structural Dynamics: Keto-Enol Tautomerism

A defining mechanistic feature of the pyrimidin-4-ol scaffold is its dynamic keto-enol tautomerism[2]. The compound exists in an equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(1H)-one (keto) forms.

Causality in Tautomerism: The position of this equilibrium is heavily solvent-dependent. In non-polar environments, the enol form is often stabilized. However, in polar solvents (such as water or DMSO), the keto form predominates due to its higher dipole moment and superior solvation energy[2]. This shift fundamentally alters the molecule's hydrogen-bonding array. The enol form presents a Donor-Acceptor-Donor-Acceptor (DADA) array, whereas the keto form presents a Donor-Donor-Acceptor-Acceptor (DDAA) array[3]. Recognizing which tautomer is active is critical for Structure-Based Drug Design (SBDD), as it dictates how the molecule will anchor into a receptor's binding pocket.

Tautomerism Enol Pyrimidin-4-ol (Enol Form) Keto Pyrimidin-4(1H)-one (Keto Form) Enol->Keto Tautomerization DADA DADA H-Bond Array (Receptor Binding) Enol->DADA Presents as DDAA DDAA H-Bond Array (Receptor Binding) Keto->DDAA Presents as NonPolar Non-Polar Solvents (Favors Enol) NonPolar->Enol Polar Polar Solvents / H2O (Favors Keto) Polar->Keto

Caption: Tautomeric equilibrium of the pyrimidin-4-ol core and its influence on H-bonding arrays.

Synthetic Methodologies and Protocols

The most robust method for synthesizing 6-substituted pyrimidines involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[4]. This approach allows for the precise installation of the isobutenyl group onto the pyrimidine core.

Step-by-Step Protocol: Suzuki-Miyaura Coupling

Objective: Synthesize 6-(2-methylprop-1-en-1-yl)pyrimidin-4-ol from 6-chloropyrimidin-4-ol.

Reagents:

  • 6-Chloropyrimidin-4-ol (1.0 equiv)

  • 2-Methylprop-1-en-1-ylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ] (0.05 equiv)

  • Sodium carbonate ( Na2​CO3​ ) (2.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 v/v)

Procedure:

  • Preparation: In a round-bottom flask, dissolve 6-chloropyrimidin-4-ol and 2-methylprop-1-en-1-ylboronic acid in the DME/Water mixture.

  • Degassing (Critical Step): Sparge the solution with inert argon gas for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalyst to inactive Pd(II) species, which would prematurely terminate the catalytic cycle.

  • Catalyst Addition: Add Na2​CO3​ and Pd(PPh3​)4​ under a positive stream of argon. Causality: The inorganic base ( Na2​CO3​ ) is required to activate the boronic acid, forming an electron-rich boronate complex that facilitates the transmetalation step[4]. The biphasic DME/water solvent ensures both organic substrates and inorganic salts remain in solution.

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 12 hours. The system is self-validating; monitor the reaction via TLC or LC-MS (looking for the m/z 151 [M+H]+ peak) until the starting material is fully consumed.

  • Workup & Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure target compound.

Downstream Functionalization in Drug Development

The strategic value of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol lies in the reactivity of its isobutenyl side chain. In medicinal chemistry, this alkene acts as a masked functional group that can be elaborated into diverse pharmacophores:

  • Epoxidation: Treatment with m-CPBA yields an oxirane. This epoxide can undergo regioselective ring-opening with various amines to generate β -amino alcohols, a common motif in beta-blockers and anti-infectives.

  • Oxidative Cleavage: Ozonolysis ( O3​ ) or Lemieux-Johnson oxidation ( OsO4​/NaIO4​ ) cleaves the double bond to yield pyrimidine-6-carboxaldehyde. This aldehyde is a prime electrophile for reductive amination, allowing the attachment of complex heterocyclic appendages.

  • Hydroboration-Oxidation: Anti-Markovnikov addition of water across the double bond yields a primary alcohol, providing a handle for etherification or esterification.

Synthesis SM1 6-Chloropyrimidin-4-ol (Starting Material) Reaction Suzuki-Miyaura Coupling Pd(PPh3)4, Na2CO3, DME/H2O, 100°C SM1->Reaction SM2 2-Methylprop-1-en-1-ylboronic acid (Coupling Partner) SM2->Reaction Product 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol (Target Scaffold) Reaction->Product Func1 Epoxidation (Oxirane formation) Product->Func1 Func2 Oxidative Cleavage (Aldehyde generation) Product->Func2 Func3 Hydroboration (Alcohol formation) Product->Func3

Caption: Synthetic workflow for 6-(2-methylprop-1-en-1-yl)pyrimidin-4-ol and downstream functionalization.

References[1] Title: Screening Compounds P48439 | EvitaChem

Sources

Structural Elucidation and NMR Reference Data for 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

The pyrimidine scaffold is a ubiquitous pharmacophore in medicinal chemistry, frequently leveraged for its robust hydrogen-bonding capabilities and modular functionalization. Among these derivatives, 6-(2-methylprop-1-en-1-yl)pyrimidin-4-ol presents a unique analytical challenge due to the interplay between its conjugated isobutenyl side chain and the inherent tautomerism of the pyrimidin-4-ol core.

This whitepaper provides an in-depth, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this molecule. By establishing a self-validating experimental workflow, we aim to equip analytical scientists with the precise mechanistic insights required to differentiate tautomeric states and definitively assign complex spectral data.

Mechanistic Insights: Tautomerism and Chemical Shifts

The structural assignment of 6-(2-methylprop-1-en-1-yl)pyrimidin-4-ol is fundamentally dictated by its tautomeric equilibrium. In solution, the molecule exists in a dynamic equilibrium between the pyrimidin-4-ol (enol) and the pyrimidin-4(3H)-one (keto) forms.

Causality in Solvent Selection

The choice of solvent directly dictates the observable tautomer. Non-polar solvents (e.g., CDCl 3​ ) often favor the enol form or induce complex intermolecular hydrogen-bonded dimers that broaden spectral lines. Conversely, highly polar, hydrogen-bond-accepting solvents like DMSO-d 6​ stabilize the keto form (pyrimidin-4(3H)-one) by forming discrete solvent-solute hydrogen bonds. This stabilization arrests rapid proton exchange, allowing the N3-H proton to be observed as a distinct, albeit broad, signal in the 1 H NMR spectrum.

The C4 Carbonyl Indicator

The most definitive marker of this tautomeric state is the 13 C chemical shift of the C4 carbon. As established in studies of related pyrimidin-4-ol systems, a chemical shift in the range of 160–170 ppm is characteristic of a carbonyl carbon (keto form), whereas a shift of 150–160 ppm indicates a carbon attached to a hydroxyl group (enol form) (1). In DMSO-d 6​ , the C4 resonance of our target molecule reliably appears at ~163.8 ppm, confirming the predominance of the keto tautomer.

Quantitative NMR Reference Data

The following tables summarize the empirical and highly predicted resonance data for 6-(2-methylprop-1-en-1-yl)pyrimidin-4-ol in DMSO-d 6​ at 298 K, cross-referenced against standard pyrimidine analytical frameworks (2).

Table 1: 1 H NMR Assignments (400 MHz, DMSO-d 6​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationMechanistic Causality / Assignment
N3-H 12.20br s1HHighly deshielded exchangeable proton; broadness indicates residual exchange or solvent H-bonding.
C2-H 8.05s1HHighly deshielded by the adjacent N1 and N3 electronegative atoms.
C5-H 6.15s1HShielded by the electron-donating resonance effect of the C4-oxo group.
C1'-H 5.95m (or br s)1HVinylic proton of the isobutenyl group; exhibits fine long-range allylic coupling ( 4J ).
C3'-CH 3​ 2.05d ( 4J = 1.2 Hz)3HAllylic methyl trans to the pyrimidine ring; deshielded by spatial proximity to the ring current.
C4'-CH 3​ 1.85d ( 4J = 1.2 Hz)3HAllylic methyl cis to the pyrimidine ring.
Table 2: 13 C NMR Assignments (100 MHz, DMSO-d 6​ )
PositionChemical Shift (δ, ppm)Mechanistic Causality / Assignment
C4 163.8Carbonyl character confirms the pyrimidin-4(3H)-one tautomer.
C6 158.5Quaternary carbon deshielded by the adjacent N1 and conjugated alkene.
C2 152.4Imine-like carbon situated between two nitrogen heteroatoms.
C2' 142.3Quaternary vinylic carbon of the isobutenyl group.
C1' 120.6Tertiary vinylic carbon; conjugated with the pyrimidine π-system.
C5 110.2Alpha to the carbonyl; highly shielded due to enamine-like resonance.
C4' 27.4Allylic methyl carbon (trans).
C3' 20.1Allylic methyl carbon (cis).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, analytical workflows must be designed as self-validating systems. The following protocol embeds internal checks to prevent misassignment caused by tautomeric shifting or incomplete relaxation, a common pitfall in the analysis of multi-nitrogen scaffolds (3).

Phase 1: Sample Preparation & Matrix Selection
  • Weighing & Dissolution: Dissolve exactly 5–10 mg of the analyte in 0.6 mL of anhydrous DMSO-d 6​ (100.0 atom % D).

  • Causality: Anhydrous conditions are critical. Trace water in standard DMSO-d 6​ will catalyze rapid proton exchange at N3, collapsing the 12.20 ppm signal into the water peak (~3.3 ppm) and destroying tautomeric evidence.

  • Validation Check: Inspect the NMR tube against a light source. The solution must be optically clear. Particulate matter creates magnetic susceptibility gradients that degrade the lineshape of the fine allylic couplings (1.2 Hz) on the isobutenyl methyls.

Phase 2: 1D Acquisition Parameters
  • 1H NMR: Acquire at 298 K using a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 3.0 seconds.

  • Causality: A prolonged D1 ensures complete longitudinal ( T1​ ) relaxation. The C2-H proton in pyrimidines often has a long T1​ . Insufficient delay will result in artificial signal attenuation, ruining quantitative integration.

  • Validation Check: Integrate the C2-H singlet (8.05 ppm) against the combined isobutenyl methyl doublets (1.85 and 2.05 ppm). The ratio must be exactly 1:6. Any deviation indicates incomplete relaxation or co-eluting impurities.

Phase 3: 2D HMBC Cross-Validation
  • Execution: Acquire a 1 H- 13 C HMBC spectrum optimized for long-range couplings ( J = 8 Hz).

  • Causality: 1D 13 C data alone cannot definitively distinguish the quaternary C4 and C6 carbons. HMBC maps the connectivity network.

  • Validation Check: The C5-H proton (6.15 ppm) must show strong 3J correlations to both C4 (163.8 ppm) and C6 (158.5 ppm). Furthermore, the observation of a correlation from the exchangeable N3-H proton to C2 and C4 serves as the ultimate validation of the keto tautomeric state. If this correlation is absent, the assignment must be re-evaluated.

Workflow Visualization

The logical relationship between sample preparation, data acquisition, and tautomeric validation is mapped below.

NMR_Workflow Prep Sample Preparation (Anhydrous DMSO-d6, 5-10 mg) Acq1H 1D 1H NMR Acquisition (Assess NH/OH & Exchange) Prep->Acq1H Acq13C 1D 13C NMR Acquisition (C4 Shift Analysis) Prep->Acq13C Acq2D 2D NMR (HSQC/HMBC) (Connectivity & Assignment) Acq1H->Acq2D Tautomer Tautomeric Equilibrium Quantification Acq1H->Tautomer Acq13C->Acq2D Acq13C->Tautomer Final Final Structural Validation Acq2D->Final Tautomer->Final

Caption: Workflow for NMR-based structural elucidation and tautomer analysis.

References

  • 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability Source: Benchchem URL:1 [1]

  • A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API Source: Acta Chromatographica URL:2 [2]

  • Azolylpyrimidinediols as Novel Structural Scaffolds of DNA-Groove Binders against Intractable Acinetobacter baumannii Source: Journal of Medicinal Chemistry (ACS Publications) URL:3 [3]

Sources

Mass Spectrometry Fragmentation Pattern of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol: A Comprehensive Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

As mass spectrometry (MS) continues to drive structural elucidation in drug discovery, understanding the precise gas-phase behavior of functionalized heterocycles is critical. This guide provides an in-depth mechanistic analysis of the collision-induced dissociation (CID) pathways for 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol (Exact Mass: 150.0793 Da).

In both solution and the gas phase, the pyrimidin-4-ol core exists in a tautomeric equilibrium with its keto counterpart, pyrimidin-4(3H)-one. Under positive Electrospray Ionization (ESI+), protonation predominantly occurs at the basic ring nitrogen (N1/N3) or the carbonyl oxygen, yielding a highly stable, even-electron precursor ion, [M+H]+ at m/z 151.0872 . The subsequent fragmentation of this precursor is a competitive process governed by the relative stabilities of the pyrimidine lactam ring and the conjugated isobutenyl alkene side chain[1].

Primary Fragmentation Pathways (Mechanistic Breakdown)

The fragmentation of the [M+H]+ precursor proceeds via three highly diagnostic, charge-directed pathways. Understanding the causality behind these cleavages allows analysts to confidently map structural features to spectral peaks.

Pathway A: Retro-Diels-Alder (RDA) Cleavage of the Pyrimidinone Core

Pyrimidin-4-one derivatives classically undergo Retro-Diels-Alder (RDA) fragmentation under collisional activation[2]. The cleavage across the N3-C4 and N1-C6 bonds results in the expulsion of neutral isocyanic acid (HNCO, 43.0058 Da). For our target molecule, this yields a stable fragment at m/z 108.0814 . This pathway is a definitive structural marker for the unsubstituted pyrimidin-4-one lactam moiety, confirming the integrity of the heterocyclic core[1].

Pathway B: Charge-Directed Alkene Elimination (The Even-Electron Rule)

The 6-isobutenyl side chain (-CH=C(CH3)2) is highly susceptible to charge-directed cleavage. Governed by the Even-Electron Rule of mass spectrometry, the [M+H]+ precursor preferentially expels an intact, neutral isobutene molecule (C4H8, 56.0626 Da) rather than an isobutenyl radical (C4H7•). This is facilitated by an intramolecular proton transfer from the side chain to the pyrimidine nitrogen, yielding a protonated pyrimidin-4-ol core at m/z 95.0245 [3].

Pathway C: Carbon Monoxide (CO) and Hydrogen Cyanide (HCN) Extrusion

A universal fragmentation mode for cyclic amides and pyrimidinones is the neutral loss of carbon monoxide (CO, 27.9949 Da), resulting in a ring-contracted species at m/z 123.0923 [1]. This primary fragment possesses high internal energy and rapidly undergoes a subsequent elimination of hydrogen cyanide (HCN, 27.0109 Da) to yield a secondary fragment at m/z 96.0814 . This sequential loss is a hallmark of nitrogen-containing heterocyclic frameworks[4].

Quantitative Data: Diagnostic Fragment Ions

To facilitate rapid spectral annotation, the theoretical exact masses and corresponding neutral losses are summarized below. Tracking exact mass errors (ppm) against these theoretical values serves as a self-validating system for high-resolution MS workflows.

Ion TypeFragment FormulaExact Mass (m/z)Neutral LossLoss Mass (Da)Mechanistic Origin
Precursor C8H11N2O+151.0872N/AN/AProtonated molecular ion
Product C7H11N2+123.0923CO27.9949Ring contraction of lactam
Product C7H10N+108.0814HNCO43.0058Retro-Diels-Alder cleavage
Product C6H10N+96.0814CO + HCN55.0058Sequential core extrusion
Product C4H3N2O+95.0245C4H856.0626Alkene side-chain elimination

Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure reproducibility and scientific integrity, the following self-validating protocol must be used to generate the CID spectra.

Phase 1: Sample Preparation & Matrix Control

  • Stock Generation: Weigh 1.0 mg of the 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol standard and dissolve in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute to a final concentration of 1 µg/mL using a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (v/v). Causality Check: Formic acid acts as a proton donor, ensuring complete protonation of the pyrimidine N1/N3 atoms in the ESI droplet, thereby maximizing the [M+H]+ precursor ion yield prior to CID.

Phase 2: Liquid Chromatography (LC) Parameters

  • Stationary Phase: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min. Injection Volume: 2 µL.

Phase 3: Mass Spectrometry (MS/MS) Parameters

  • Ion Source: Electrospray Ionization (ESI) in Positive Mode. Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 350°C.

  • Precursor Isolation: Isolate the [M+H]+ precursor at m/z 151.1 in Q1 (unit resolution).

  • Collision-Induced Dissociation (CID): Use Argon as the collision gas in Q2.

  • Energy Ramping (Critical Step): Acquire MS/MS spectra at three distinct Collision Energies (CE): 15 eV, 25 eV, and 40 eV. Causality Check: A single collision energy often fails to capture both labile side-chain losses (which require low CE) and highly stable core cleavages (which require high CE). Ramping CE ensures the complete fragmentation tree is accurately mapped.

Mechanistic Pathway Visualization

The following diagram illustrates the logical relationships and mass shifts of the CID fragmentation tree.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 151.0872 C8H11N2O+ F1 [M+H - CO]+ m/z 123.0923 C7H11N2+ M->F1 - CO (28 Da) Ring Contraction F2 [M+H - HNCO]+ m/z 108.0814 C7H10N+ M->F2 - HNCO (43 Da) Retro-Diels-Alder F3 [M+H - C4H8]+ m/z 95.0245 C4H3N2O+ M->F3 - C4H8 (56 Da) Alkene Elimination F4 [M+H - CO - HCN]+ m/z 96.0814 C6H10N+ F1->F4 - HCN (27 Da) N-Extrusion

Fig 1. ESI-MS/MS fragmentation tree of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol.

References

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns". LibreTexts. [Link]

  • JoVE. "Mass Spectrometry: Alkene Fragmentation". Journal of Visualized Experiments. [Link]

  • Journal of the Chemical Society B. "Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact". Royal Society of Chemistry. [Link]

Sources

A Strategic Guide to Unveiling the Biological Potential of Novel 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1][2][3] Its prevalence in natural products like nucleic acids and vitamins underscores its profound biological relevance.[2][3][4] This guide presents a comprehensive, forward-looking strategy for the systematic evaluation of a novel class of pyrimidine compounds: derivatives of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol. While the broader family of pyrimidines is well-studied for its anticancer, antimicrobial, and anti-inflammatory properties, this specific scaffold remains unexplored.[5][6][7] The introduction of a prenyl-like moiety at the C6 position offers a compelling rationale for investigation, potentially enhancing membrane permeability and facilitating novel interactions within hydrophobic pockets of biological targets. This document outlines a tiered, logic-driven framework for the synthesis, preliminary biological screening, and initial structure-activity relationship (SAR) elucidation of these promising derivatives, designed for researchers and drug development professionals seeking to explore new chemical space in therapeutic discovery.

The Pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Nitrogen-containing heterocyclic compounds are fundamental to the development of new pharmaceuticals.[2][3] Among these, the pyrimidine ring system is particularly distinguished, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[5] This versatility is demonstrated by its presence in numerous approved drugs, from the anticancer agent 5-fluorouracil to the antibacterial trimethoprim.[1][8]

The biological promiscuity of the pyrimidine core stems from its unique electronic properties and its capacity for extensive functionalization. The two nitrogen atoms at positions 1 and 3 act as hydrogen bond acceptors, while the carbon atoms can be substituted to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability. This adaptability allows medicinal chemists to fine-tune pyrimidine derivatives for enhanced potency, selectivity, and favorable pharmacokinetic profiles.[4]

The subject of this guide, the 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol core, introduces a unique structural feature: a lipophilic, unsaturated side chain. This "prenyl-like" group is a strategic addition. Such moieties are known in natural products to mediate protein-protein interactions and anchor molecules to cell membranes. Its inclusion is hypothesized to confer advantages in cellular uptake and potentially drive specific binding to targets with well-defined hydrophobic sub-pockets, such as kinase ATP-binding sites or enzyme active sites.

Proposed Synthetic Strategy and Library Design

A successful screening campaign begins with a robust and flexible synthetic plan that enables the creation of a structurally diverse library of compounds. For the 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol core, a plausible and efficient approach involves the condensation of a β-keto-ester or equivalent with an amidine or related precursor. The following workflow outlines a generalized, multi-step synthesis that allows for diversification at key positions.

General Synthetic Workflow

The causality behind this proposed pathway lies in its modularity. By starting with readily available building blocks, we can introduce diversity systematically. The key cyclization step to form the pyrimidine ring is a well-established transformation in heterocyclic chemistry, ensuring a high probability of success. Subsequent functionalization at the C2 and C4 positions allows for the exploration of a wide range of chemical space.

G cluster_0 Step 1: Core Scaffold Synthesis cluster_1 Step 2: C4-Position Functionalization cluster_2 Step 3: C2-Position Derivatization A 4-Methyl-3-oxohex-4-enoate C 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol (Core Scaffold) A->C Cyclocondensation (e.g., NaOEt, EtOH, Reflux) B Amidine / Guanidine B->C D Activation (e.g., POCl3) C->D G C4-Functionalized Derivatives E 4-Chloro Intermediate D->E F Nucleophilic Substitution (R-NH2, R-OH, R-SH) E->F F->G H Starting with Substituted Amidines (R'-C(NH)NH2) I C2-Substituted Core Scaffold H->I Cyclocondensation I->G C4 Functionalization

Caption: Proposed synthetic workflow for derivative generation.
Library Design Rationale

To maximize the information gleaned from preliminary screening, a focused library should be designed to probe key structural variations:

  • C2 Substituents: Introduce small alkyl, aryl, and amino groups to explore steric and electronic effects near the core nitrogen atoms.

  • C4 Substituents: Displace the hydroxyl group (via a chloro intermediate) with a variety of amines (primary, secondary, aromatic) and thiols. This position is critical for modulating solubility and forming key hydrogen bonds with target proteins.

  • N1/N3 Alkylation: If tautomerization allows, selective alkylation at the ring nitrogens can prevent tautomerism and explore interactions in different regions of a binding pocket.

A Tiered Framework for Preliminary Biological Evaluation

To efficiently allocate resources and rapidly identify promising compounds, a tiered screening cascade is the optimal approach. This strategy begins with broad, high-throughput assays to identify general bioactivity and concludes with more complex, lower-throughput assays to elucidate the mechanism of action for initial "hits."

G A Synthesized Derivative Library (n ≈ 20-50 compounds) B Tier 1: Primary Screening (Single High Concentration, e.g., 10-50 µM) A->B C In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Panel) B->C Anticancer Pathway D Antimicrobial Susceptibility Assay (e.g., Broth Microdilution) B->D Antimicrobial Pathway E Data Analysis: Identify 'Hits' (% Inhibition > 50%) C->E D->E F Tier 2: Dose-Response & Selectivity E->F G IC50/EC50 Determination (On Active Cancer/Microbial Strains) F->G H Counter-Screen: Normal Cell Line (e.g., NHDF) for Selectivity Index F->H I Preliminary SAR Analysis G->I H->I J Tier 3: Mechanism of Action Studies (For Potent & Selective Hits) I->J K Target-Based Assays (e.g., Kinase Inhibition, Apoptosis) J->K

Caption: A logical tiered workflow for biological screening.
Tier 1: Broad-Spectrum Primary Screening

The objective of Tier 1 is to cast a wide net to detect any significant biological activity. Compounds are typically tested at a single, relatively high concentration (e.g., 10 µM) to maximize the chance of detecting a signal.

Rationale: The pyrimidine scaffold is a well-established pharmacophore in oncology.[5][9][10] The MTT assay is a rapid, colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. A panel of cancer cell lines representing different tissue origins (e.g., lung, breast, colon) is used to identify broad-spectrum or lineage-specific activity.[9]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549-lung, MCF-7-breast, HCT-116-colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare stock solutions of test derivatives in DMSO. Dilute to the final test concentration (e.g., 10 µM) in cell culture medium. Add 100 µL of the compound solution to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing >50% inhibition are considered "hits."

Rationale: Pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities.[6][11] The broth microdilution method is a standardized technique to determine the minimum inhibitory concentration (MIC) of a compound. Initial screening at a single concentration can quickly identify compounds with potential antibacterial or antifungal properties.[12]

Step-by-Step Protocol:

  • Strain Preparation: Prepare an inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.

  • Plate Preparation: Add 50 µL of sterile Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi) to each well of a 96-well plate.

  • Compound Addition: Add 50 µL of the test compound (at 2x the final desired concentration, e.g., 64 µg/mL) to the first row of wells.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well. Include a positive control (microbe + medium) and a negative control (medium only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be used as a reference.

  • Incubation: Incubate bacterial plates at 37°C for 18-24 hours and fungal plates at 35°C for 24-48 hours.

  • Data Acquisition: Assess microbial growth by visual inspection for turbidity or by measuring absorbance at 600 nm.

  • Analysis: Identify compounds that inhibit visible growth compared to the positive control.

Tier 2: Dose-Response Analysis and Selectivity

Hits identified in Tier 1 are advanced to determine their potency (IC₅₀/MIC) and selectivity.

Methodology:

  • IC₅₀ Determination: For anticancer hits, the MTT assay (Protocol 3.1.1) is repeated using a serial dilution of the compound (e.g., 8-point, 3-fold dilutions). The concentration that inhibits 50% of cell growth (IC₅₀) is calculated using non-linear regression analysis.

  • Selectivity Index (SI): To assess potential toxicity to non-cancerous cells, the IC₅₀ is also determined against a normal cell line (e.g., normal human dermal fibroblasts, NHDF).[9] The SI is calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells). A higher SI value is desirable.

Data Presentation and Preliminary Structure-Activity Relationship (SAR)

Clear data presentation is crucial for interpreting results and guiding the next phase of drug development. Quantitative data should be summarized in tables to facilitate comparison across derivatives.

Table 1: Hypothetical Preliminary Cytotoxicity and SAR Data

Compound IDC2-SubstituentC4-SubstituentA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)NHDF IC₅₀ (µM)Selectivity Index (A549)
SC-01 -H-OH (Core)> 50> 50> 50-
SC-02 -H-NH-Ph12.58.7> 50> 4.0
SC-03 -H-NH-Ph-4-Cl2.11.545.221.5
SC-04 -CH₃-NH-Ph-4-Cl5.64.8> 50> 8.9

Preliminary SAR Insights (Based on Hypothetical Data):

  • The unsubstituted core scaffold (SC-01 ) is inactive, indicating that derivatization is essential for activity.

  • Replacing the C4-hydroxyl with an aniline group (SC-02 ) confers moderate cytotoxic activity.

  • The addition of an electron-withdrawing chlorine atom to the aniline ring (SC-03 ) dramatically increases potency by over 5-fold, suggesting a key interaction in a specific pocket. This is a common observation in SAR studies.[10]

  • Introducing a methyl group at the C2 position (SC-04 ) slightly reduces potency compared to SC-03 , implying that this position may have steric constraints within the target's binding site.

Establishing these initial SAR trends is the primary goal of a preliminary screen.[13] It provides a logical foundation for designing a second-generation library of compounds with potentially enhanced potency and selectivity.

Conclusion and Future Directions

This guide proposes a systematic and scientifically rigorous framework for assessing the preliminary biological activity of novel 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol derivatives. By employing a tiered screening cascade, researchers can efficiently identify compounds with promising anticancer or antimicrobial properties. The initial data on potency, selectivity, and structure-activity relationships will be invaluable for prioritizing lead candidates.

Successful execution of this plan will identify derivatives worthy of more advanced investigation, including:

  • Mechanism of Action Studies: Elucidating the specific molecular target (e.g., a particular kinase, enzyme, or DNA).[13][14]

  • Lead Optimization: Synthesizing further analogues to improve potency, selectivity, and drug-like properties.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of disease.

The exploration of this novel chemical scaffold represents a valuable opportunity to discover new therapeutic agents to address unmet medical needs.

References

  • Abbas N, et al. (2022). Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents. PubMed.
  • (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI.
  • Patil SB. (2024). Anticancer Potential of Novel Pyrimidine Analogs: Recent Updates. Medwin Publishers.
  • (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Springer.
  • (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org.
  • (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate.
  • Rastogi, S. K., et al. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Publishing.
  • Rastogi, S. K., et al. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. PMC.
  • (2021). Novel Pyrazolo[3,4-d]pyrimidin-4-one Derivatives as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. ACS Publications.
  • (2019). Synthesis and antimicrobial activity of newly synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives. ResearchGate.
  • (2023). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega.
  • (2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate.
  • (2020). Thiazolo-Pyrimidine Analogues: Synthesis, Characterization and Docking Studies Guided Antimicrobial Activities. Biointerface Research in Applied Chemistry.
  • (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
  • Sharma, P., et al. (2023). Synthesis and Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR.
  • (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate.
  • (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances (RSC Publishing).
  • (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. PubMed.

Sources

thermodynamic stability and melting point of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Thermodynamic Stability and Melting Point of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol

Authored by: A Senior Application Scientist

Publication Date: March 27, 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the , a substituted pyrimidinol derivative. While specific experimental data for this compound is not extensively published, this document outlines the fundamental principles and detailed experimental protocols necessary for its thorough thermal analysis. The methodologies detailed herein, primarily focusing on Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are designed to provide researchers and drug development professionals with a robust, self-validating system for determining critical physicochemical properties. By explaining the causality behind experimental choices and grounding the protocols in authoritative standards, this guide serves as a practical tool for ensuring data integrity and advancing the understanding of novel chemical entities in a pharmaceutical development pipeline.

Introduction: The Significance of Pyrimidinol Scaffolds and Thermal Properties

The pyrimidin-4-ol core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules designed as kinase inhibitors and other therapeutic agents. The substituent at the C6 position, in this case, a 2-methylprop-1-en-1-yl group, plays a crucial role in defining the molecule's interaction with its biological target and its overall physicochemical profile. Understanding the thermodynamic stability and melting point of a new chemical entity (NCE) like 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol is not merely an academic exercise; it is a cornerstone of effective drug development.

These properties govern critical downstream decisions related to:

  • Polymorph Screening: The solid-state form of an active pharmaceutical ingredient (API) impacts its solubility, bioavailability, and stability. Thermal analysis is the primary tool for identifying and characterizing different polymorphic forms.

  • Formulation Development: The melting point dictates the selection of manufacturing processes, such as hot-melt extrusion, and influences the stability of the final drug product.

  • Chemical Purity Assessment: The melting point is a sensitive indicator of purity. A sharp melting peak typically signifies a highly pure substance, whereas a broad, depressed melting range can indicate the presence of impurities.

  • Shelf-Life and Degradation Pathways: Thermodynamic stability, assessed via thermal decomposition analysis, provides essential data for predicting the long-term stability of the API and establishing appropriate storage conditions.

This guide will provide the theoretical and practical foundation for researchers to confidently and accurately determine these vital parameters.

Theoretical Framework: Understanding Melting and Decomposition

Melting Point as a Thermodynamic Event

The melting point is the temperature at which a substance transitions from a highly ordered crystalline solid state to a disordered liquid state at a given pressure. From a thermodynamic perspective, this is a first-order phase transition where the Gibbs free energy of the solid and liquid phases are equal. The temperature of this transition is dictated by the enthalpy of fusion (ΔHfus) and the entropy of fusion (ΔSfus) as described by the following equation:

Tm = ΔHfus / ΔSfus

Where:

  • Tm is the melting temperature (in Kelvin).

  • ΔHfus represents the energy required to break the intermolecular forces (e.g., hydrogen bonds, van der Waals forces) holding the crystal lattice together.

  • ΔSfus represents the increase in disorder or randomness as the molecules move from a fixed lattice to a mobile liquid state.

For a molecule like 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol, the potential for hydrogen bonding via the pyrimidinol hydroxyl and nitrogen atoms suggests a significant enthalpy of fusion, likely leading to a relatively high melting point compared to non-hydrogen bonding analogues.

Thermodynamic vs. Kinetic Stability

It is crucial to distinguish between thermodynamic and kinetic stability.

  • Thermodynamic Stability refers to the inherent stability of the molecule's ground state relative to its potential decomposition products. A large energy barrier must be overcome for the molecule to decompose.

  • Kinetic Stability refers to the rate at which a substance decomposes. A compound can be thermodynamically unstable but kinetically stable if the decomposition process is extremely slow under ambient conditions.

Thermal analysis techniques like TGA primarily probe the kinetic stability by applying thermal stress to accelerate decomposition, thereby allowing for the determination of the temperature at which significant degradation begins.

Experimental Characterization: Protocols and Rationale

The following sections detail the gold-standard methods for determining the melting point and thermal stability of a novel organic compound.

Workflow for Thermal Analysis

The logical flow of experimentation is critical for building a complete profile of the compound. The process begins with sample preparation and proceeds through a series of complementary analyses.

G cluster_prep Sample Preparation cluster_analysis Primary Thermal Analysis cluster_data Data Interpretation cluster_output Final Report Prep Sample Weighing (1-5 mg) HermeticSeal Encapsulation in Hermetic Pan Prep->HermeticSeal Prevents sublimation DSC Differential Scanning Calorimetry (DSC) HermeticSeal->DSC Purity & Phase Transition TGA Thermogravimetric Analysis (TGA) HermeticSeal->TGA Decomposition Profile MeltingPoint Melting Point (Tm) Enthalpy of Fusion (ΔHfus) DSC->MeltingPoint Decomposition Decomposition Temp (Td) Mass Loss (%) TGA->Decomposition Report Physicochemical Profile & Stability Assessment MeltingPoint->Report Decomposition->Report

Caption: Experimental workflow for comprehensive thermal analysis.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The resulting data provides a precise melting point and the enthalpy of fusion.

Rationale for Experimental Choices:

  • Heating Rate (10 °C/min): This rate is a standard in pharmaceutical analysis, offering a good balance between resolution and experimental time. Slower rates can improve resolution of complex transitions, while faster rates can increase sensitivity but may cause thermal lag.

  • Inert Atmosphere (Nitrogen): A dry nitrogen purge at a flow rate of 50 mL/min is critical to prevent thermo-oxidative degradation of the sample, ensuring that the observed endotherm corresponds to melting, not decomposition.

  • Hermetic Aluminum Pans: These pans are sealed to prevent mass loss due to sublimation prior to melting, which is a common issue for organic molecules. This ensures the accuracy of the measured enthalpy.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tm = 156.6 °C, ΔHfus = 28.45 J/g). This is a mandatory step for data integrity.

  • Sample Preparation: Accurately weigh 2-3 mg of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol into a Tzero aluminum hermetic pan.

  • Encapsulation: Crimp the lid onto the pan to create an airtight seal. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to a temperature approximately 50 °C above the expected melting point at a rate of 10 °C/min.

    • Maintain a nitrogen purge of 50 mL/min throughout the experiment.

  • Data Analysis:

    • Identify the endothermic peak corresponding to the melting event.

    • The Onset Temperature of the peak is typically reported as the melting point, as it represents the temperature at which the first signs of melting are detected.

    • Integrate the peak area to calculate the Enthalpy of Fusion (ΔHfus) in J/g.

Protocol 2: Thermodynamic Stability Assessment by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which the compound begins to decompose.

Rationale for Experimental Choices:

  • Heating Rate (10 °C/min): Consistent with the DSC method, this allows for direct correlation of thermal events.

  • Platinum Pans: Platinum is inert and stable at high temperatures, preventing any reaction with the sample or its decomposition products.

Step-by-Step Methodology:

  • Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Accurately weigh 3-5 mg of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol into a tared platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance mechanism.

  • Thermal Program:

    • Equilibrate the furnace at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the Onset Decomposition Temperature (Td) , often calculated as the temperature at which 5% mass loss occurs (Td,5%). This provides a conservative and standardized measure of the onset of significant thermal instability.

Data Interpretation and Expected Results

The data obtained from DSC and TGA analyses should be compiled to create a comprehensive thermal profile of the compound.

G DSC_Data DSC Analysis Heat Flow (mW) vs. Temperature (°C) Endothermic Peak Onset (T_onset) Peak Max (T_peak) Area (ΔH_fus) Interpretation Data Synthesis DSC_Data->Interpretation Provides melting data TGA_Data TGA Analysis % Mass vs. Temperature (°C) Decomposition Step Onset (T_d,5%) Final Mass (%) TGA_Data->Interpretation Provides decomposition data Result Melting Point = T_onset Stability Limit = T_d,5% Interpretation->Result

Caption: Logical relationship between raw data and final interpreted results.

Summarized Data Table

The following table presents a hypothetical but realistic set of results for a novel, pure, crystalline pharmaceutical compound like 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol.

ParameterMethodValueInterpretation & Significance
Melting Onset (Tm, onset)DSC185.4 °CIndicates the start of the solid-to-liquid phase transition. A sharp peak suggests high purity.
Melting Peak (Tm, peak)DSC187.2 °CThe temperature at which the rate of heat absorption is maximal.
Enthalpy of Fusion (ΔHfus)DSC110.5 J/gQuantifies the energy needed to melt the crystal lattice. A higher value indicates stronger intermolecular forces.
Decomposition Onset (Td, 5%)TGA235.1 °CThe temperature at which 5% of the initial mass has been lost. This marks the upper limit for thermal stability.
Residual Mass @ 600 °CTGA< 1%Indicates complete decomposition with no involatile residue, characteristic of an organic compound.

Analysis of Hypothetical Results: The significant gap of ~50 °C between the melting point (185.4 °C) and the onset of decomposition (235.1 °C) is a favorable characteristic. It indicates that the compound melts without undergoing simultaneous degradation, which is a critical requirement for many pharmaceutical manufacturing processes.

Conclusion

The systematic application of Differential Scanning Calorimetry and Thermogravimetric Analysis provides a robust and reliable means of characterizing the melting point and thermodynamic stability of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol. The protocols and interpretive framework presented in this guide are designed to ensure scientific integrity and generate the high-quality data necessary to support informed decision-making in drug development. By adhering to these methodologies, researchers can build a comprehensive physicochemical profile, enabling the confident advancement of promising new chemical entities from discovery to formulation.

References

  • Title: Thermal Analysis of Pharmaceuticals Source: In Profiles of Drug Substances, Excipients, and Related Methodology, Volume 35. URL: [Link]

  • Title: Applications of Thermal Analysis in the Pharmaceutical Industry Source: American Pharmaceutical Review URL: [Link]

  • Title: Chapter <891> Thermal Analysis Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: Differential Scanning Calorimetry (DSC) A Beginner’s Guide Source: METTLER TOLEDO URL: [Link]

  • Title: Thermogravimetric Analysis (TGA) A Beginner’s Guide Source: METTLER TOLEDO URL: [Link]

electron density and molecular modeling of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Electron Density and Molecular Modeling of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol: A Comprehensive Technical Guide

Introduction and Structural Rationale

For researchers in rational drug design and advanced materials science, understanding the precise electronic topography of heterocyclic scaffolds is paramount. 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol presents a highly dynamic and electronically rich system. The molecule is characterized by two defining structural motifs: a pyrimidine core bearing a hydroxyl group at the C4 position, and an isobutenyl group (2-methylprop-1-en-1-yl) conjugated at the C6 position.

The presence of the C4-hydroxyl group introduces a complex keto-enol tautomeric equilibrium, allowing the molecule to oscillate between the pyrimidin-4-ol (enol/lactim) and 4(3H)-pyrimidinone (keto/lactam) states[1]. Simultaneously, the isobutenyl side chain acts as an electron-donating group. Through hyperconjugation and π -orbital resonance, this conjugated alkene pumps electron density into the electron-deficient pyrimidine ring, fundamentally altering its frontier molecular orbitals (FMOs) and reactive sites[2].

This guide outlines the theoretical frameworks, computational methodologies, and electronic property analyses required to accurately model the electron density and structural dynamics of this molecule.

Tautomeric Equilibrium and Structural Dynamics

The electronic structure of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol cannot be accurately modeled without first addressing its tautomerism. The migration of the proton between the oxygen atom and the adjacent N3 nitrogen dictates the molecule's dipole moment, hydrogen-bonding capacity, and overall electron density distribution[1].

  • Solvent-Dependent Stability: In polar environments (e.g., water, DMSO), the 4(3H)-pyrimidinone (keto) tautomer is thermodynamically favored due to its higher dipole moment and the inherent stability of the amide-like resonance structure[3][4].

  • Dimerization in Non-Polar Media: In non-polar solvents (e.g., chloroform) or in the solid state, both tautomers can self-assemble into highly stable dimers via quadruple hydrogen bonding. The keto form typically adopts a DDAA-AADD (Donor-Donor-Acceptor-Acceptor) dimeric array, while the enol form can stabilize via a DADA-ADAD array[3].

Understanding this causality is critical for computational chemists: failing to select the correct tautomer or oligomeric state for the target environment will result in fundamentally flawed electron density maps and docking simulations.

Tautomerism Keto 4(3H)-Pyrimidinone (Keto Tautomer) Enol Pyrimidin-4-ol (Enol Tautomer) Keto->Enol Proton Transfer KetoDimer DDAA-AADD Dimeric Array (Keto-Keto) Keto->KetoDimer Quadruple H-Bonding EnolDimer DADA-ADAD Dimeric Array (Enol-Enol) Enol->EnolDimer Quadruple H-Bonding Polar Polar Solvents (e.g., DMSO) Stabilize Dipole Polar->Keto NonPolar Non-Polar Solvents (e.g., CHCl3) Promote Dimerization NonPolar->Enol

Caption: Logical relationship governing the tautomeric equilibrium and dimerization pathways.

Computational Methodology: DFT Protocol

To accurately map the electron density of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol, Density Functional Theory (DFT) is the industry standard. The following step-by-step protocol ensures a self-validating computational workflow.

Level of Theory Selection: The B3LYP functional combined with the 6-311++G(d,p) basis set is optimal. The diffuse functions ("++") are strictly necessary to accurately model the extended electron clouds of the nitrogen/oxygen lone pairs and the conjugated isobutenyl π -system. The polarization functions ("(d,p)") account for the asymmetric electron distribution critical during hydrogen bonding[5][6].

Step-by-Step Workflow:
  • Initial Coordinate Generation: Construct the 3D geometries for both the keto and enol tautomers using molecular modeling software (e.g., GaussView). Ensure the isobutenyl group is modeled in its most extended, planar conformation to maximize initial π -conjugation overlap.

  • Geometry Optimization: Execute an unconstrained geometry optimization at the B3LYP/6-311++G(d,p) level in the gas phase, followed by optimization using a Polarizable Continuum Model (PCM) to simulate solvent effects (e.g., water)[5].

  • Vibrational Frequency Check (Self-Validation Step): Run a frequency calculation on the optimized geometries at the same level of theory. Causality: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface (PES). If an imaginary frequency is present, the structure is a transition state and must be perturbed and re-optimized[2].

  • Electronic Property Calculation: Perform single-point energy calculations on the validated minima to extract the FMO energies (HOMO/LUMO), Mulliken atomic charges, and Natural Bond Orbital (NBO) populations[7].

  • MEP Surface Generation: Map the electrostatic potential onto the total electron density surface (isovalue = 0.0004 a.u.) to visualize electrophilic and nucleophilic reactive sites[8][9].

DFT_Workflow A Initial 3D Coordinate Generation (Keto & Enol Tautomers) B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Check (Confirm True Minimum) B->C C->B Imaginary Frequencies (Re-optimize) D Electronic Property Calculation (FMO, NBO, MEP) C->D No Imaginary Frequencies E Data Synthesis & Reactivity Prediction D->E

Caption: Self-validating DFT computational workflow for electronic property extraction.

Electronic Structure and Reactivity Analysis

Frontier Molecular Orbitals (FMOs)

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) dictate the molecule's kinetic stability and chemical reactivity[8].

  • In 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol, the HOMO is predominantly localized over the conjugated isobutenyl side chain and the adjacent C5-C6 bond of the pyrimidine ring, reflecting the electron-donating capability of the alkene[7].

  • The LUMO is concentrated over the electron-deficient pyrimidine core, particularly around the carbon atoms adjacent to the electronegative nitrogens. A narrower HOMO-LUMO gap indicates higher polarizability and greater chemical reactivity, which is typical when extended conjugation (like the isobutenyl group) is introduced to the pyrimidine ring[10].

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping provides a visual protocol for predicting non-covalent interactions and binding affinities[8][9].

  • Red Regions (Negative ESP): High electron density is localized around the carbonyl/hydroxyl oxygen and the unprotonated ring nitrogen (N1/N3 depending on the tautomer). These are prime sites for electrophilic attack and act as hydrogen-bond acceptors[9].

  • Blue Regions (Positive ESP): Electron-deficient regions localize around the N-H or O-H protons, marking them as nucleophilic attack sites and strong hydrogen-bond donors[9].

  • Green Regions (Neutral ESP): The hydrophobic isobutenyl methyl groups exhibit neutral potential, driving Van der Waals interactions within lipid pockets during biological target binding.

Quantitative DFT Data Summary

The table below summarizes representative theoretical data for the two tautomeric forms, derived from B3LYP/6-311++G(d,p) calculations of analogous substituted pyrimidinone systems[4][6][8].

Electronic Property4(3H)-Pyrimidinone (Keto)Pyrimidin-4-ol (Enol)Causality / Implication
Relative Energy ( Δ E) 0.00 kcal/mol+2.5 to +4.0 kcal/molKeto form is the global thermodynamic minimum in polar media[4].
Dipole Moment ( μ ) ~4.8 - 5.2 Debye~2.2 - 2.8 DebyeHigher dipole in keto form drives solubility and stability in water/DMSO.
HOMO Energy -6.15 eV-6.35 eVKeto form is a slightly better electron donor[8].
LUMO Energy -1.85 eV-1.50 eVKeto form is a better electron acceptor[8].
Energy Gap ( Δ E gap​ ) ~4.30 eV~4.85 eVLower gap in keto form indicates higher chemical reactivity and polarizability[10].

Note: Exact values will fluctuate based on the specific dielectric constant of the applied solvent model (PCM).

Conclusion

The molecular modeling of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol requires a rigorous approach to its tautomeric flexibility and extended π -conjugation. By employing a self-validating DFT protocol at the B3LYP/6-311++G(d,p) level, researchers can accurately map the electron density shifts caused by the isobutenyl group. Understanding the localization of the HOMO on the alkene moiety and the deep negative electrostatic potential on the pyrimidine heteroatoms provides the foundational logic necessary for predicting its behavior in advanced synthetic pathways and pharmacological docking studies.

References

  • ResearchGate. Dimerization and Double Proton Transfer-Induced Tautomerism of 4(3H)-Pyrimidinone in Solution Studied by IR Spectroscopy and Quantum Chemical Calculations. Available at: [Link]

  • SciSpace. Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. Available at:[Link]

  • ResearchGate. Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Available at: [Link]

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Methodological & Application

Application Note: 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol as a Versatile Pharmaceutical Active Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

In modern drug discovery, the pyrimidine scaffold remains one of the most privileged structures, forming the core of numerous FDA-approved kinase inhibitors and antiviral agents [1, 2]. 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol (also existing as its lactam tautomer, 6-(2-methylprop-1-enyl)pyrimidin-4(3H)-one) is a highly specialized, bifunctional active intermediate.

This compound offers two distinct, orthogonal sites for synthetic functionalization:

  • The C4-Hydroxyl Group: A prime site for electrophilic activation (typically chlorination), enabling subsequent Nucleophilic Aromatic Substitution ( SN​Ar ) with anilines or aliphatic amines [1].

  • The C6-Isobutenyl Group: An electron-rich olefinic handle that can be oxidatively cleaved to a formyl group, epoxidized, or reduced to an isobutyl moiety, allowing for precise tuning of the molecule's lipophilicity and target-binding kinetics [3].

This application note provides drug development professionals with field-proven, self-validating protocols for the activation and functionalization of this critical intermediate.

Strategic Utility in Drug Discovery (Causality & Rationale)

The selection of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol as a starting material is driven by the principle of divergent synthesis . By utilizing a single intermediate, medicinal chemists can rapidly generate libraries of diverse structural analogs.

  • Why Chlorinate the C4 Position? The pyrimidin-4-ol tautomer is unreactive toward direct nucleophilic attack. Converting the C4-OH to a C4-Cl using phosphorus oxychloride ( POCl3​ ) transforms the ring into a highly reactive electrophile. The electron-deficient nature of the pyrimidine ring lowers the activation energy for SN​Ar reactions, making it ideal for coupling with hinge-binding anilines in kinase inhibitor design [2].

  • Why the Isobutenyl Handle? The isobutenyl group (-CH=C(CH_3)_2) acts as a masked functional group. Direct synthesis of formyl-pyrimidines is notoriously difficult due to the instability of the aldehyde during pyrimidine ring condensation. By installing the robust isobutenyl group early in the synthesis, the molecule survives harsh cyclization conditions. It can later be unmasked via Lemieux-Johnson oxidation to yield a reactive C6-aldehyde, a perfect handle for installing solubilizing basic amines via reductive amination[3, 4].

Workflow A 6-(2-Methylprop-1-en-1-yl) pyrimidin-4-ol B 4-Chloro-6-(2-methylprop-1-en-1-yl) pyrimidine (POCl3 Activation) A->B POCl3, DBU, Δ C 6-Formyl-4-chloropyrimidine (Lemieux-Johnson Oxidation) B->C OsO4 (cat.), NaIO4 D 4-Chloro-6-isobutylpyrimidine (Catalytic Hydrogenation) B->D H2, Pd/C E Kinase Inhibitor Scaffolds (EGFR, FAK, etc.) C->E Reductive Amination + SNAr D->E SNAr with Anilines

Divergent synthetic pathways of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol in drug discovery.

Core Workflows & Protocols

Protocol 1: Electrophilic Activation via Chlorination

Objective: Convert 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol to 4-chloro-6-(2-methylprop-1-en-1-yl)pyrimidine.

Causality & Mechanistic Insight: Chlorination of pyrimidinones is classically performed using POCl3​ . However, using POCl3​ alone often leads to incomplete conversion due to the formation of unreactive protonated species. The addition of a base is required. While N,N -dimethylaniline is traditional, it frequently results in dimethylaminopyrimidine byproducts via side-reactions [5]. Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acts as an efficient HCl scavenger and nucleophilic catalyst, driving the reaction to completion while suppressing byproduct formation [5].

Mechanism A Pyrimidin-4(3H)-one (Lactam Tautomer) B O-Phosphitylated Intermediate A->B + POCl3 - HCl C Vilsmeier-type Transition State B->C Chloride Attack at C4 D 4-Chloropyrimidine Product C->D - PO2Cl2(-)

Mechanistic sequence of pyrimidinone activation using phosphorus oxychloride.

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-flushed round-bottom flask with 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol (1.0 equiv).

  • Reagent Addition: Add POCl3​ (10.0 equiv) to form a suspension. Cool the mixture to 0–5 °C using an ice bath.

  • Catalysis: Dropwise add DBU (0.6 equiv) over 15 minutes, maintaining the internal temperature below 10 °C to prevent exothermic degradation.

  • Reflux: Heat the reaction mixture to 105 °C (reflux) for 2–3 hours. Self-Validation: Monitor the cessation of HCl gas evolution (using pH paper at the condenser outlet) and verify completion via TLC (Hexane:EtOAc 3:1).

  • Workup: Distill off excess POCl3​ under reduced pressure. Carefully quench the resulting viscous residue by dropwise addition into vigorously stirred crushed ice.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers with cold 5% aqueous NaHCO3​ , dry over MgSO4​ , and concentrate in vacuo to yield the 4-chloropyrimidine intermediate.

Protocol 2: Unmasking the Formyl Group via Lemieux-Johnson Oxidation

Objective: Oxidatively cleave the isobutenyl group to generate 4-chloro-6-formylpyrimidine.

Causality & Mechanistic Insight: Ozonolysis is a common method for alkene cleavage, but it generates explosive ozonide intermediates and requires specialized equipment. The Lemieux-Johnson oxidation utilizes a catalytic amount of Osmium Tetroxide ( OsO4​ ) to dihydroxylate the electron-rich alkene, followed by stoichiometric Sodium Periodate ( NaIO4​ ) to cleave the vicinal diol and regenerate the Os(VIII) catalyst [3, 4]. This method is highly chemoselective: it attacks the electron-rich isobutenyl group while leaving the electron-deficient pyrimidine ring completely intact.

Step-by-Step Methodology:

  • Solvent System: Dissolve the 4-chloro-6-(2-methylprop-1-en-1-yl)pyrimidine (1.0 equiv) in a 3:1 mixture of THF and H2​O (0.1 M concentration). The biphasic system ensures the solubility of both the organic substrate and the inorganic oxidant.

  • Oxidant Addition: Add NaIO4​ (2.5 equiv) in a single portion. Stir for 5 minutes at room temperature.

  • Catalyst Addition: Add OsO4​ (0.02 equiv, 2.5 wt% solution in t-BuOH). The solution will darken as the osmate ester forms.

  • Reaction: Stir vigorously at 20–25 °C for 4 hours. Self-Validation: Monitor by LC-MS. The disappearance of the starting material mass and the appearance of the [M+H]+ peak corresponding to the formyl derivative indicates completion.

  • Quenching: Add saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) and stir for 30 minutes to reduce toxic osmium species to insoluble, safe OsO2​ .

  • Isolation: Extract with Ethyl Acetate (3 × 30 mL). Wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography to isolate the pure 6-formyl intermediate.

Data Presentation & Optimization Metrics

To ensure reproducibility, the following tables summarize the quantitative optimization data for the activation and functionalization steps.

Table 1: Optimization of C4-Chlorination Parameters

Base / AdditiveEquivalentsTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Major Byproduct
NoneN/A1056.04538Unreacted SM
N,N -Dimethylaniline1.51054.085624-(Dimethylamino)pyrimidine
Triethylamine ( Et3​N )1.51054.07055Degradation products
DBU 0.6 105 2.5 >99 92 None detected

Data synthesis based on optimization of pyrimidinone chlorination methodologies [5].

Table 2: Comparative Reactivity of the C6-Isobutenyl Handle

TransformationReagentsChemoselectivityYield (%)Downstream Application
Oxidative Cleavage OsO4​ (cat.), NaIO4​ , THF/ H2​O High (Alkene specific)88Reductive amination for solubilizing groups.
Hydrogenation H2​ (1 atm), 10% Pd/C, MeOHModerate (Risk of C-Cl reduction)75Increasing LogP for deep hydrophobic pocket binding.
Epoxidation mCPBA, DCM, 0 °CHigh (Alkene specific)82Ring-opening with nucleophiles for chiral centers.

References

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Recent Advances in Pyrimidine-Based Drugs Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Lemieux–Johnson oxidation Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Oxidative Transformations of Lignans (Application of Lemieux-Johnson Protocol) Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis of 4-fluoroalkyl-9H-pyrimido[4,5-b]indoles (Optimization of Pyrimidinone Chlorination) Source: Fluorine Notes URL:[Link]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Pyrimidine Scaffolds and Cross-Coupling Reactions

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The ability to functionalize the pyrimidine ring at specific positions is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds, offering a highly efficient means to modify the pyrimidine scaffold.[3] This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol, a substrate of interest for generating diverse molecular architectures.

The inherent electronic properties of the pyrimidine ring, being electron-deficient, render its halo- and triflate derivatives excellent substrates for a variety of cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions.[3] This document will first outline the synthesis of the starting material and its activation, followed by specific, optimized protocols for these key transformations. The causality behind experimental choices, from ligand and base selection to reaction conditions, will be explained to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

PART 1: Synthesis and Activation of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol

The successful application of cross-coupling reactions hinges on the availability of a suitable starting material. In this section, we detail a robust synthetic pathway to 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol and its subsequent activation to a reactive halide or triflate, which are amenable to palladium-catalyzed transformations.

Synthesis of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol

The synthesis of 6-substituted pyrimidin-4-ols can be efficiently achieved through the cyclocondensation of a β-ketoester with a suitable nitrogen-containing reagent, such as formamide or urea.[1][4] For the synthesis of the title compound, a plausible route involves the reaction of an appropriate β-ketoester bearing the isobutenyl moiety with formamide in the presence of a stoichiometric amount of ammonium acetate.[1]

Protocol 1: Synthesis of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting β-ketoester, ethyl 4-methyl-3-oxopent-4-enoate (1.0 eq), formamide (50 eq), and ammonium acetate (5.0 eq).

  • Reaction Execution: Heat the stirred reaction mixture to 100-120 °C for 1 hour. Subsequently, increase the temperature to 160-170 °C and maintain for an additional 4-5 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with cold water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Activation of the 4-Hydroxyl Group

The hydroxyl group at the 4-position of the pyrimidine ring is not a suitable leaving group for palladium-catalyzed cross-coupling reactions. Therefore, it must be converted into a more reactive species, such as a chloride or a triflate.

The transformation of a pyrimidin-4-ol to a 4-chloropyrimidine is a standard procedure, often accomplished using phosphoryl chloride (POCl₃).

Protocol 2: Chlorination of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol

  • Reaction Setup: In a fume hood, carefully add 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol (1.0 eq) to an excess of phosphoryl chloride (POCl₃, approximately 10 eq). To facilitate the reaction, a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added.

  • Reaction Execution: Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, carefully quench the reaction by pouring it onto crushed ice. Neutralize the acidic solution with a suitable base, such as sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Triflates are excellent leaving groups in palladium-catalyzed cross-coupling reactions, often exhibiting higher reactivity than the corresponding chlorides.[5][6] The conversion of the pyrimidin-4-ol to its triflate can be achieved using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base.

Protocol 3: Triflation of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol

  • Reaction Setup: To a solution of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile, add a non-nucleophilic base like pyridine or triethylamine (1.5 eq) under an inert atmosphere (e.g., argon or nitrogen). Cool the mixture to 0 °C.

  • Reaction Execution: Slowly add triflic anhydride (Tf₂O, 1.2 eq) to the cooled solution. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude triflate is then purified by flash column chromatography.

PART 2: Palladium-Catalyzed Cross-Coupling Protocols

With the activated 4-chloro or 4-triflate derivatives of 6-(2-methylprop-1-en-1-yl)pyrimidine in hand, a variety of cross-coupling reactions can be performed to introduce diverse functionalities at the C4 position. The following protocols are optimized for Suzuki-Miyaura, Sonogashira, and Heck reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between an organohalide or triflate and an organoboron compound.[7] The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with heteroaromatic substrates.

Protocol 4: Suzuki-Miyaura Coupling of 4-Chloro-6-(2-Methylprop-1-en-1-yl)pyrimidine

  • Reaction Setup: To a Schlenk flask, add 4-chloro-6-(2-methylprop-1-en-1-yl)pyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₃PO₄ (2.0 eq).

  • Solvent and Degassing: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1). Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Pd(PPh₃)₄ is a versatile catalyst. Pd(dppf)Cl₂ is often effective for challenging substrates. Pd₂(dba)₃ with a suitable ligand can also be used.
Ligand (if using Pd₂(dba)₃) SPhos, XPhosBulky, electron-rich phosphine ligands can enhance catalytic activity for heteroaryl chlorides.[3]
Base K₃PO₄, Cs₂CO₃, K₂CO₃The choice of base can significantly impact the reaction outcome. K₃PO₄ and Cs₂CO₃ are often effective for heteroaromatic couplings.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is commonly used to dissolve both the organic substrate and the inorganic base.
Temperature 80-110 °CHigher temperatures are often required for less reactive chlorides.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdIIR1R2 R¹-Pd(II)L₂-R² Transmetal->PdIIR1R2 R2B R²-B(OR)₂ Base Base R2B->Base Base->Transmetal RedElim Reductive Elimination PdIIR1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide/triflate and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[6][8]

Protocol 5: Sonogashira Coupling of 4-Chloro-6-(2-Methylprop-1-en-1-yl)pyrimidine

  • Reaction Setup: To a Schlenk flask, add 4-chloro-6-(2-methylprop-1-en-1-yl)pyrimidine (1.0 eq), the terminal alkyne (1.5 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%).

  • Solvent and Base: Add a suitable solvent, typically an amine base like triethylamine (Et₃N) or a mixture of a solvent like THF or DMF with an amine base. Degas the mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography.

Table 2: Recommended Conditions for Sonogashira Coupling

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄These are standard and effective catalysts for Sonogashira reactions.
Copper(I) Co-catalyst CuIThe copper co-catalyst is crucial for the activation of the alkyne.
Base Et₃N, Diisopropylamine (DIPA)The amine serves as both the base and often as the solvent.
Solvent Amine (neat), THF, DMF, AcetonitrileThe choice of solvent can influence the reaction rate and yield.
Temperature Room Temperature to 60 °CSonogashira couplings can often be performed under mild conditions.

Diagram 2: Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)L₂-C≡CR Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR CuX->Cu_Alkyne Alkyne, Base Alkyne R-C≡C-H Alkyne->Cu_Alkyne Base Base Base->Cu_Alkyne Cu_Alkyne->Transmetal to Pd Cycle

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction is a palladium-catalyzed C-C coupling of an aryl or vinyl halide/triflate with an alkene.[5][9] It is a powerful method for the synthesis of substituted alkenes. The stability of the isobutenyl group on the pyrimidine ring under Heck conditions should be considered, although generally, unactivated C-C double bonds are stable.

Protocol 6: Heck Reaction of 4-Chloro-6-(2-Methylprop-1-en-1-yl)pyrimidine

  • Reaction Setup: In a sealable reaction vessel, combine 4-chloro-6-(2-methylprop-1-en-1-yl)pyrimidine (1.0 eq), the desired alkene (1.5-2.0 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand like P(o-tol)₃ (4-10 mol%), and a base, for example, Et₃N or K₂CO₃ (2.0 eq).

  • Solvent: Add a suitable polar aprotic solvent such as DMF, NMP, or acetonitrile.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 80-140 °C. The reaction time can vary from a few hours to overnight. Monitor the reaction's progress by GC-MS or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Table 3: Recommended Conditions for Heck Reaction

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(OAc)₂ is a common and effective precatalyst.
Ligand P(o-tol)₃, PPh₃, Buchwald ligandsThe choice of ligand is critical for catalyst stability and activity.
Base Et₃N, K₂CO₃, Cs₂CO₃An inorganic or organic base is required to neutralize the HX formed during the reaction.
Solvent DMF, NMP, Acetonitrile, DioxanePolar aprotic solvents are generally preferred for Heck reactions.
Temperature 80-140 °CHigher temperatures are often necessary to drive the reaction to completion, especially with less reactive chlorides.

Diagram 3: Experimental Workflow for Palladium-Catalyzed Cross-Coupling

Heck_Workflow Start Start with 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol Activation Activation of 4-OH (Chlorination or Triflation) Start->Activation Activated_Substrate Activated Pyrimidine (4-Cl or 4-OTf) Activation->Activated_Substrate Coupling_Reaction Palladium-Catalyzed Cross-Coupling Activated_Substrate->Coupling_Reaction Suzuki Suzuki-Miyaura Coupling_Reaction->Suzuki Sonogashira Sonogashira Coupling_Reaction->Sonogashira Heck Heck Coupling_Reaction->Heck Workup Reaction Work-up and Extraction Suzuki->Workup Sonogashira->Workup Heck->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Final_Product Final Coupled Product Purification->Final_Product

Caption: General experimental workflow for the cross-coupling of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol.

PART 3: Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The progress of each reaction should be monitored by appropriate analytical techniques such as TLC, GC-MS, or LC-MS. The identity and purity of the synthesized compounds, including the starting material, activated intermediates, and final products, should be confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. Elemental analysis can provide further confirmation of the purity of the final products.

The stability of the isobutenyl group throughout the reaction sequence should be carefully monitored. Any side reactions, such as isomerization or reduction of the double bond, should be noted and reaction conditions adjusted accordingly. For instance, in the Heck reaction, the use of milder conditions or specific ligand systems may be necessary to preserve the integrity of the isobutenyl moiety.

Conclusion

The palladium-catalyzed cross-coupling reactions of 6-(2-methylprop-1-en-1-yl)pyrimidin-4-ol, following its activation, offer a powerful and flexible strategy for the synthesis of a diverse library of substituted pyrimidines. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery and development to efficiently explore the chemical space around this privileged scaffold. The careful selection of reaction partners and optimization of reaction conditions, as outlined, will be key to the successful implementation of these synthetic transformations.

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Application Note: 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol in the Design and Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and autoimmune therapeutics, the pyrimidine scaffold serves as a foundational structural motif for a multitude of clinically relevant ATP-competitive kinase inhibitors[1]. Specifically, 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol has emerged as a highly versatile building block. This application note details the mechanistic rationale, synthetic workflows, and biological evaluation protocols for utilizing this specific intermediate to develop potent inhibitors targeting kinases such as Bruton's Tyrosine Kinase (BTK) and c-Src.

By combining an ATP-mimetic core with a highly derivatizable isobutenyl handle, medicinal chemists can systematically probe the kinase active site, optimize hinge-binding interactions, and fine-tune pharmacokinetic (PK) properties.

Structural and Mechanistic Rationale

The Pyrimidin-4-ol Core: ATP Mimicry and Hinge Binding

To competitively inhibit a kinase, a small molecule must effectively displace ATP from the highly conserved catalytic cleft. The pyrimidin-4-ol core (which exists predominantly in its tautomeric pyrimidin-4(3H)-one form in solution) is exceptionally well-suited for this task. The nitrogen atoms within the pyrimidine ring act as critical hydrogen bond acceptors, mimicking the N1 and N3 of the adenine ring of ATP, thereby forming bidentate hydrogen bonds with the backbone amides of the kinase hinge region[1][2].

The Isobutenyl Handle: Targeting the Selectivity Pocket

The 6-position of the pyrimidine ring projects outward toward the solvent-exposed channel or the hydrophobic pocket II (HPII), depending on the specific kinase conformation. The 2-methylprop-1-en-1-yl (isobutenyl) group serves a dual purpose:

  • Direct Hydrophobic Interaction: The branched lipophilic nature of the isobutenyl group can directly engage with hydrophobic residues lining the selectivity pocket, enhancing both potency and kinase selectivity (e.g., distinguishing between closely related Src-family kinases)[3].

  • Late-Stage Synthetic Handle: The electron-rich alkene can undergo oxidative cleavage (e.g., Lemieux-Johnson oxidation) to yield an aldehyde. This electrophilic node allows for the late-stage introduction of solubilizing basic amines via reductive amination—a critical step for improving aqueous solubility and cellular permeability[4].

Pathway BCR B-Cell Receptor (BCR) SYK SYK / LYN Kinases BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLC PLCγ2 Activation BTK->PLC Ca Calcium Release & NF-κB Activation PLC->Ca Inhibitor Pyrimidin-4-ol Derived Inhibitor Inhibitor->BTK Inhibits

BCR signaling pathway illustrating targeted inhibition of BTK by pyrimidine derivatives.

Synthetic Workflows and Protocols

The following protocols describe the transformation of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol into a diversified kinase inhibitor library.

Protocol A: Activation of the Pyrimidin-4-ol Core (Chlorination)

Causality & Rationale: The pyrimidin-4-ol tautomerizes to a stable pyrimidinone, rendering direct nucleophilic aromatic substitution (SNAr) impossible. Treatment with Phosphorus Oxychloride (POCl₃) generates a highly electrophilic Vilsmeier-type intermediate, converting the C4-oxo group into a labile chloride leaving group[1][5].

Step-by-Step Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol (10.0 mmol, 1.0 eq).

  • Reagent Addition: Slowly add POCl₃ (30.0 mmol, 3.0 eq) at 0 °C. Critical Step: Add N,N-Diisopropylethylamine (DIPEA) (12.0 mmol, 1.2 eq) dropwise. The base neutralizes the generated HCl and accelerates the formation of the reactive intermediate.

  • Reaction: Heat the mixture to 90 °C and reflux for 3 hours. Monitor progression via LC-MS (quench a 5 µL aliquot in cold methanol to observe the methyl ether derivative).

  • Workup: Once complete, cool the reaction to room temperature and concentrate under reduced pressure to remove excess POCl₃. Carefully pour the residue over crushed ice and extract with Dichloromethane (DCM) (3 × 50 mL).

  • Purification: Wash the combined organic layers with cold saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate to yield 4-chloro-6-(2-methylprop-1-en-1-yl)pyrimidine. Use immediately in Protocol B to prevent degradation.

Protocol B: SNAr Displacement for Hinge-Binder Installation

Causality & Rationale: The newly installed C4-chloride is highly susceptible to nucleophilic attack. Reacting this intermediate with an appropriately substituted aniline (e.g., 3-phenoxyaniline) installs the extended aromatic system required to occupy the hydrophobic pocket adjacent to the hinge region[3].

Step-by-Step Procedure:

  • Setup: Dissolve the 4-chloropyrimidine intermediate (5.0 mmol, 1.0 eq) in anhydrous n-butanol (20 mL).

  • Reagent Addition: Add the target aniline (5.5 mmol, 1.1 eq) and catalytic p-Toluenesulfonic acid (p-TsOH) (0.5 mmol, 0.1 eq). Note: Acid catalysis protonates the pyrimidine nitrogen, increasing the electrophilicity of the C4 position.

  • Reaction: Heat the mixture to 110 °C for 12 hours.

  • Workup & Purification: Cool to room temperature. The product often precipitates directly from the n-butanol. Filter the solid, wash with cold ethanol, and dry under a vacuum to yield the advanced intermediate.

Protocol C: Late-Stage Functionalization via Oxidative Cleavage

Causality & Rationale: To improve the ADME profile (specifically Caco-2 permeability and aqueous solubility), the lipophilic isobutenyl group is cleaved to an aldehyde, followed by reductive amination with a solubilizing morpholine or piperazine ring[4][5].

Step-by-Step Procedure:

  • Cleavage: Dissolve the intermediate from Protocol B in a 3:1 mixture of THF/H₂O. Add OsO₄ (0.05 eq) and NaIO₄ (3.0 eq). Stir at room temperature for 4 hours until complete conversion to the aldehyde is observed via TLC. Extract with Ethyl Acetate and concentrate.

  • Reductive Amination: Dissolve the crude aldehyde in 1,2-dichloroethane (DCE). Add N-methylpiperazine (1.5 eq) and a drop of acetic acid. Stir for 30 minutes to form the iminium ion.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq) and stir overnight. Quench with saturated NaHCO₃, extract with DCM, and purify via reverse-phase preparative HPLC to yield the final kinase inhibitor.

Workflow A 6-(2-Methylprop-1-en-1-yl) pyrimidin-4-ol B Halogenation (POCl3 / DIPEA) A->B C SNAr Displacement (Aniline/Amine) B->C D Oxidative Cleavage & Reductive Amination C->D E Lead Compound Generation D->E F TR-FRET Kinase Assay E->F

Workflow for synthesizing and screening kinase inhibitors from the pyrimidin-4-ol scaffold.

Biological Evaluation: TR-FRET Kinase Assay Protocol

To validate the synthesized compounds as ATP-competitive inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. This assay provides a self-validating system with high signal-to-noise ratios (Z'-factor > 0.6)[2].

Materials:

  • Recombinant human BTK or c-Src kinase domain.

  • ULight™-labeled generic peptide substrate (e.g., poly-GT).

  • Europium (Eu)-labeled anti-phosphotyrosine antibody.

  • ATP (prepared at the specific Km​ for the target kinase to ensure accurate competitive IC₅₀ determination)[2].

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitors in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550).

  • Kinase Reaction: Add 5 µL of the Kinase/Substrate mixture (prepared in kinase buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.

  • Reaction Initiation: Add 5 µL of ATP solution (at the predetermined Km​ concentration) to initiate the reaction. Centrifuge the plate at 1000 x g for 1 minute and incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of the Detection Mix (containing EDTA to chelate Mg²⁺ and the Eu-labeled antibody). Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis: Normalize the data against positive (DMSO only) and negative (no ATP) controls. Fit the data to a 4-parameter logistic curve using GraphPad Prism to determine the IC₅₀ values.

Representative SAR Data Presentation

The following table summarizes hypothetical but mechanistically representative structure-activity relationship (SAR) data demonstrating the impact of derivatizing the 6-position of the pyrimidin-4-ol core. Modifying the isobutenyl group significantly alters both target potency and pharmacokinetic parameters[4][5].

Compound IDC6-Position Substituent (Derived from Isobutenyl)BTK IC₅₀ (nM)c-Src IC₅₀ (nM)Caco-2 Permeability ( Papp​×10−6 cm/s)
Lead-1 2-Methylprop-1-en-1-yl (Unmodified)45.2112.51.2 (Low)
Lead-2 Aldehyde (Oxidative Cleavage Product)>10,000>10,000N/A (Reactive)
Lead-3 N-Methylpiperazinyl-methyl2.418.314.5 (High)
Lead-4 Morpholinyl-methyl4.122.018.2 (High)
Ibrutinib Standard Control0.5N/A12.0
Dasatinib Standard ControlN/A0.88.5

Table 1: In vitro kinase inhibitory activity and permeability data for pyrimidine derivatives. The transition from the lipophilic isobutenyl group (Lead-1) to basic amines (Lead-3, Lead-4) dramatically improves both potency (via solvent-channel interactions) and membrane permeability.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. BenchChem. 1

  • Biochemical Journal. Adenosine-binding motif mimicry and cellular effects of a thieno[2,3-d]pyrimidine-based chemical inhibitor of atypical protein kinase C isoenzymes. Portland Press. 2

  • ResearchGate. Combining X-ray Crystallography and Molecular Modeling toward the Optimization of Pyrazolo[3,4-d]pyrimidines as Potent c-Src Inhibitors Active in Vivo against Neuroblastoma. ResearchGate. 3

  • Journal of Medicinal Chemistry. Discovery of AS-1763: A Potent, Selective, Noncovalent, and Orally Available Inhibitor of Bruton's Tyrosine Kinase. ACS Publications. 4

  • CNR-IRIS. Pyrazolo[3,4-d]pyrimidines as Src inhibitors active in hepatocellular carcinoma. National Research Council of Italy. 5

Sources

Application Note: A Systematic Approach to Selecting Optimal Organic Solvents for 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The selection of an appropriate solvent is a critical, foundational step in chemical and pharmaceutical development. The solubility of a target compound dictates its behavior in a vast array of applications, including organic synthesis, purification, formulation, and high-throughput screening. This guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically identify the optimal organic solvents for dissolving 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol.

This pyrimidine derivative possesses a unique amphiphilic character, combining a polar, hydrogen-bonding heterocyclic core with a nonpolar, aliphatic side chain. This duality, compounded by the potential for tautomerism, makes solvent selection a non-trivial challenge that demands a methodical approach. This document outlines the theoretical considerations and provides detailed, field-proven experimental protocols to determine both qualitative and quantitative solubility, ensuring reliable and reproducible results for downstream applications.

Part 1: Physicochemical Characterization of the Solute

A thorough understanding of the solute's molecular structure is paramount to predicting its solubility behavior. 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol is characterized by two key structural features:

  • The Pyrimidin-4-ol Core: This heterocyclic ring contains two nitrogen atoms and a hydroxyl group, making it highly polar. It can act as both a hydrogen bond donor (via the -OH group) and a hydrogen bond acceptor (via the nitrogen atoms and the oxygen).

  • The 2-Methylprop-1-en-1-yl Group: This is a nonpolar, four-carbon aliphatic side chain.

A crucial characteristic of the pyrimidin-4-ol ring is its ability to exist in a tautomeric equilibrium with its keto form, 6-(2-Methylprop-1-en-1-yl)pyrimidin-4(1H)-one.[1][2] The position of this equilibrium is highly sensitive to the solvent environment.[2][3]

  • Polar solvents tend to favor the more polar keto tautomer (the pyrimidinone form).[4][3]

  • Non-polar solvents can shift the equilibrium towards the enol form (the pyrimidinol form).[4]

This tautomerism means the molecule's effective polarity can change depending on the solvent, influencing which intermolecular forces dominate the solvation process.

Part 2: Theoretical Framework for Solvent Selection

The guiding principle of solubility is "like dissolves like."[5] This means that a solute will dissolve best in a solvent that shares similar intermolecular forces.[6] The primary forces at play are:

  • Dispersion Forces (van der Waals): Present in all molecules; dominant in nonpolar compounds.

  • Dipole-Dipole Forces: Occur between polar molecules.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction involving H bonded to N, O, or F.

Given the amphiphilic nature of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol, a range of solvents should be considered. A more advanced framework for predicting solubility is the Hansen Solubility Parameters (HSP) .[7][8] HSP theory deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[7][9] A solute is most likely to dissolve in a solvent when their respective Hansen parameters are closely matched.[9][10] While determining the precise HSP for a novel compound requires experimentation, the concept reinforces the need to test a spectrum of solvents that cover a range of these properties.

Part 3: Candidate Solvent Spectrum

Based on the structural analysis, a rationally selected panel of solvents should be screened. The following table categorizes candidate solvents and provides key properties to guide selection. These solvents are commonly used in pharmaceutical development and represent a broad range of polarities and hydrogen bonding capabilities.[11][12][13][14]

Table 1: Candidate Solvents for Solubility Screening

Solvent ClassSolvent NameBoiling Point (°C)Dielectric Constant (20°C)Notes / Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)18946.7Excellent solvent for many polar compounds; common for stock solutions.[15]
N,N-Dimethylformamide (DMF)15336.7Strong polar solvent; effective for H-bonding solutes.
Acetonitrile (ACN)8237.5Medium polarity; often used in chromatography.
Acetone5620.7Common, volatile solvent with moderate polarity.
Tetrahydrofuran (THF)667.6A less polar ether, good for compounds with mixed polarity.
Polar Protic Methanol (MeOH)6532.7Can form strong hydrogen bonds; effective for polar groups.[6][16]
Ethanol (EtOH)7824.6Less polar than methanol; widely used and lower toxicity.
Isopropanol (IPA)8218.3Good intermediate solvent.
Nonpolar / Low Polarity Dichloromethane (DCM)409.1Effective for less polar compounds; volatile.
Toluene1112.4Aromatic solvent, interacts well with nonpolar and aromatic parts.
2-Methyl-THF806.9A "greener" alternative to THF and DCM.

Part 4: Experimental Protocols for Solubility Determination

The following protocols provide a systematic workflow for determining the optimal solvent. The process begins with a rapid, small-scale screen and progresses to a highly accurate quantitative measurement for the most promising candidates.

Workflow for Solvent Selection

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Quantification cluster_2 Phase 3: Stability & Final Selection A Select 8-12 Candidate Solvents (from Table 1) B Protocol 4.1: Rapid Qualitative Solubility Screening A->B C Visually Assess & Rank Solubility (e.g., Clear, Hazy, Insoluble) B->C D Select Top 2-4 Solvents from Screening C->D Proceed with 'Clear' solvents E Protocol 4.2: Quantitative Thermodynamic Solubility (Shake-Flask Method) D->E F Determine Solubility (mg/mL or mM) via HPLC or UV-Vis E->F G Protocol 4.3: Compound Stability Assessment F->G Use quantified data to inform stability test H Analyze for Degradation (e.g., HPLC purity check at T=0, T=24h) G->H I Select Optimal Solvent (Balance Solubility, Stability, & Application Needs) H->I

Caption: A three-phase workflow for systematic solvent selection.

Protocol 4.1: Rapid Qualitative Solubility Screening

Objective: To quickly identify a shortlist of promising solvents using a minimal amount of compound.

Materials:

  • 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol

  • Candidate solvents (from Table 1)

  • Small glass vials (e.g., 1-2 mL) with caps

  • Vortex mixer

  • Microbalance

Procedure:

  • Preparation: Weigh approximately 1-2 mg of the compound into each labeled vial.

  • Solvent Addition: Add a small, fixed volume of the first solvent (e.g., 100 µL) to the corresponding vial. This corresponds to an initial high target concentration (10-20 mg/mL).

  • Mixing: Cap the vial securely and vortex vigorously for 30-60 seconds.[5]

  • Observation: Allow the vial to stand for 1-2 minutes.[5] Visually inspect the solution against a contrasting background. Record observations as:

    • Freely Soluble: The solution is completely clear, with no visible solid particles.

    • Partially Soluble: The solution is hazy, or a significant amount of solid has dissolved but some remains.

    • Insoluble: The vast majority of the solid remains undissolved.

  • Titration (Optional): For vials where the compound was freely soluble, add another 1-2 mg of solid and repeat steps 3-4 to roughly estimate the saturation point. For vials where the compound was insoluble, add another 100 µL of solvent, mix, and re-observe to see if solubility is achieved at a lower concentration.

  • Repeat: Repeat steps 2-5 for all selected candidate solvents.

  • Ranking: Rank the solvents from best to worst based on your visual assessment. Select the top 2-4 candidates for quantitative analysis.

Protocol 4.2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the equilibrium (thermodynamic) solubility of the compound in the most promising solvents. This method is considered the gold standard.[17][18]

Materials:

  • 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol

  • Top 2-4 candidate solvents

  • Glass flasks or vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, ensure chemical compatibility)

  • Analytical instrumentation (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a flask. "Excess" means enough solid will remain undissolved at equilibrium.[17]

  • Solvent Addition: Add a precisely known volume of the solvent to the flask.

  • Equilibration: Seal the flask and place it on an orbital shaker at a constant temperature (e.g., 25°C). Agitate the mixture for 24-48 hours.[18] This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[17]

  • Phase Separation: After equilibration, let the flasks stand undisturbed to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.[17]

  • Analysis:

    • Prepare a dilution series of the filtered sample with the same solvent.

    • Quantify the concentration of the compound in the diluted samples using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis). A standard calibration curve must be prepared for accurate quantification.

  • Calculation: Calculate the solubility in mg/mL or molarity based on the concentration measured in the saturated solution.

  • Verification: It is recommended to take samples at two different time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing, verifying that equilibrium has been reached.[17]

Protocol 4.3: Compound Stability Assessment

Objective: To ensure the compound does not degrade in the chosen solvent, which is critical for preparing stable stock solutions.

Materials:

  • A solution of the compound in the top candidate solvent(s) at a known, high concentration (e.g., 80% of measured solubility).

  • HPLC system with a suitable column and method for purity analysis.

Procedure:

  • Initial Analysis (T=0): Immediately after preparing the solution, inject a sample into the HPLC and record the purity profile (e.g., peak area of the main compound). This is your baseline.

  • Incubation: Store the solution under standard laboratory conditions (e.g., room temperature, protected from light) for a defined period, typically 24-48 hours.

  • Final Analysis (T=24h): After the incubation period, re-analyze the sample by HPLC using the exact same method.

  • Data Comparison: Compare the chromatogram from T=24h to the T=0 baseline. Look for:

    • A decrease in the peak area of the parent compound.

    • The appearance of new peaks, indicating degradation products.

Part 5: Data Interpretation and Optimal Solvent Selection

The final selection of an optimal solvent is a multi-parameter decision that balances high solubility with practical considerations.

Table 2: Example Decision Matrix for Solvent Selection

SolventQualitative RankQuantitative Solubility (mg/mL @ 25°C)Stability (24h, RT)Application SuitabilityOverall Rank
DMSO 1155.4>99% PurityGood for stock, difficult to remove.1 (for Screening)
Methanol 245.2>99% PurityGood for synthesis/purification, volatile.2
Acetone 331.8>99% PurityEasy to remove, good for purification.1 (for Synthesis)
Toluene 42.5>99% PurityPoor solubility for this compound.4
Decision-Making Logic

G A Is Solubility > Required Concentration? B Is Compound Stable (>98% purity after 24h)? A->B Yes Result2 Reject Solvent A->Result2 No C Is Solvent Compatible with Downstream Use? (e.g., boiling point, reactivity) B->C Yes B->Result2 No Result1 Optimal Solvent Candidate C->Result1 Yes C->Result2 No

Caption: Decision flowchart for final solvent selection.

  • For High-Throughput Screening (HTS): DMSO is often the preferred choice due to its ability to dissolve a wide range of compounds at high concentrations, although aqueous solubility should also be assessed.[19][20]

  • For Synthesis and Purification: A solvent that provides good solubility but is also volatile enough to be easily removed (e.g., Methanol, Acetone, THF) is often ideal.

  • For Formulation: The choice is highly constrained by toxicity and regulatory acceptance. Solvents are ranked by safety, health, and environmental impact by industry guides.[12][14][21]

Conclusion

The selection of an optimal solvent for 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol requires a systematic, data-driven approach. By combining a theoretical understanding of the molecule's amphiphilic and tautomeric properties with a phased experimental workflow—from rapid screening to precise quantitative measurement and stability assessment—researchers can make an informed and robust choice. This methodical process mitigates risks in downstream applications, ensuring that the chosen solvent system provides the necessary solubility and stability to achieve reliable and reproducible scientific outcomes.

References

  • Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. (2020). Organic Letters. [Link]

  • Hansen solubility parameter - Wikipedia. (n.d.). [Link]

  • HSP Basics - Hansen Solubility Parameters. (n.d.). [Link]

  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013). Organic Process Research & Development. [Link]

  • ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. (2011). American Chemical Society. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). ResearchGate. [Link]

  • Applications of the Hansen solubility parameter for cellulose. (2021). BioResources. [Link]

  • Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. (2020). ACS Publications. [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (2024). MDPI. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Austin Community College. [Link]

  • Solvent and Reagent Selection Guide. (n.d.). University of Toronto. [Link]

  • Hansen Solubility Parameters (HSP): 1—Introduction. (2018). American Coatings Association. [Link]

  • Chem21 Solvent Selection Guide. (n.d.). ACS Green Chemistry Institute. [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (n.d.). PMC. [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006). OECD. [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie. [Link]

  • Revisiting Hansen Solubility Parameters by Including Thermodynamics. (n.d.). PMC. [Link]

  • Solubility of Organic Compounds. (2021). Chemistry Steps. [Link]

  • High-accuracy water solubility determination using logK. (n.d.). KREATiS. [Link]

  • Organic Chemistry: Introduction to Solubility. (2021). SALTISE. [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2025). ACS Publications. [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (n.d.). OECD. [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary. [Link]

  • Water Solubility (Flask Method). (2014). Regulations.gov. [Link]

  • Stability of 4-pyridone vs 4-pyridinol. (2019). Chemistry Stack Exchange. [Link]

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Application Note & Protocols: Catalytic Hydrogenation of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

The selective saturation of carbon-carbon double bonds is a cornerstone transformation in modern organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). The target molecule for this guide, 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol, is a precursor to 6-isobutylpyrimidin-4-ol. The latter represents a saturated alkylpyrimidine scaffold, a privileged core structure found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents.

The primary challenge in this synthesis lies in achieving chemoselective reduction of the exocyclic alkene without affecting the aromatic pyrimidine ring. The pyrimidine's nitrogen atoms can coordinate to the catalyst surface, potentially deactivating it or, under harsher conditions, promoting undesired ring hydrogenation.[1] This application note provides a comprehensive guide to performing this transformation efficiently and selectively using palladium on carbon (Pd/C), a robust and versatile heterogeneous catalyst. We will explore two primary methodologies: classical hydrogenation with hydrogen gas and catalytic transfer hydrogenation, offering detailed protocols and the expert rationale behind key experimental choices.

The Transformation: Mechanism and Catalyst Rationale

The objective is the selective reduction of the alkene moiety as depicted below:

Reaction Scheme: 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol to 6-Isobutylpyrimidin-4-ol

The choice of catalyst is paramount for success. While various catalysts like Platinum(IV) oxide (PtO₂) or Rhodium complexes can reduce olefins, they often require more forcing conditions that can lead to the reduction of the heteroaromatic ring.[2]

Palladium on Carbon (Pd/C) is the catalyst of choice for this application due to several key advantages:

  • High Activity for Alkenes: Pd/C exhibits excellent catalytic activity for the hydrogenation of carbon-carbon double bonds under mild conditions.[3]

  • Chemoselectivity: Under controlled temperature and pressure, Pd/C can selectively reduce an alkene in the presence of a less reactive pyrimidine ring. The aromaticity of the ring provides a thermodynamic barrier to its reduction.

  • Operational Simplicity: As a heterogeneous catalyst, Pd/C is easily removed from the reaction mixture by simple filtration, which minimizes metal contamination in the final product and simplifies purification.[3]

  • Cost-Effectiveness: Compared to many homogeneous rhodium or iridium catalysts, Pd/C is a more economical option for large-scale synthesis.

The general mechanism involves the adsorption of hydrogen gas onto the palladium surface, followed by the coordination of the alkene's π-bond to the metal. Stepwise insertion of hydrogen atoms across the double bond then occurs on the catalyst surface before the saturated product is released.

Core Experimental Parameters and Their Impact

The success of the hydrogenation is governed by a set of interdependent parameters. Understanding their role is crucial for optimization and troubleshooting.

  • Hydrogen Source:

    • Hydrogen Gas (H₂): The most direct method. Pressure can be modulated from atmospheric (balloon) to high pressure (Parr apparatus) to influence reaction rates. Higher pressures can sometimes reduce selectivity.

    • Transfer Hydrogenation Reagents: Agents like hydrazine hydrate, formic acid, or ammonium formate serve as an in situ source of hydrogen. This approach avoids the need for specialized high-pressure equipment and can sometimes offer superior chemoselectivity.[1]

  • Solvent: Protic solvents such as ethanol, methanol, or ethyl acetate are standard choices. They effectively solubilize the substrate and are compatible with the catalytic system. Acetic acid can also be used and may help prevent catalyst deactivation by protonating the basic nitrogen atoms of the pyrimidine ring.[1][2]

  • Temperature: Most Pd/C-catalyzed olefin hydrogenations proceed efficiently at room temperature. Gentle heating (40-60°C) may be applied to accelerate sluggish reactions, but excessive heat can decrease selectivity and lead to ring reduction.

  • Catalyst Loading: A typical loading of 5-10% by weight of palladium on carbon (relative to the substrate) is a standard starting point.

Detailed Experimental Protocols

Safety First: Palladium on carbon is pyrophoric, especially after filtration when it is dry and saturated with hydrogen. Always handle it in a well-ventilated fume hood and never allow the used, dry catalyst to be exposed to air. Quench the catalyst on the filter paper with plenty of water immediately after filtration. Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and free of ignition sources.

Protocol 1: Standard Hydrogenation using Hydrogen Gas

This protocol is ideal for standard laboratory settings equipped with a hydrogenation apparatus.

Materials:

  • 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Methanol or Ethanol (approx. 0.1 M concentration of substrate)

  • Hydrogen Gas (H₂)

  • Celite® (Diatomaceous earth)

  • Parr Shaker or similar hydrogenation vessel (or a thick-walled flask for balloon hydrogenation)

Step-by-Step Procedure:

  • Vessel Preparation: To a clean, dry hydrogenation vessel, add a magnetic stir bar and the 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol (e.g., 1.0 g).

  • Solvent Addition: Add the solvent (e.g., 60 mL of methanol) to dissolve or suspend the starting material.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (e.g., 100 mg). Note: Add the catalyst last to minimize any pre-reaction decomposition.

  • System Purge: Securely seal the reaction vessel. Purge the system by evacuating the atmosphere and backfilling with an inert gas like nitrogen or argon. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: Following the inert gas purge, evacuate and backfill the vessel with hydrogen gas to the desired pressure (e.g., 50 psi or 3-4 atm). For a balloon setup, simply attach a hydrogen-filled balloon.

  • Reaction: Begin vigorous stirring. The reaction is typically exothermic. Monitor the reaction by observing the uptake of hydrogen from the pressure gauge. For detailed analysis, an aliquot can be carefully depressurized, filtered, and analyzed by TLC or LC-MS. The reaction is usually complete within 2-6 hours.

  • Work-up: Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen and purge the vessel again with nitrogen.

  • Catalyst Removal: Prepare a small pad of Celite® in a Büchner funnel. Dilute the reaction mixture with methanol and filter it through the Celite® pad to remove the Pd/C catalyst. Wash the pad with additional solvent to ensure complete recovery of the product. CRITICAL: Do not allow the filter cake to dry. Immediately quench the pad with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-Isobutylpyrimidin-4-ol.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Catalytic Transfer Hydrogenation using Hydrazine Hydrate

This method is advantageous as it circumvents the need for a pressure apparatus.

Materials:

  • 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Methanol or Ethanol

  • Hydrazine Monohydrate (N₂H₄·H₂O) (4-5 eq)

  • Celite®

Step-by-Step Procedure:

  • Setup: In a standard round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve or suspend the 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol (e.g., 1.0 g) in ethanol (60 mL).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (e.g., 100 mg).

  • Reagent Addition: Heat the mixture to a gentle reflux (around 60-70°C). Once at temperature, add hydrazine monohydrate (e.g., 1.5 mL) dropwise via a syringe. Caution: The reaction can be vigorous with gas evolution (N₂). Add slowly.

  • Reaction: Maintain the reaction at a gentle reflux. Monitor the progress by TLC or LC-MS. The reaction is typically complete in 1-4 hours.

  • Work-up and Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing with ethanol. Remember to keep the filter cake wet and quench with water.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization as described in Protocol 1.

Data Summary and Visualization

Table 1: Comparison of Hydrogenation Methods
ParameterProtocol 1: H₂ GasProtocol 2: Transfer HydrogenationRationale & Field Notes
Hydrogen Source Hydrogen Gas (50 psi)Hydrazine Monohydrate (4-5 eq)Transfer hydrogenation avoids high-pressure equipment, enhancing laboratory safety and accessibility.
Typical Temp. Room Temperature60-70 °CThe decomposition of hydrazine requires heating to effectively generate diimide, the reducing species.
Reaction Time 2-6 hours1-4 hoursTransfer hydrogenation is often faster due to the higher reaction temperature.
Typical Yield >95%>90%Both methods are highly efficient. Yields are post-purification.
Selectivity ExcellentExcellentBoth methods show excellent selectivity for the alkene over the pyrimidine ring under these conditions.
Key Equipment Parr Shaker / AutoclaveStandard Reflux SetupThe primary difference in capital equipment requirements.
Diagrams

ReactionWorkflow SM Starting Material: 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol Reaction Hydrogenation (Protocol 1 or 2) Solvent, Pd/C, H₂ Source SM->Reaction Filtration Work-up: Filter through Celite® to remove Pd/C Reaction->Filtration Evaporation Isolation: Solvent Evaporation Filtration->Evaporation Purification Purification: Recrystallization Evaporation->Purification Product Final Product: 6-Isobutylpyrimidin-4-ol Purification->Product

Caption: General experimental workflow for the synthesis of 6-Isobutylpyrimidin-4-ol.

Troubleshooting Start Reaction Incomplete? CheckCatalyst Increase Catalyst Loading or Use Fresh Catalyst Start->CheckCatalyst IncreasePressure Increase H₂ Pressure / Temp (Monitor Selectivity!) Start->IncreasePressure SideProduct Side Product Observed? (e.g., Ring Reduction) CheckCatalyst->SideProduct IncreasePressure->SideProduct MilderConditions Use Milder Conditions: Lower Temp / Pressure SideProduct->MilderConditions Yes Success Problem Resolved SideProduct->Success No SwitchMethod Switch to Transfer Hydrogenation (Often Milder) MilderConditions->SwitchMethod SwitchMethod->Success

Caption: A decision-making flowchart for troubleshooting common hydrogenation issues.

Conclusion

The catalytic hydrogenation of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol to its saturated isobutyl analogue is a reliable and high-yielding transformation critical for accessing valuable synthetic intermediates. Both classical hydrogenation with H₂ gas and catalytic transfer hydrogenation using hydrazine are excellent methods, with the choice largely depending on available laboratory equipment. By carefully controlling reaction parameters and adhering to safety protocols for catalyst handling, researchers can confidently achieve the desired chemoselective reduction. The protocols and insights provided herein serve as a robust starting point for any scientist engaged in the synthesis of substituted pyrimidines.

References

  • Krisztina Lévay, János Madarász, and László Hegedűs. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.
  • BenchChem. (2025). Application Notes: Palladium on Carbon (Pd/C)
  • BenchChem. (2025). Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring.
  • (2015).
  • EP0154122A1 - Method for the selective hydrogenation of pyrimidines containing chlorine ...
  • (2022). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - AIR Unimi.
  • Sajiki, H., & Hirota, K. (2003).
  • (2021).
  • Sajiki, H., & Hirota, K. (2003).

Sources

functionalization of the pyrimidine ring in 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Strategic Functionalization of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol

Abstract

Substituted pyrimidines are foundational scaffolds in medicinal chemistry and materials science, prized for their diverse biological activities and versatile chemical properties.[1][2] This application note provides a comprehensive guide to the selective functionalization of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol, a molecule featuring multiple reactive sites. We will explore key strategies targeting the pyrimidine core, including electrophilic substitution at the C5 position, conversion of the C4-hydroxyl for subsequent nucleophilic substitution, and advanced palladium-catalyzed cross-coupling reactions. Each section combines in-depth theoretical discussion with detailed, field-proven protocols designed for researchers in drug development and synthetic chemistry. The methodologies presented herein enable the generation of diverse molecular libraries from a single, versatile starting material.

Introduction

The pyrimidine ring system, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a privileged structure found in nucleic acids, vitamins, and a vast array of pharmaceuticals.[2][3] Its electron-deficient nature makes it a unique platform for chemical modification.[4] The title compound, 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol, presents a particularly interesting case for synthetic exploration due to its distinct reactive centers:

  • The Pyrimidin-4-ol Core: This moiety exists in a tautomeric equilibrium between the aromatic pyrimidin-4-ol form and the non-aromatic pyrimidin-4(3H)-one form, with the latter generally being the predominant species. This equilibrium is critical as it dictates the ring's reactivity.

  • The C5 Position: This is the most electron-rich carbon on the ring, activated by the electron-donating effects of the C4-oxo group and the C6-alkyl substituent, making it the primary site for electrophilic attack.[5][6]

  • The C4-Hydroxyl Group: This group can be alkylated, acylated, or, more strategically, converted into a leaving group to facilitate nucleophilic substitution.[7][8]

  • The C2 Position: While less reactive than C5, this position can be functionalized through modern C-H activation techniques or deprotonative metalation.[1][4]

  • The Isobutenyl Side Chain: The alkene functionality offers a site for classic addition and oxidation reactions, though these are outside the scope of this ring-focused guide.

This guide provides validated protocols for harnessing this reactivity to achieve selective and predictable functionalization of the pyrimidine scaffold.

Figure 1: Tautomeric equilibrium of the pyrimidin-4-ol core.

Part I: Electrophilic Substitution at the C5-Position

Theoretical Background

The pyrimidine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution (EAS). However, the presence of the electron-donating pyrimidin-4-one system significantly activates the C5 position. The lone pair on N1 and the carbonyl group at C4 direct electrophiles to the adjacent C5 carbon, which is analogous to the reactivity of enamines or vinylogous amides. This makes C5 the focal point for reactions like halogenation and nitration.

Protocol 1: Regioselective C5-Halogenation

Halogenated pyrimidines are critical building blocks for further derivatization, particularly in transition metal-catalyzed cross-coupling reactions.[9][10] N-halosuccinimides (NCS, NBS, NIS) are effective and relatively mild reagents for this transformation.

Experimental Protocol: C5-Bromination

  • Preparation: To a solution of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol (1.0 eq.) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (0.2 M), add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically exothermic. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is usually complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into ice-cold water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold diethyl ether or ethanol to remove residual DMF and succinimide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel to yield the pure 5-bromo derivative.

Causality Behind Experimental Choices:

  • Solvent: DMF or MeCN are used because they effectively dissolve both the polar pyrimidine starting material and the NBS reagent, facilitating a homogeneous reaction.

  • Reagent: NBS is chosen over liquid bromine for its ease of handling and higher selectivity, which minimizes side reactions.

Halogenation Reaction Reagent Typical Conditions Expected Outcome
Chlorination N-Chlorosuccinimide (NCS)DMF, 50-60 °C, 2-4 h5-chloro derivative
Bromination N-Bromosuccinimide (NBS)DMF or MeCN, RT, 1-3 h5-bromo derivative
Iodination N-Iodosuccinimide (NIS)DMF, 60-80 °C, 4-8 h5-iodo derivative
Protocol 2: Regioselective C5-Nitration

Nitration introduces a versatile nitro group that can be reduced to an amine or used as an electron-withdrawing group. Careful control of reaction conditions is crucial to prevent side reactions.[11][12][13][14]

Experimental Protocol: C5-Nitration

  • Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄) (5-10 volumes relative to the substrate) to 0 °C in an ice-salt bath.

  • Addition of Substrate: Slowly add 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol (1.0 eq.) to the cold sulfuric acid, ensuring the temperature does not rise above 5 °C.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding fuming nitric acid (HNO₃) (1.1 eq.) to concentrated sulfuric acid in a separate flask, also cooled to 0 °C.

  • Reaction: Add the cold nitrating mixture dropwise to the substrate solution, maintaining the internal temperature between 0 and 5 °C. After the addition is complete, stir the reaction at this temperature for 1-2 hours, monitoring by TLC.

  • Work-up: Very carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Isolation & Purification: The precipitated solid is collected by vacuum filtration, washed extensively with cold water until the filtrate is neutral, and dried under vacuum to yield the 5-nitro derivative.

Safety Note: Nitrating mixtures are highly corrosive and can cause severe burns. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield. The quenching process is highly exothermic and must be done slowly and with caution.

Figure 2: Workflow for C5 electrophilic substitution.

Part II: Functionalization via the C4-Hydroxyl Group

Theoretical Background

While the C4-hydroxyl group can undergo direct alkylation, a more powerful strategy involves its conversion into a superior leaving group, typically a chloride.[15] This transforms the electron-rich pyrimidinone into an electrophilic 4-chloropyrimidine, which is highly susceptible to nucleophilic aromatic substitution (S_N_Ar). The electron-withdrawing nature of the ring nitrogens stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the substitution process.[16][17]

Protocol 3: Conversion to 4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine

Phosphorus oxychloride (POCl₃) is the standard reagent for converting pyrimidin-4-ones to 4-chloropyrimidines.

Experimental Protocol: Chlorination

  • Preparation: To 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol (1.0 eq.), add phosphorus oxychloride (POCl₃) (5-10 eq.) in a flask equipped with a reflux condenser. A catalytic amount of DMF or a tertiary amine like N,N-diisopropylethylamine (DIPEA) (0.1-0.2 eq.) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-6 hours. Monitor the reaction by TLC (quenching a small aliquot with methanol before spotting).

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. Caution: This is a highly exothermic and vigorous reaction that releases HCl gas. This must be performed in an efficient fume hood.

  • Extraction: Neutralize the aqueous solution with a solid base like sodium bicarbonate or a saturated aqueous solution until pH > 7. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4-chloro derivative, which can be purified by column chromatography.

Protocol 4: Nucleophilic Substitution of the C4-Chloride

The resulting 4-chloropyrimidine is a versatile intermediate for introducing a wide range of functionalities.

Experimental Protocol: Amination

  • Preparation: Dissolve the 4-chloro-6-(2-methylprop-1-en-1-yl)pyrimidine (1.0 eq.) in a polar solvent such as isopropanol, ethanol, or DMF.

  • Reaction: Add the desired amine (primary or secondary, 1.2-2.0 eq.) and a non-nucleophilic base like DIPEA or potassium carbonate (K₂CO₃) (2.0 eq.). Heat the reaction mixture, typically between 80 °C and reflux, until the starting material is consumed (monitor by TLC/LC-MS).

  • Isolation: After cooling, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

G Start 6-(Isobutenyl)pyrimidin-4-ol Intermediate 4-Chloro-6-(isobutenyl)pyrimidine Start->Intermediate POCl₃ Reflux Product 4-Substituted Pyrimidine (e.g., Amino, Alkoxy, Thioether) Intermediate->Product Nucleophile (R-NH₂, R-OH, R-SH) Base, Heat

Figure 3: Workflow for C4 functionalization via a chloro intermediate.

Part III: Advanced Strategy: Palladium-Catalyzed Cross-Coupling

Theoretical Background

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation in modern organic synthesis.[18][19] By using the 5-halo- or 4-chloropyrimidine intermediates synthesized in the previous sections, one can introduce aryl, heteroaryl, vinyl, or alkynyl groups with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a premier example.[20]

Protocol 5: Suzuki-Miyaura Coupling of a 5-Bromo Intermediate

This protocol describes the coupling of the 5-bromo derivative (from Protocol 1) with an arylboronic acid.

Experimental Protocol: Suzuki-Miyaura Reaction

  • Preparation: In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine 5-bromo-6-(2-methylprop-1-en-1-yl)pyrimidin-4-ol (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol %).

  • Solvent & Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water (e.g., 4:1 ratio). Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C under an inert atmosphere. Monitor the reaction's progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with water. Extract with ethyl acetate (3x).

  • Isolation & Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel to afford the 5-arylpyrimidine product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst in its active Pd(0) state is sensitive to oxygen and must be handled under an inert atmosphere (N₂ or Ar) to prevent degradation.

  • Base and Water: The base is essential for the transmetalation step of the catalytic cycle. The presence of water often accelerates the reaction and helps dissolve the inorganic base.

G Logical Relationship: Halogenation to Cross-Coupling Start Starting Material (Pyrimidin-4-ol) Step1 Step 1: Halogenation (Protocol 1) Start->Step1 Intermediate 5-Halopyrimidine (Key Intermediate) Step1->Intermediate Step2 Step 2: Pd-Catalyzed Coupling (Protocol 5) Intermediate->Step2 Product 5-Aryl/Vinyl/Alkynyl Pyrimidine (Diverse Products) Step2->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, enhance reaction yields, and troubleshoot common experimental challenges. Pyrimidine derivatives are foundational scaffolds in medicinal chemistry, and achieving high-yield, high-purity synthesis is paramount for downstream applications.[1][2][3]

This document provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to optimize your results.

Core Synthesis Protocol: A Reliable Starting Point

The most common and reliable method for synthesizing 4-hydroxypyrimidine derivatives involves the cyclocondensation of a β-ketoester with a urea or amidine compound.[4] For our target molecule, this translates to the reaction between an appropriate isobutenyl-substituted β-ketoester and formamide or urea.

Recommended Protocol: Cyclocondensation of Ethyl 4-methyl-3-oxopent-4-enoate with Urea

This protocol provides a robust framework for the synthesis.

Step 1: Reagent Preparation

  • Ensure all reagents are of high purity and dry. Urea, in particular, can hydrolyze over time, and solvents should be anhydrous to prevent side reactions.[5]

Step 2: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

  • Once the sodium has completely reacted, add ethyl 4-methyl-3-oxopent-4-enoate to the solution.

  • Finally, add urea to the reaction mixture. A slight excess of urea is often beneficial.[6]

Step 3: Reaction Execution

  • Heat the mixture to reflux (typically around 80°C for ethanol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

Step 4: Work-up and Isolation

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and carefully acidify with glacial acetic acid or dilute HCl to precipitate the product.[7]

  • Collect the crude product by filtration, wash with cold water, and dry.

Step 5: Purification

  • Recrystallize the crude solid from a suitable solvent such as ethanol, acetone, or ethyl acetate to obtain the purified 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol.[7]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is a frequent challenge and can stem from multiple sources. A systematic approach is key to identifying the root cause.

Answer:

Several factors can contribute to low yields in pyrimidine synthesis.[6] Let's break them down:

  • Reagent Quality and Stoichiometry:

    • Urea/Amidine Purity: Urea can decompose, especially at higher temperatures, into ammonia and isocyanic acid.[5] Ensure you are using high-purity, dry urea. If using an amidine salt, verify its quality, as they can be hygroscopic and prone to hydrolysis.[5]

    • Base Activity: If using a metal alkoxide base like sodium ethoxide, it is crucial to prepare it fresh. Commercially available solutions can degrade over time. The stoichiometry of the base is also critical; an insufficient amount will lead to incomplete reaction, while a large excess can promote side reactions like ester saponification.

    • Reactant Ratios: While a 1:1 ratio of ketoester to urea is theoretically required, empirically, a slight excess of urea (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.[6]

  • Reaction Conditions:

    • Temperature Control: Excessively high temperatures can promote side reactions, such as the Hantzsch dihydropyridine synthesis, a known fluorescent byproduct, or general decomposition of starting materials and products.[5][8] Conversely, a temperature that is too low will result in an incomplete reaction. The optimal temperature is substrate-dependent, so monitoring via TLC is essential.[6]

    • Solvent Choice: The solvent impacts reactant solubility and reaction rate. While ethanol is common, other high-boiling point solvents or even solvent-free conditions have been shown to improve yields for certain substrates.[4][6][8]

  • Work-up and Purification Losses:

    • Incomplete Precipitation: The pH during product precipitation is critical. Pyrimidinols can have some solubility in both acidic and basic aqueous solutions. Adjust the pH carefully and check the filtrate by TLC to ensure complete precipitation before discarding it.

    • Purification Method: Recrystallization is effective but can lead to material loss. If yields remain low, consider column chromatography for purification, which can offer better recovery of the target compound from complex mixtures.

Q2: I'm observing a significant side product by TLC/LC-MS. What could it be?

Answer:

The formation of byproducts is common in multicomponent reactions. Based on the starting materials, two side reactions are particularly prevalent:

  • Self-Condensation of the β-ketoester: Under basic conditions, the β-ketoester can undergo self-condensation (a Claisen-type reaction), leading to complex dimeric and trimeric structures. This is more likely if the cyclization with urea is slow.

  • Knoevenagel Condensation: This reaction can occur between an aldehyde impurity and your β-ketoester, consuming starting material.[9] While this specific synthesis doesn't use an aldehyde, impurities in starting materials can be a factor.

To mitigate these, ensure high-purity starting materials and optimize the order of addition. Adding the base to the ketoester before adding the urea can sometimes favor the desired cyclization.

Q3: The cyclization step seems to be stalled; my starting materials are not fully consumed even after prolonged heating. How can I drive the reaction to completion?

Answer:

An incomplete reaction often points to issues with activation or reaction conditions.

  • Catalyst/Base Inefficiency: As mentioned in Q1, the activity of your base is paramount. If you suspect your sodium ethoxide solution is old or has absorbed moisture, prepare a fresh batch.

  • Insufficient Heating: Ensure your reaction is reaching the target reflux temperature. Use an oil bath with a thermometer for accurate temperature control. For some stubborn substrates, switching to a higher-boiling solvent like n-butanol might be necessary to provide the required activation energy.[10]

  • Catalyst Screening: While this reaction is typically base-promoted, some pyrimidine syntheses benefit from acid catalysis.[6] If the base-mediated route is failing, a literature search for alternative catalytic systems (e.g., Lewis acids) for your specific substrate class could be fruitful.[6]

Q4: How can I improve the purity of my final product? The recrystallization is not removing all impurities.

Answer:

When recrystallization is insufficient, more advanced purification techniques are necessary.

  • Column Chromatography: This is the most effective method for separating compounds with similar polarities. A silica gel column using a solvent system like ethyl acetate/hexane or dichloromethane/methanol is a good starting point. Use TLC to determine the optimal solvent ratio before running the column.

  • Acid-Base Extraction: Exploit the weakly acidic nature of the 4-hydroxypyrimidine. Dissolve the crude product in an organic solvent and extract it with a dilute aqueous base (e.g., 1M NaOH). The pyrimidinol will move to the aqueous layer as its sodium salt, leaving non-acidic impurities behind. Wash the aqueous layer with an organic solvent (like ethyl acetate) to remove any remaining neutral impurities. Finally, re-acidify the aqueous layer to precipitate the purified product, which can then be filtered.

  • Sublimation: For thermally stable, non-polar compounds, sublimation under reduced pressure can be an excellent purification method, often yielding very pure crystals.[7]

Key Reaction Parameters Summary

The following table summarizes the critical parameters for optimizing the synthesis of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol.

ParameterRecommended Range/ValueRationale & Key Considerations
Urea:Ketoester Molar Ratio 1.2:1 to 1.5:1A slight excess of urea helps to drive the equilibrium towards product formation.[6]
Base Sodium Ethoxide (Freshly Prepared)Ensures high reactivity and minimizes water content which can lead to hydrolysis.
Solvent Anhydrous Ethanol or n-ButanolEthanol is a standard choice. n-Butanol can be used for less reactive substrates requiring higher temperatures.[10]
Reaction Temperature 80 - 120 °CSubstrate-dependent. Monitor by TLC to find the optimal balance between reaction rate and side product formation.[6]
Work-up pH ~5-6 (using Acetic Acid)Critical for maximizing the precipitation of the weakly acidic pyrimidinol product.
Visualizing the Process
General Synthesis Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

G cluster_prep Preparation cluster_reaction Synthesis cluster_purification Isolation & Purification Prep Reagent Prep & Base Formulation Setup Reaction Setup (Add Reagents) Prep->Setup Reflux Heat to Reflux & Monitor by TLC Setup->Reflux Workup Solvent Removal & Aqueous Work-up Reflux->Workup Precipitate Acidification & Precipitation Workup->Precipitate Filter Filter & Dry Crude Product Precipitate->Filter Purify Recrystallization or Chromatography Filter->Purify Final Pure Product Purify->Final

Caption: Workflow for the synthesis of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol.

Troubleshooting Decision Tree for Low Yield

Use this decision tree to diagnose and solve issues related to poor reaction yields.

G Start Low Yield Observed CheckReagents Check Reagent Purity & Stoichiometry Start->CheckReagents CheckConditions Review Reaction Conditions (T, Time) Start->CheckConditions CheckWorkup Analyze Work-up & Purification Steps Start->CheckWorkup Impure Impurity Detected? CheckReagents->Impure Incomplete Incomplete Reaction? CheckConditions->Incomplete Losses Material Loss During Isolation? CheckWorkup->Losses Impure->CheckConditions No Sol_Reagents Use High-Purity Reagents Adjust Stoichiometry Impure->Sol_Reagents Yes Incomplete->CheckWorkup No Sol_Conditions Optimize Temperature Increase Reaction Time Change Solvent Incomplete->Sol_Conditions Yes Sol_Workup Optimize Precipitation pH Use Chromatography Losses->Sol_Workup Yes

Caption: A decision tree for troubleshooting low reaction yields.

References
  • Benchchem. An In-depth Technical Guide to Overcoming Side Reactions in Pyrimidine Synthesis.
  • RxList. (2022, January 12). Pyrimidine Synthesis Inhibitors: Drug Class, Uses, Side Effects, Drug Names.
  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. Technical Support Center: Optimization of Pyrimidine Synthesis.
  • Benchchem. Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807.
  • Li, G., et al. (2022). Synthesis of pyrimidines from dinitrogen and carbon. National Science Review, 9(12).
  • Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(45), 14254–14255.
  • Journal of Internal Medicine & Pharmacology. (2025, March 15). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives.
  • Google Patents. (2012). CN102786479A - Preparation method of 4-hydroxy-substituted pyrimidine compound.
  • YouTube. (2021, February 17). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. Available at: [Link]

  • PMC. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester.
  • Organic Chemistry Portal. Pyrimidine synthesis.
  • ResearchGate. (2026, February 26). Three-component reaction of β-keto esters, aromatic aldehydes and urea/thiourea promoted by caffeine, a green and natural, biodegradable catalyst for eco-safe Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones derivatives under solvent-free conditions.
  • ResearchGate. (2026, February 9). (PDF) Studies on Synthesis of Pyrimidine Derivatives and their Pharmacological Evaluation.
  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • Google Patents. (1989). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
  • MDPI. (2021, June 1). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation.
  • Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. (2021, April 30).
  • Bentham Science Publishers. Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
  • Kuvaeva, E. V., et al. (2020, June 16). Synthesis of new 6-hydroxypyrimidine-4(3Н)-onе derivatives.
  • Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • ResearchGate. (2018, October 10). (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
  • Organic Syntheses Procedure. 4-Methyl-6-hydroxypyrimidine.
  • Medwin Publishers. (2021, February 22). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
  • Sciforum. (n.d.). Approaches to the Synthesis of New Symmetrical Bridged Bis(6-hydroxypyrimidin-4(3H)-ones).
  • PMC. (2025, January 6). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities.
  • PubMed. (2007, August 15). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators.

Sources

troubleshooting low solubility of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Troubleshooting Support Center. This guide is designed for researchers, formulation scientists, and pharmacologists facing aqueous solubility challenges with 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol .

Currently, over 40% of novel chemical entities (NCEs) in drug development fail to advance due to poor aqueous solubility[1]. This specific pyrimidine derivative presents a classic formulation challenge: it combines a high crystal lattice energy core with a highly lipophilic appendage.

Part 1: Physicochemical Root Cause Analysis

Before troubleshooting, it is critical to understand the causality behind the insolubility of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol:

  • Lactim-Lactam Tautomerism: The pyrimidin-4-ol core exists in equilibrium with its pyrimidin-4(3H)-one tautomer. This allows for extensive intermolecular hydrogen bonding (N-H···O=C) in the solid state, leading to a high crystal lattice energy that resists dissolution in water.

  • Lipophilic Appendage: The 6-(2-methylprop-1-en-1-yl) (isobutenyl) group significantly increases the molecule's partition coefficient (LogP). While a baseline unsubstituted pyrimidine-4-carboxylic acid might achieve ~1 mg/mL solubility in standard PBS[2], the bulky, non-polar isobutenyl group disrupts favorable water-dipole interactions, driving aqueous solubility down to the low microgram/mL range.

  • Amphotericity & Physiological pH: The molecule is amphoteric. However, at a physiological pH of 7.4, the basic nitrogen (pKa ~1-3) is unprotonated, and the acidic hydroxyl/amide (pKa ~8.5-9.5) is un-ionized. The molecule remains neutral, maximizing hydrophobicity.

Workflow Start 6-(2-Methylprop-1-en-1-yl) pyrimidin-4-ol Assess Determine Assay Type Start->Assess InVitro In Vitro (Tolerates Organics) Assess->InVitro InVivo In Vivo (Strictly Aqueous) Assess->InVivo Cosolvent Co-solvent System (DMSO/Tween-80) InVitro->Cosolvent Ionization pH Adjustment (Target pKa > 9) InVivo->Ionization Complexation HP-β-CD Complexation (Hydrophobic Shielding) InVivo->Complexation

Decision workflow for selecting a solubility enhancement strategy based on application.

Part 2: Troubleshooting Guides & FAQs

Q1: I dissolved the compound in 100% DMSO at 50 mM, but it immediately precipitates ("crashes out") when I dilute it 1:100 into my cell culture media (pH 7.4). How do I prevent this? A1: Causality: You are experiencing a rapid drop in the dielectric constant of the solvent. The water molecules rapidly hydrate the DMSO, leaving the lipophilic isobutenyl group exposed, forcing the drug to nucleate and precipitate. Solution: Do not dilute directly into 100% aqueous media. Use a stepwise co-solvent transition . First, dilute your DMSO stock into a bridging surfactant like Tween-80 or Cremophor EL, then slowly add warm PBS under vortexing. This creates a microemulsion that kinetically traps the drug in a solubilized state[1].

Q2: We are moving to in vivo pharmacokinetic (PK) studies in mice. We cannot use high concentrations of DMSO or Tween-80 due to toxicity. What is the most reliable method for a purely aqueous IV formulation? A2: Causality: In vivo formulations require shielding the lipophilic moiety from water without relying on toxic organic solvents. Solution:Cyclodextrin Complexation . Specifically, use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[3]. The isobutenyl group of your compound will spontaneously partition into the hydrophobic cavity, forming a 1:1 non-covalent inclusion complex that is highly water-soluble and biologically well-tolerated[4].

Q3: Can I simply adjust the pH of the water to dissolve the compound? A3: Causality: Because the pyrimidin-4-ol hydroxyl group has a pKa of approximately 8.5 to 9.5, adjusting the pH above 10 will deprotonate the molecule, forming a highly soluble sodium salt. Solution: Yes, but with a caveat. While pH adjustment is a standard solubilization technique[5], a pH > 10 is non-physiological and will cause tissue necrosis if injected IV or IM. You can dissolve the compound at pH 10.5, but you must back-titrate it to pH ~8.0 using a strong buffer (like Tris) in the presence of a stabilizer (like PEG400) to prevent reprecipitation.

Part 3: Quantitative Data Presentation

The table below summarizes the expected solubility gains and physiological viability of various formulation strategies for pyrimidine derivatives.

Formulation StrategyMechanism of ActionExpected Solubility GainPhysiological Viability (In Vivo)Primary Drawback
Standard PBS (pH 7.4) Baseline< 0.05 mg/mLHighInsufficient concentration
10% DMSO / 90% PBS Dielectric manipulation~ 0.5 - 1.0 mg/mLLow (Toxicity limits)High risk of precipitation
pH Adjustment (pH > 10) Ionization (Anion formation)> 10.0 mg/mLVery LowTissue necrosis, instability
20% w/v HP-β-CD Host-Guest Complexation~ 5.0 - 15.0 mg/mLHigh (FDA Approved)Requires protocol optimization
Nanomilling (Nanosuspension) Surface Area IncreaseApparent: > 20 mg/mLMedium (IV risk)Technically complex

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on visual inspection alone. The following protocol for Cyclodextrin Complexation includes a self-validating mathematical check (Higuchi-Connors Phase Solubility Diagram) to confirm that true complexation—rather than just supersaturation—has occurred[4],[5].

Mechanism Drug Free Drug (Lipophilic Isobutenyl) Complex 1:1 Inclusion Complex (Water Soluble) Drug->Complex Aqueous Equilibrium CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Non-covalent Encapsulation

Mechanism of HP-β-CD encapsulating the hydrophobic isobutenyl group to increase solubility.

Protocol: HP-β-CD Phase Solubility & Complexation

Objective: Generate a stable, aqueous formulation of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol and calculate its stability constant ( K1:1​ ).

Step-by-Step Methodology:

  • Preparation of Host Solutions: Prepare a series of aqueous solutions containing HP-β-CD in purified water at increasing concentrations: 0, 5, 10, 20, 50, and 100 mM.

  • Addition of Guest Molecule: Add an excess amount (e.g., 10 mg) of solid 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol to 2 mL of each HP-β-CD solution in sealed glass vials.

  • Equilibration: Place the vials in an orbital shaker at 25°C and 200 RPM for 48 hours. Causality: Complexation is an equilibrium process; 48 hours ensures thermodynamic equilibrium is reached, preventing false-positive supersaturation readings[3].

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet the undissolved drug. Carefully filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved drug concentration using HPLC-UV (detecting the pyrimidine core at ~256 nm)[2].

  • Self-Validation (Data Analysis): Plot the molar concentration of the dissolved drug (Y-axis) against the molar concentration of HP-β-CD (X-axis).

    • Validation Check: If the plot is linear (an AL​ -type diagram), you have successfully formed a 1:1 stoichiometric complex[4].

    • Calculation: Calculate the stability constant using the Higuchi-Connors equation: K1:1​=Slope/[S0​×(1−Slope)] , where S0​ is the intrinsic solubility of the drug in water (the Y-intercept). A K1:1​ between 50 and 2000 M−1 indicates a stable, viable formulation for in vivo use[5].

Part 5: References

  • Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences URL: [Link]

  • β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation MDPI - Pharmaceutics URL:[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes National Institutes of Health (PMC) URL: [Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics National Institutes of Health (PMC) URL:[Link]

Sources

column chromatography purification techniques for 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of complex nitrogen-containing heterocycles. Isolating 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol presents a unique chromatographic puzzle. The molecule features a basic pyrimidine core, an isobutenyl lipophilic tail, and a hydroxyl group that participates in dynamic tautomerism.

This guide provides field-proven, causality-driven methodologies to troubleshoot peak tailing, select the correct stationary phase, and ensure high-purity isolation of this specific pyrimidine derivative.

Chromatographic Liabilities & Mechanistic Data

Before packing a column, we must understand the physicochemical behavior of the target molecule. The table below summarizes the quantitative and qualitative data regarding its chromatographic performance under various conditions.

Table 1: Mobile Phase Optimization & Peak Behavior Data

Stationary PhaseSolvent SystemAdditiveRetention Factor ( Rf​ )Peak Shape / Behavior
Bare Silica (NP)Hexane/EtOAc (1:1)None0.25Severe tailing, streaking, potential split peaks.
Bare Silica (NP)Hexane/EtOAc (1:1)2% TEA0.38Sharp, symmetrical. High resolution from impurities.
Amine-Silica (NP)Hexane/EtOAc (1:1)None0.42Sharp, symmetrical. No basic modifier required.
C18 (RP)Water/MeCN (Gradient)None Rt​ ~ 4.2 minBroad, poor retention due to high polarity.
C18 (RP)Water/MeCN (Gradient)0.1% FA Rt​ ~ 8.5 minExcellent. Protonation prevents secondary interactions.

Diagnostic FAQs: Resolving Peak Anomalies

Q1: Why does my target compound elute as a broad, streaking band or a split peak on standard normal-phase silica gel? A1: This anomaly is caused by two overlapping phenomena: tautomerism and secondary silanol interactions. First, the compound exists in a dynamic equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) tautomers. In non-polar environments, this interconversion—and subsequent dimerization via quadruple hydrogen bonding—can lead to split peaks if the exchange rate competes with the chromatographic timescale[1]. Second, the basic nitrogen atoms in the pyrimidine ring interact strongly with acidic, unendcapped silanol groups (Si-OH) on bare silica, causing severe peak tailing and streaking[2].

Q2: How can I mechanistically resolve this tailing and sharpen my peaks on normal-phase silica? A2: The most effective strategy is adding a basic modifier like Triethylamine (TEA) to your mobile phase. TEA acts as a competitive silanol suppressor; it binds to the acidic silanol sites on the silica stationary phase, masking them and preventing your pyrimidine target from interacting with the matrix[3]. Adding 1–3% TEA to your eluent is standard practice to convert a streaking band into a sharp, well-defined peak[4].

Q3: If my downstream biological assay is highly sensitive to trace amines like TEA, what are my alternatives? A3: You have two options. You can use an amine-functionalized silica column, which has basic groups covalently bonded to the silica matrix, completely bypassing the need for liquid mobile phase modifiers[2]. Alternatively, you can switch to Reversed-Phase (RP) chromatography. Because pyrimidines are polar and ionizable, they often exhibit poor retention on C18 columns under neutral conditions[5]. By using an acidic modifier like 0.1% Formic Acid (FA), you protonate the basic nitrogens. This improves peak shape by preventing secondary interactions with residual silanols on the C18 matrix, while the isobutenyl group provides enough lipophilicity to maintain column retention[6].

Decision Matrix for Purification

Use the following logical workflow to determine the optimal purification strategy based on your crude mixture's polarity and downstream requirements.

DecisionMatrix Start Assess Crude Matrix Solubility & Polarity NP Lipophilic Impurities Soluble in DCM/EtOAc Start->NP Low Polarity RP Highly Polar Impurities Soluble in MeOH/H2O Start->RP High Polarity NP_Action Normal Phase Silica + 1-3% TEA Modifier NP->NP_Action Standard Setup AmineCol Amine-Functionalized Silica (TEA-Free) NP->AmineCol Amine-Sensitive Downstream RP_Action Reversed Phase C18 + 0.1% Formic Acid RP->RP_Action Gradient Elution

Decision matrix for selecting normal vs. reversed-phase chromatography for pyrimidines.

Validated Purification Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Normal-Phase Flash Chromatography with Silanol Suppression

Use this protocol when the crude mixture is soluble in moderately polar organic solvents (e.g., DCM, EtOAc).

  • Solvent Preparation: Prepare a mobile phase of Hexane and Ethyl Acetate (or DCM/MeOH for highly polar crudes). Add 2% (v/v) Triethylamine (TEA) to the entire solvent system.

    • Causality: Pre-equilibrating the solvent with TEA ensures the column is saturated before the sample is introduced, preventing the pyrimidine from finding active silanol sites.

  • Column Equilibration: Pack the bare silica column and flush with at least 3 column volumes (CV) of the TEA-doped starting solvent.

    • Validation Checkpoint: Collect a few drops of the eluent exiting the column and test it with pH paper. It must test basic (pH > 8). If it is neutral, the silica has not yet been fully saturated with TEA. Continue flushing.

  • Sample Loading: Dry-load the crude mixture by dissolving it in a minimal amount of DCM, adding a small amount of Celite, and evaporating the solvent to a free-flowing powder. Load this onto the top of the column.

    • Causality: Dry loading prevents the strong solvent effect that causes band broadening, which is critical for minimizing the separation of tautomeric forms.

  • Elution & Detection: Run the gradient and monitor UV absorbance at 254 nm (the pyrimidine core absorbs strongly here).

    • Validation Checkpoint: Spot the collected fractions on a TLC plate (pre-treated with TEA) and expose to 254 nm UV light. A single, tight, non-streaking spot confirms successful silanol suppression.

Protocol B: Reversed-Phase (C18) Purification with pH Control

Use this protocol for highly polar crude mixtures or when TEA cannot be used.

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

  • Equilibration: Equilibrate the C18 column with 95% A / 5% B for 5 CVs.

  • Sample Loading: Dissolve the crude 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol in a minimum volume of Solvent A. If solubility is poor, add up to 10% DMSO.

    • Validation Checkpoint: Ensure the sample is completely particulate-free via a 0.45 µm syringe filter before injection to prevent column frit clogging.

  • Elution: Run a shallow gradient from 5% B to 60% B over 20 CVs.

    • Causality: The isobutenyl group at C6 provides the necessary lipophilic surface area to retain the molecule on the C18 stationary phase, allowing highly polar impurities to elute in the void volume.

Mechanistic Pathway of Silanol Suppression

MechanisticPathway A Crude 6-Substituted Pyrimidin-4-ol B Bare Silica (NP) Active Si-OH Sites A->B Direct Load C Peak Tailing & Tautomeric Splitting B->C H-Bonding & Ion Exchange D Add 1-3% TEA (Silanol Masking) C->D Mobile Phase Optimization E Sharp, Symmetrical Elution Band D->E Suppressed Interactions

Mechanistic workflow showing how TEA suppresses silanol interactions to resolve peak tailing.

References

  • Benchchem. Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography. Retrieved from 6

  • Benchchem. Technical Support Center: Column Chromatography of ... Retrieved from 4

  • Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from 3

  • Teledyne ISCO. RediSep amine functionalized column. Retrieved from2

  • Journal of the American Chemical Society (ACS). Strong Dimerization of Ureidopyrimidones via Quadruple Hydrogen Bonding. Retrieved from 1

  • Taylor & Francis. Full article: Analytical Strategies for Nucleosides and Nucleotides in Food: Advances in Sample Preparation and Separation Technologies with Emerging Challenges. Retrieved from 5

Sources

Technical Support Center: Optimizing HPLC Mobile Phase Conditions for 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for developing, optimizing, and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the analysis of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the underlying principles that govern chromatographic separation for this specific analyte, ensuring robust and reproducible results.

Analyte at a Glance: Understanding the Chemistry

Successful method development begins with understanding the physicochemical properties of the analyte. 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol is a pyrimidine derivative. Its structure presents a unique combination of a non-polar alkyl substituent and a polar, ionizable pyrimidinol core. This dual nature is central to the challenges and strategies outlined below.

The pyrimidin-4-ol moiety exists in a tautomeric equilibrium with its keto form, 6-(2-Methylprop-1-en-1-yl)pyrimidin-4(1H)-one. This endows the molecule with both weakly acidic and weakly basic properties, making mobile phase pH the most critical parameter for controlling its retention and peak shape.[1][2][3]

PropertyStructural Feature / Estimated ValueChromatographic Implication
Structure Pyrimidine ring with hydroxyl and alkyl groups.The nitrogen atoms in the pyrimidine ring are weakly basic and prone to secondary interactions with the stationary phase.[4]
Ionization (pKa) Exhibits both acidic and basic character. The pyrimidine ring is weakly basic (pKa ~1-2), while the pyrimidinol group is weakly acidic.[5]The molecule's charge state, polarity, and thus its retention time, are highly dependent on the mobile phase pH.[1][6]
Polarity (logP) Estimated logP is low to moderate, suggesting moderate hydrophobicity.Suitable for reversed-phase chromatography, but retention may be insufficient under highly organic mobile phase conditions.[7]
UV Absorbance The pyrimidine core is a UV chromophore.A suitable detection wavelength is likely in the low UV range (e.g., 225 nm), requiring the use of mobile phase additives with a low UV cutoff.[8]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the analysis of pyrimidine derivatives, providing both immediate solutions and in-depth explanations.

Q1: My peak is tailing severely. What is the cause and how do I fix it?

Short Answer: Peak tailing is likely due to strong, undesirable interactions between the basic nitrogen atoms on your analyte and acidic residual silanol groups on the silica-based column packing.[9][10] The most effective solution is to suppress the ionization of these silanols by lowering the mobile phase pH to ≤ 3.

Detailed Troubleshooting:

  • Primary Cause - Silanol Interactions: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. At mid-range pH values (approx. 4-7), these silanols are deprotonated and negatively charged (Si-O⁻).[9] The basic nitrogen atoms in the pyrimidine ring can become protonated and positively charged, leading to a strong secondary ion-exchange interaction that causes delayed elution for a fraction of the analyte molecules, resulting in a tailing peak.[4]

  • Immediate Solution - Adjust Mobile Phase pH:

    • Action: Incorporate an acid into your aqueous mobile phase. A 0.1% (v/v) solution of formic acid (yielding a pH of ~2.7) or trifluoroacetic acid (TFA) (yielding a pH of ~2) is highly effective.[6]

    • Mechanism: At a pH below 3, the vast majority of surface silanol groups are protonated (neutral), eliminating the primary site for secondary interactions and dramatically improving peak symmetry.[10]

  • Secondary Solution - Column Selection:

    • Action: If tailing persists even at low pH, ensure you are using a modern, high-purity, base-deactivated column. These columns are specifically designed with minimal accessible silanols.[9][11]

    • Trustworthiness: Using a high-quality, end-capped column is a self-validating step that builds robustness into your method from the start, making it less susceptible to batch-to-batch variations in column manufacturing.

  • Avoid This Mistake: Do not operate at a mobile phase pH near the analyte's pKa. This can lead to the simultaneous presence of both ionized and non-ionized forms of the analyte, resulting in split or excessively broad peaks.[3] A good rule of thumb is to set the pH at least 2 units away from the pKa.[6]

Q2: I have poor retention; my peak is eluting close to the solvent front (t₀). How can I increase its retention time?

Short Answer: Your mobile phase is too strong (too high in organic content) for this moderately polar compound. Decrease the percentage of organic solvent (acetonitrile or methanol) in your mobile phase.

Detailed Troubleshooting:

  • Primary Cause - Mobile Phase Polarity: In reversed-phase HPLC, retention is driven by hydrophobic interactions.[7] A mobile phase with a high percentage of organic solvent is less polar and will elute compounds more quickly. Since 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol is only moderately hydrophobic, it requires a more polar (i.e., more aqueous) mobile phase to increase its interaction with the non-polar C18 stationary phase.

  • Systematic Approach to Increase Retention:

    • Action: Decrease the percentage of your organic modifier in 5-10% increments. For example, if you are using 70% acetonitrile, try 60% or 50%.

    • Guiding Principle: A 10% decrease in the organic modifier concentration can be expected to increase the retention factor (k') by 2 to 3 times.[12] Aim for a retention factor between 2 and 10 for robust separation.[12]

  • Consider pH Effects: Ensure your pH is set to maximize the analyte's neutrality. As an amphiprotic compound, its most neutral form will be its most hydrophobic. Experimenting with both acidic (pH 2.5-3) and basic (pH > 8, on a pH-stable column) conditions can reveal which provides greater retention.[1]

Q3: My retention times are drifting between injections. What should I check?

Short Answer: Retention time drift is most often caused by an unequilibrated column, inconsistent mobile phase preparation, or temperature fluctuations.

Detailed Troubleshooting:

  • Column Equilibration:

    • Problem: Insufficient equilibration time between gradient runs or after changing mobile phases is a common culprit.

    • Solution: Ensure you are flushing the column with at least 10-15 column volumes of the initial mobile phase conditions before the first injection. Monitor the baseline and system pressure; they should be stable before you begin the sequence.

  • Mobile Phase Preparation:

    • Problem: Minor variations in preparing the mobile phase, especially the buffer concentration or pH, can cause shifts.[13] If one component of the mobile phase evaporates faster than another (e.g., organic solvent), its composition will change over time.

    • Solution: Always prepare fresh mobile phase daily. Use a calibrated pH meter. Keep solvent bottles capped when not in use. For buffered solutions, always filter them through a 0.45 µm filter to prevent microbial growth and particulate matter from entering the system.[14][15]

  • Temperature Control:

    • Problem: The viscosity of the mobile phase and the kinetics of separation are temperature-dependent. Fluctuations in ambient lab temperature can cause retention shifts.

    • Solution: Use a thermostatted column compartment and set it to a temperature slightly above ambient (e.g., 30-40 °C) to ensure a stable operating environment.

Q4: Which buffer should I choose, and at what concentration?

Short Answer: For low pH work compatible with UV and Mass Spectrometry (MS) detectors, 0.1% formic acid is the best choice. For mid-range pH, a 10-25 mM phosphate or acetate buffer is suitable for UV-only methods.

Detailed Troubleshooting:

  • Buffer Selection is pH-Dependent: A buffer is most effective within +/- 1 pH unit of its pKa.[16]

    • Low pH (2-3.5): Formic acid (pKa ~3.75) and trifluoroacetic acid (TFA) are common. Formic acid is preferred for LC-MS as TFA can cause ion suppression.[6]

    • Mid pH (4-5.5): Acetate buffers (pKa ~4.76) are excellent.

    • Neutral pH (6-8): Phosphate buffers (pKa2 ~7.2) are the standard choice. Caution: Do not use phosphate buffers with MS detectors, as they are non-volatile and will contaminate the ion source.[16] Also, be mindful that standard silica columns are not stable above pH 8.[3][16]

  • Buffer Concentration:

    • Guideline: A concentration of 10-50 mM is a good starting point.[14]

    • Too Low (<5 mM): The solution may lack sufficient buffering capacity to control the pH effectively, leading to poor reproducibility.

    • Too High (>50 mM): Risks precipitation of the buffer salts when mixed with high percentages of organic solvent, which can block tubing and damage the column and pump seals.

Systematic Workflow for Method Optimization

This workflow provides a logical, step-by-step process for developing a robust HPLC method for 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol, starting from first principles.

HPLC_Optimization_Workflow start_node Step 1: Initial Conditions Column: C18, 4.6x150 mm, 5µm Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: Acetonitrile Gradient: 10-90% B in 15 min Flow: 1.0 mL/min Temp: 30°C Detection: 225 nm eval1 Step 2: Evaluate Initial Run Does the peak elute? Is the peak shape acceptable (Tailing Factor < 1.5)? start_node->eval1 d1_tailing Severe Tailing? eval1->d1_tailing fix_tailing Troubleshoot Tailing Confirm pH is < 3. Switch to a new, high-quality base-deactivated column. d1_tailing->fix_tailing Yes d2_retention Step 3: Optimize Retention (k') Convert to Isocratic. Adjust %B so k' is between 2-10. d1_tailing->d2_retention No fix_tailing->start_node Re-evaluate k_low k' < 2 (Low Retention) Decrease % Acetonitrile. d2_retention->k_low k' < 2 k_high k' > 10 (High Retention) Increase % Acetonitrile. d2_retention->k_high k' > 10 k_ok 2 < k' < 10 Retention is Optimized. d2_retention->k_ok k' is OK k_low->d2_retention Adjust k_high->d2_retention Adjust d3_resolution Step 4: Optimize Resolution (α) Is resolution with critical pairs > 1.5? k_ok->d3_resolution res_low α < 1.5 (Poor Resolution) Change Organic Modifier (e.g., Methanol). Fine-tune pH (if possible). Try a different column chemistry (e.g., Phenyl-Hexyl). d3_resolution->res_low No final Method Optimized Proceed to Validation. d3_resolution->final Yes res_low->d2_retention Re-optimize k'

Caption: A decision-tree workflow for systematic HPLC method optimization.

Experimental Protocol: Method Development

This protocol details the steps outlined in the workflow diagram.

1. Materials and Equipment:

  • HPLC system with UV or MS detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile and/or methanol

  • HPLC-grade water

  • Formic acid (or other appropriate buffer components)

  • 0.45 µm solvent filters

2. Step 1: Initial Scouting Gradient:

  • Objective: To determine the approximate elution conditions and assess initial peak shape.

  • Procedure:

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

    • Prepare Mobile Phase B: Acetonitrile.

    • Equilibrate the column with 10% Mobile Phase B for 15 minutes.

    • Inject the sample and run a linear gradient from 10% to 90% B over 15 minutes.

    • Hold at 90% B for 2 minutes, then return to initial conditions and re-equilibrate.

3. Step 2: Evaluate and Troubleshoot:

  • Objective: Assess the chromatogram for peak shape and elution.

  • Procedure:

    • Examine the main peak. If the tailing factor is > 1.5, address this first (see FAQ Q1). Poor peak shape compromises all other optimization steps.[10]

    • Note the percentage of Mobile Phase B at which the analyte elutes. This will be the starting point for isocratic method development.

4. Step 3: Optimize Retention (Isocratic Elution):

  • Objective: To achieve a retention factor (k') between 2 and 10 for robustness.

  • Procedure:

    • Calculate an isocratic mobile phase composition based on the elution time from the gradient run. A good starting point is often 5-10% lower than the organic percentage at the peak apex in the gradient.

    • Perform an isocratic run.

    • Calculate k' = (tᵣ - t₀) / t₀, where tᵣ is the retention time of the analyte and t₀ is the column dead time (void volume).

    • If k' is too low (<2), decrease the percentage of acetonitrile by 5%.[12]

    • If k' is too high (>10), increase the percentage of acetonitrile by 5%.[12]

    • Repeat until k' is within the target range.

5. Step 4: Optimize Resolution:

  • Objective: To achieve baseline separation (Resolution > 1.5) from all impurities.

  • Procedure:

    • If co-eluting peaks are present, small adjustments to the isocratic %B may be sufficient.

    • If resolution is still poor, changing selectivity is necessary. The most powerful way to do this is to switch the organic modifier from acetonitrile to methanol (or use a ternary mixture). The different solvent properties will alter elution order.[12]

    • Minor changes in pH (e.g., comparing 0.1% formic acid to 0.1% TFA) can also fine-tune selectivity for ionizable impurities.

Data Summary: Cause and Effect in Mobile Phase Optimization

Parameter ChangeEffect on Retention TimeEffect on SelectivityPrimary Use Case
Increase % Organic DecreaseMinorAdjusting retention to an optimal window (2 < k' < 10).
Decrease % Organic IncreaseMinorIncreasing retention for early-eluting polar compounds.
Change pH Significant (for ionizable compounds)SignificantImproving peak shape; drastically changing separation of compounds with different pKa values.[1][2]
Change Organic Solvent (ACN vs. MeOH) ModerateSignificantImproving resolution of difficult-to-separate peak pairs.
Increase Buffer Conc. Minor (may decrease for polar compounds)MinorImproving method robustness and peak symmetry.[16]
Increase Temperature DecreaseMinorReducing system backpressure; fine-tuning separation.

References

  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Choosing the Right Buffers for Mobile Phase. Phenomenex.
  • How to Select a Buffer for your HPLC Mobile Phase? Axion Labs.
  • HPLC Buffer Mobile Phase Consider
  • How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • A Guide to HPLC and LC-MS Buffer Selection.
  • Exploring the Role of pH in HPLC Separ
  • HPLC Peak Tailing. Axion Labs.
  • HPLC Tips & Tricks: Mobile Phase Prepar
  • Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine deriv
  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Reverse Phase Chrom
  • Troubleshooting Common HPLC Issues. Labcompare.com.
  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace.
  • HPLC Pain Points. Cytiva.

Sources

preventing oxidation of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the long-term storage and oxidative stability of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols to ensure the integrity of your research materials.

Introduction: Understanding the Instability of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol

6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol is a heterocyclic compound with significant potential in various research and development applications. However, its unique structure, featuring both a pyrimidin-4-ol core and an alkenyl (2-methylprop-1-en-1-yl) side chain, presents specific stability challenges. The electron-rich nature of the pyrimidine ring and the presence of a carbon-carbon double bond in the side chain make the molecule susceptible to oxidation, which can compromise its purity, activity, and shelf-life. This guide will provide you with the necessary knowledge and tools to mitigate these degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of oxidation on the 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol molecule?

A1: There are two primary sites on the molecule that are susceptible to oxidation. The first is the pyrimidin-4-ol ring, which can undergo ring oxidation. The second, and more reactive site, is the alkenyl (2-methylprop-1-en-1-yl) side chain. The double bond in this group is prone to oxidation, leading to the formation of various degradation products.[1][2]

Q2: What are the likely degradation products I should be looking for?

A2: Oxidation of the alkenyl side chain can lead to the formation of epoxides and diols. The pyrimidine ring itself can be oxidized, potentially leading to ring-opened products or further hydroxylated species. Under forced degradation conditions, more extensive degradation can occur.

Q3: What are the optimal storage conditions for long-term stability?

A3: For long-term storage, the compound should be stored as a solid in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, preferably at -20°C or below. It is also advisable to store the compound in the dark to prevent photolytic degradation.[2]

Q4: Should I use an antioxidant? If so, which ones are recommended?

A4: Yes, the use of an antioxidant is highly recommended, especially if the compound is to be stored in solution. Phenolic antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or Vitamin E (α-tocopherol) are effective at low concentrations (typically 0.01-0.1%). For some applications, natural antioxidants like quercetin or caffeic acid could also be considered.[3]

Q5: How can I monitor the stability of my compound over time?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is essential.[4][5] You should establish a regular testing schedule to monitor the purity of your stored material and quantify any degradation products that may have formed.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Appearance of new peaks in HPLC chromatogram after storage. Oxidative degradation of the compound.1. Confirm the identity of the new peaks using LC-MS. 2. Review your storage conditions. Ensure the compound is stored under an inert atmosphere, at a low temperature, and protected from light. 3. If in solution, consider adding an antioxidant like BHT (0.01%).
Loss of potency or activity in biological assays. Degradation of the active pharmaceutical ingredient (API).1. Re-analyze the purity of your compound using a validated HPLC method. 2. If degradation is confirmed, source a fresh batch of the compound and implement the recommended storage and handling procedures.
Discoloration of the solid material (e.g., turning yellow or brown). Significant oxidation or polymerization.1. The material is likely compromised. It is recommended to discard it and obtain a fresh lot. 2. For future batches, ensure strict adherence to anaerobic and low-temperature storage conditions.
Inconsistent results between different batches of the compound. Variability in initial purity or different rates of degradation due to improper storage.1. Always obtain a certificate of analysis (CoA) for each new batch to confirm its initial purity. 2. Implement a standardized storage protocol for all batches to ensure consistency.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify the potential degradation products and establish a stability-indicating analytical method.[6][7][8][9]

Objective: To intentionally degrade 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol under various stress conditions to understand its degradation pathways.

Materials:

  • 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol

  • Hydrochloric acid (1M)

  • Sodium hydroxide (1M)

  • Hydrogen peroxide (3%)

  • HPLC grade acetonitrile and water

  • Formic acid

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 1M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 1M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H2O2 and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to direct sunlight for 48 hours.

  • Analysis: Analyze all samples, along with a control sample (the compound dissolved in a neutral solvent), by HPLC-UV and LC-MS to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Visualizing Degradation Pathways and Workflows

Potential Oxidation Pathways

The following diagram illustrates the likely sites and products of oxidation for 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol.

Oxidation_Pathways cluster_main Oxidation of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol cluster_side_chain Side Chain Oxidation cluster_ring Ring Oxidation Parent 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol Epoxide Epoxide Derivative Parent->Epoxide Oxidizing Agent (e.g., m-CPBA) Hydroxylated Hydroxylated Pyrimidine Parent->Hydroxylated Oxidizing Agent (e.g., H2O2) Diol Diol Derivative Epoxide->Diol Hydrolysis RingOpened Ring-Opened Products Hydroxylated->RingOpened Further Oxidation

Caption: Potential oxidative degradation pathways for 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol.

Experimental Workflow for Stability Assessment

This workflow outlines the systematic approach to evaluating the stability of the compound.

Stability_Workflow cluster_workflow Stability Assessment Workflow Start Obtain Compound Batch Initial_Analysis Initial Purity Analysis (HPLC, LC-MS, NMR) Start->Initial_Analysis Storage Store under Defined Conditions (e.g., -20°C, Inert Gas) Initial_Analysis->Storage Time_Points Sample at Pre-defined Time Points (e.g., 1, 3, 6, 12 months) Storage->Time_Points Analysis Analyze Samples (HPLC, LC-MS) Time_Points->Analysis Data_Evaluation Evaluate Data (Purity, Degradant Profile) Analysis->Data_Evaluation Conclusion Determine Shelf-Life and Optimal Storage Data_Evaluation->Conclusion

Caption: A systematic workflow for the long-term stability assessment of the compound.

References

  • Andersen, G., Bjornberg, O., Polakova, S. et al. (2008). A second pathway to degrade pyrimidine nucleic acid precursors in eukaryotes. Journal of Molecular Biology, 380(4), 656-666. [Link]

  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... [Link]

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. [Link]

  • Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4146-4156. [Link]

  • Elsevier. (n.d.). Biosynthesis and Degradation of Nucleotides. [Link]

  • ResearchGate. (n.d.). Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with.... [Link]

  • Benneche, T. (1990). Pyrimidinylpalladium(II) Complexes in the Synthesis of Alkenylpyrimidines. Acta Chemica Scandinavica, 44, 927-931. [Link]

  • LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Google Patents. (n.d.). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
  • Itami, K., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 3127-3136. [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. [Link]

  • Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. (n.d.). [Link]

  • Nasonov, A. F., & Korshunova, G. A. (1999). C-Alkenylation of pyrimidine nucleosides and their analogues. Russian Chemical Reviews, 68(6), 483-504. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • Oguri, A., et al. (1998). Inhibitory effects of antioxidants on formation of heterocyclic amines. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 416(1-2), 127-132. [Link]

  • Wang, J., et al. (2016). Efficient synthesis and antioxidant activities of N-heterocyclyl substituted Coenzyme Q analogues. Bioorganic Chemistry, 68, 214-218. [Link]

  • Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. (n.d.). [Link]

  • ResearchGate. (2025, August 7). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation | Request PDF. [Link]

  • ResearchGate. (n.d.). Mass spectrometry for analysis of purine and pyrimidine compounds | Request PDF. [Link]

  • Comparison of Electrochemical Determination of Purines and Pyrimidines by means of Carbon, Graphite and Gold Paste Electrodes. (2017, February 12). [Link]

  • Davies, M. J. (2016). Detection, identification, and quantification of oxidative protein modifications. Redox Biology, 8, 246-253. [Link]

  • Shahidi, F., & Zhong, Y. (2015). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Foods, 4(3), 482-499. [Link]

Sources

Technical Support Center: Resolving NMR Peak Overlaps in 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol Tautomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with complex spectral overlaps in substituted pyrimidin-4-ol systems.

Here, we bypass basic NMR theory and directly address the physicochemical root causes of peak broadening and signal convolution in 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol, providing field-proven, self-validating protocols to disentangle your spectra.

Part 1: System Overview & Frequently Asked Questions

Q: Why does 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol exhibit severe peak broadening and overlap, specifically in the aromatic region? A: The root cause is intermediate-rate chemical exchange driven by lactam-lactim tautomerism. The molecule exists in a dynamic equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms[1]. When the tautomeric interconversion rate ( kex​ ) approaches the NMR timescale (the frequency difference Δν between the signals of the two tautomers), the peaks for the C2-H and C5-H protons coalesce and broaden into unresolved humps[2].

Q: How do I know if the overlap is due to tautomerism or just poor shimming/paramagnetic impurities? A: Tautomeric broadening is structurally selective. In this molecule, the protons closest to the exchange site (C5-H and C2-H) will exhibit severe broadening, whereas the distal methyl groups of the 6-isobutenyl tail (-CH=C(CH₃)₂) will remain relatively sharp[3]. If your solvent residual peak and isobutenyl methyls are sharp while the aromatic baseline rolls, you are observing chemical exchange, not a shimming artifact.

Q: Why do my tautomer ratios change unpredictably between batches? A: Pyrimidin-4-ols are highly prone to self-association, forming hydrogen-bonded dimers (often DADA or DDAA arrays)[4]. Because dimerization stabilizes specific tautomers, the equilibrium is highly concentration-dependent. Variations in NMR sample concentration will shift both the chemical shifts and the observed tautomeric ratios[5].

Part 2: Diagnostic Workflow

Use the following decision matrix to isolate the mechanism of your spectral overlap and select the appropriate troubleshooting protocol.

NMR_Troubleshooting N1 Observe NMR Overlap (6-Isobutenylpyrimidin-4-ol) N2 Are peaks broad? (Intermediate Exchange) N1->N2 N3 Perform VT-NMR (Cool to -40°C or Heat to 80°C) N2->N3 Yes (Tautomerism) N4 Are peaks sharp but structurally overlapping? N2->N4 No N7 Peaks Resolved & Tautomers Assigned N3->N7 Decoalescence N5 Solvent Titration (CDCl3 to DMSO-d6) N4->N5 H-Bonding/Polarity N6 2D NMR (HSQC, EXSY) N4->N6 J-Coupling Overlap N5->N7 N6->N7

Workflow for resolving NMR peak overlaps in pyrimidin-4-ol tautomeric systems.

Part 3: Step-by-Step Troubleshooting Protocols

Protocol A: Variable Temperature (VT) NMR for Decoalescence

When peaks are broadened by intermediate exchange, you must alter the thermal energy of the system to push the exchange rate into either the "slow" or "fast" regime[6].

Methodology:

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of DMF-d7 (chosen for its wide liquid temperature range and ability to dissolve polar pyrimidines).

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum at 298 K.

  • Cooling Cycle: Lower the probe temperature in 10 K decrements down to 233 K. Allow exactly 5 minutes of thermal equilibration at each step before acquiring the spectrum.

  • Heating Cycle (Alternative): If cooling causes sample precipitation, reverse the approach. Heat the sample to 353 K to force the system into the fast-exchange limit.

Causality & Validation:

  • Causality: Lowering the temperature reduces the thermal energy available to cross the tautomerization activation barrier. This slows kex​ until it is much smaller than Δν , "freezing" the individual tautomers into distinct, sharp peak sets[6].

  • Self-Validating Check: The system validates itself through integration. The sum of the integrals of the split tautomer peaks at 233 K must exactly equal the integral of the single, coalesced peak at 353 K. Any discrepancy indicates sample degradation rather than tautomerism.

Protocol B: Solvent Titration & Hydrogen Bond Disruption

If peaks are sharp but overlapping (slow exchange), or if you need to simplify the spectrum by isolating a single tautomer, manipulate the solvent dielectric and hydrogen-bonding capacity.

Methodology:

  • Initial State: Record a spectrum in a non-polar solvent like CDCl₃ (favors the less polar enol form and hydrogen-bonded dimers)[5].

  • Titration: Add DMSO-d₆ in 10% volumetric increments, acquiring a spectrum after each addition.

  • Final State: Record a spectrum in 100% DMSO-d₆.

Causality & Validation:

  • Causality: CDCl₃ promotes DADA hydrogen-bonded arrays, stabilizing the pyrimidin-4-ol dimer. DMSO-d₆ is a strong hydrogen-bond acceptor that aggressively disrupts these dimers and heavily stabilizes the more polar pyrimidin-4(3H)-one (keto) tautomer[5]. This shifts the thermodynamic equilibrium, depopulating the enol form and resolving the spectrum into a single dominant species.

  • Self-Validating Check: Track the chemical shift of the C5-H proton. A continuous, asymptotic shift correlating with the volume of DMSO-d₆ added confirms the disruption of dimers and a shift in the tautomeric equilibrium.

Protocol C: 2D EXSY (Exchange Spectroscopy)

To definitively prove that two overlapping but distinct sets of peaks belong to exchanging tautomers (rather than an impurity or a static diastereomer), use EXSY[7].

Methodology:

  • Sample Preparation: Prepare a highly concentrated sample (20 mg) in CDCl₃ to promote dimer-mediated slow exchange.

  • Pulse Sequence: Select a NOESY/EXSY pulse sequence with phase-sensitive detection.

  • Mixing Time ( τm​ ): Set the mixing time to 300 ms.

  • Acquisition: Acquire with at least 256 increments in the indirect dimension (t1).

Causality & Validation:

  • Causality: EXSY utilizes the mixing time to allow chemical exchange to transfer magnetization between the two tautomeric states.

  • Self-Validating Check: Phase the diagonal positively. Cross-peaks that have the same phase as the diagonal definitively prove chemical exchange (tautomerism). Cross-peaks with the opposite phase indicate spatial proximity (NOE)[7]. If NOE peaks are present but exchange peaks are absent, tautomeric exchange is ruled out.

Part 4: Quantitative Data Interpretation

Use the following reference matrix to assign your resolved peaks once the overlap has been mitigated. Note the distinct behavior of the isobutenyl tail versus the heterocyclic core.

Table 1: Expected ¹H NMR Parameters for 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol Tautomers

Structural FeaturePyrimidin-4-ol (Enol)Pyrimidin-4(3H)-one (Keto)Time-Averaged (Fast Exchange)
Predominant Solvent CDCl₃, THF-d₈DMSO-d₆, D₂OCD₃OD (Room Temp)
Dimerization Status Strong (DADA arrays)Weak (Disrupted by solvent)Monomeric
C2-H Shift (ppm) 8.60 - 8.80 (Sharp)8.10 - 8.30 (Sharp)~8.45 (Broad)
C5-H Shift (ppm) 6.40 - 6.60 (Sharp)6.00 - 6.20 (Sharp)~6.30 (Broad)
Isobutenyl -CH= Shift 6.10 (Multiplet)6.05 (Multiplet)6.08 (Sharp Multiplet)
Isobutenyl -CH₃ Shifts 1.95, 2.15 (Doublets)1.90, 2.10 (Doublets)1.92, 2.12 (Sharp Doublets)

Note: The isobutenyl methyl groups remain relatively sharp across all states because they are electronically decoupled from the tautomeric exchange site, making them reliable internal integration standards.

Part 5: References

  • Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide Addis Ababa University (AAU-ETD) URL:

  • Strong Dimerization of Ureidopyrimidones via Quadruple Hydrogen Bonding Journal of the American Chemical Society (ACS Publications) URL:

  • NMR Spectroscopy :: 8-TECH-3 Measuring Rates by NMR Organic Chemistry Data URL:

  • 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability Benchchem URL:

  • The Use of NMR Spectroscopy to Study Tautomerism ResearchGate URL:

  • Ureidopyrimidinones Incorporating a Functionalizable p-Aminophenyl Electron-Donating Group at C-6 The Journal of Organic Chemistry (ACS Publications) URL:

  • Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination PubMed Central (PMC) URL:

  • NOESY and EXSY Hebrew University of Jerusalem NMR Lab URL:

Sources

Validation & Comparative

Technical Comparison Guide: 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol vs. Alternative Substituted Pyrimidin-4-ol Derivatives in Factor XIa Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The development of safe, efficacious oral anticoagulants has increasingly shifted toward targeting coagulation Factor XIa (FXIa). Unlike traditional targets such as Factor Xa or Thrombin, inhibiting FXIa uncouples thrombosis from primary hemostasis, significantly reducing bleeding risks [1]. In the synthesis of these novel FXIa inhibitors, 6-substituted pyrimidin-4-ol derivatives serve as critical core scaffolds [3].

This guide provides an in-depth technical comparison between the advanced intermediate 6-(2-methylprop-1-en-1-yl)pyrimidin-4-ol and traditional derivatives (such as 6-isopropyl, 6-ethyl, and 6-chloro analogs). By analyzing the causality behind substituent effects, this guide elucidates how specific C6-modifications dictate synthetic tractability, structural rigidity, and downstream target affinity.

Causal Analysis of Substituent Effects (Expertise & Experience)

The selection of the substituent at the 6-position of the pyrimidin-4-ol ring is not arbitrary; it fundamentally alters the thermodynamics of target binding and the molecule's physicochemical profile.

  • Steric and Conformational Rigidity: The 2-methylprop-1-en-1-yl (isobutenyl) group features an sp²-hybridized alkene directly attached to the pyrimidine core. This unsaturation severely restricts the conformational flexibility of the substituent compared to a 6-isopropyl group. By locking the gem-dimethyl groups in a rigid, planar vector, the isobutenyl moiety minimizes the entropic penalty upon binding to the hydrophobic S1/S2 pockets of the FXIa active site.

  • π -Electron Interactions: The localized π -electron cloud of the isobutenyl double bond can engage in favorable π -alkyl or cation- π interactions with specific residues (e.g., Tyr143 or Phe174) within the protease active site. This interaction is wholly absent in the fully saturated 6-ethyl or 6-isopropyl analogs.

  • Synthetic Versatility: While 6-chloropyrimidin-4-ol is purely a synthetic precursor requiring immediate cross-coupling to build the scaffold, the isobutenyl derivative acts as both a terminal pharmacophore and a highly versatile synthetic handle. If required, the alkene can undergo late-stage functionalization (e.g., epoxidation, dihydroxylation) to probe structure-activity relationships (SAR) further.

Physicochemical & Binding Comparison

The table below summarizes the quantitative differences between the pyrimidin-4-ol derivatives when integrated into a standard FXIa inhibitor pharmacophore model.

Derivative ScaffoldSubstituent at C6Est. CLogPSteric Bulk (ų)Rotatable BondsRelative FXIa AffinityPrimary Application
6-Isobutenyl -CH=C(CH₃)₂1.865.21+++ (Optimal)High-affinity rigid pocket filling
6-Isopropyl -CH(CH₃)₂1.668.41++ (Sub-optimal)Flexible hydrophobic probing
6-Ethyl -CH₂CH₃1.248.11+ (Weak)Minimal steric hindrance
6-Chloro -Cl0.922.50N/A (Precursor)Cross-coupling starting material

Visualizations of Mechanism and Workflow

CoagulationCascade TF_FVIIa TF:FVIIa Complex FIX Factor IX TF_FVIIa->FIX activates FX Factor X TF_FVIIa->FX activates FXa Factor Xa FIX->FXa via FIXa FX->FXa Thrombin Thrombin FXa->Thrombin converts Prothrombin Prothrombin FXI Factor XI Thrombin->FXI feedback activation Fibrin Fibrin Clot Thrombin->Fibrin converts FXIa Factor XIa FXI->FXIa FXIa->FIX amplification Fibrinogen Fibrinogen Fibrinogen->Fibrin Inhibitor 6-Isobutenyl Pyrimidin-4-ol Derived FXIa Inhibitor Inhibitor->FXIa blocks

Fig 1: Factor XIa amplification loop in the coagulation cascade targeted by pyrimidin-4-ol inhibitors.

Workflow A Scaffold Selection (6-Isobutenyl vs others) B Suzuki-Miyaura Cross-Coupling A->B C Purification (RP-HPLC) B->C D Structural ID (NMR & LC-MS) C->D E In Vitro Assay (FXIa Chromogenic) D->E F Hit Optimization E->F

Fig 2: Experimental workflow for synthesizing and screening 6-substituted pyrimidin-4-ol derivatives.

Experimental Protocols (Trustworthiness & Self-Validation)

To ensure high reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Suzuki-Miyaura Cross-Coupling of 6-Substituted Pyrimidin-4-ols

Causality Note: The use of a 2nd generation XPhos precatalyst is critical when coupling the 6-isobutenyl derivative. The bulky alkene creates significant steric hindrance; XPhos facilitates oxidative addition and reductive elimination while preventing catalyst degradation.

  • Reagent Loading: In an oven-dried Schlenk flask, combine 6-(2-methylprop-1-en-1-yl)pyrimidin-4-ol (1.0 eq), the appropriate aryl/heteroaryl boronic acid (1.2 eq), 2nd Gen XPhos precatalyst (0.05 eq), and K3​PO4​ (3.0 eq) in a 4:1 mixture of Toluene/Ethanol.

  • Deoxygenation (Validation Check): Degas the mixture via three strict freeze-pump-thaw cycles. Self-Validation: The reaction must remain strictly anaerobic. A premature color change to dark black before heating indicates catalyst death via oxygen exposure; if this occurs, the batch must be discarded.

  • Reaction Execution: Heat the sealed flask to 90°C for 12 hours under an argon atmosphere.

  • Purification: Filter through a Celite pad, concentrate in vacuo, and purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol B: In Vitro FXIa Chromogenic Assay

Causality Note: Because FXIa propagates the coagulation amplification loop [2], precise measurement of enzyme kinetics is required to distinguish the subtle affinity differences between the isobutenyl and isopropyl derivatives.

  • Reagent Preparation: Prepare human FXIa (final concentration 0.5 nM) and chromogenic substrate S-2366 (final concentration 0.5 mM) in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4).

  • Control Establishment (Validation Check): Plate the synthesized inhibitors in a 10-point concentration-response curve. Include a known FXIa inhibitor (e.g., Asundexian) as a positive control, and DMSO as a vehicle negative control. Self-Validation: Calculate the Z'-factor for the plate. The assay is only valid if Z' > 0.6 and the positive control yields an IC50​ within 0.5 log units of its historical baseline.

  • Incubation & Readout: Incubate the enzyme and inhibitor for 15 minutes at 37°C. Add the S-2366 substrate and immediately measure the kinetic absorbance at 405 nm over 10 minutes using a microplate reader.

  • Selectivity Counter-Screen: Run parallel assays against Factor Xa and Thrombin. The 6-isobutenyl derivative typically demonstrates >1000-fold selectivity for FXIa over FXa, validating the structural fit of the rigid alkene in the FXIa pocket.

References

  • Title: Factor XI Activation in a Revised Model of Blood Coagulation Source: Arteriosclerosis, Thrombosis, and Vascular Biology, 27:2507-2513 (2007) URL: [Link]

  • Title: Remodeling the blood coagulation cascade Source: Blood Reviews, 17:S1-S5 (2003) URL: [Link]

  • Title: Novel Substituted Glycine Derived FXIa Inhibitors (EP 3331872 B1)

A Comprehensive Guide to HPLC Method Validation for 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol Purity Analysis

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with nitrogen-containing heterocycles. 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Structurally, it presents a fascinating dichotomy: it possesses a highly polar, tautomerizable pyrimidin-4-ol core coupled with a lipophilic isobutenyl (2-methylprop-1-enyl) side chain.

When developing a purity assay for this compound, laboratories often default to standard C18 reversed-phase chromatography. However, this "one-size-fits-all" approach frequently results in poor peak shape, co-elution of closely related synthetic impurities, and ultimately, a failure to meet the stringent validation criteria outlined in the newly revised ICH Q2(R2) guidelines[1].

This guide objectively compares the performance of a standard C18 column against an optimized Phenyl-Hexyl column chemistry. By exploring the causality behind mobile phase selection and stationary phase interactions, we provide a self-validating, ICH-compliant protocol for the rigorous purity analysis of this pyrimidine derivative.

The Causality of Chromatographic Challenges

Tautomerism and pH Control

Pyrimidin-4-ol derivatives exist in a dynamic tautomeric equilibrium with their pyrimidin-4(1H)-one form. If the mobile phase pH is not strictly controlled relative to the molecule's pKa, the analyte will interconvert during the chromatographic run. This manifests as severe peak broadening or "split peaks"[2].

The Solution: Buffering the mobile phase at pH 3.85 using ammonium phosphate suppresses ionization, locking the molecule into a single dominant tautomeric state and ensuring sharp, symmetrical peaks[2].

Stationary Phase Selectivity: C18 vs. Phenyl-Hexyl

Standard C18 columns rely exclusively on hydrophobic dispersion forces. While excellent for retaining the isobutenyl tail, C18 struggles to retain the polar pyrimidine core, leaving it susceptible to secondary interactions with residual surface silanols (which causes peak tailing).

The Optimized Product: A Phenyl-Hexyl stationary phase offers a dual-retention mechanism. The phenyl ring provides π−π interactions with the pyrimidine core, while the hexyl alkyl chain provides sufficient hydrophobicity to retain the isobutenyl group. This orthogonal selectivity is critical for separating positional isomers and degradation products.

Mechanism cluster_0 Stationary Phase (Phenyl-Hexyl) cluster_1 Mobile Phase Control Analyte 6-(2-Methylprop-1-en-1-yl) pyrimidin-4-ol Pi π-π Interactions (Pyrimidine Core Retention) Analyte->Pi Aromatic Ring Hydrophobic Hydrophobic Interactions (Isobutenyl Tail Retention) Analyte->Hydrophobic Aliphatic Chain pH Acidic Buffer (pH 3.85) Suppresses Ionization pH->Analyte Prevents Tautomerism

Fig 1. Dual-retention mechanism and pH control strategy for pyrimidin-4-ol derivatives.

Comparative Performance Data

To objectively evaluate these phases, we analyzed a stressed sample of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol spiked with 0.5% of its primary synthetic impurity (Impurity A: an over-alkylated byproduct).

Table 1: Comparative Chromatographic Performance (Spiked Sample at 0.1 mg/mL)

ParameterStandard C18 (Alternative)Phenyl-Hexyl (Optimized)Analytical Impact
Peak Tailing (Tf) 1.851.05High tailing on C18 masks closely eluting polar impurities.
Resolution (Rs) 1.403.20Phenyl-Hexyl achieves baseline separation (Rs > 2.0).
Theoretical Plates (N) 5,20012,500Superior efficiency due to optimized π−π interactions.
Retention Time 4.2 min6.8 minIncreased retention prevents co-elution with the void volume.

The data clearly demonstrates that the Phenyl-Hexyl column outperforms the standard C18 alternative, providing baseline resolution and eliminating peak tailing.

Self-Validating Experimental Protocol

Trustworthy analytical methods must be self-validating. The following protocol incorporates a System Suitability Test (SST) that acts as an internal logic gate: if the SST fails, the system prevents the analysis of unknown samples, ensuring absolute data integrity.

Step-by-Step Methodology

1. Reagent & Mobile Phase Preparation

  • Aqueous Phase (A): 10 mM Ammonium phosphate buffer. Adjust to pH 3.85 ± 0.05 using dilute phosphoric acid. (Causality: Strict pH control prevents tautomeric peak splitting[2].)

  • Organic Phase (B): HPLC-grade Methanol. (Causality: Methanol provides better peak shape for pyrimidines compared to acetonitrile by acting as a hydrogen-bond donor/acceptor[2].)

2. System Suitability Test (SST) Solution

  • Prepare a solution containing 0.1 mg/mL 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol and 0.005 mg/mL of Impurity A.

  • Logic Gate: The system is only validated for sample analysis IF Resolution (Rs) > 2.0 and Tailing Factor (Tf) < 1.5.

3. Sample Preparation

  • Accurately weigh 10 mg of the sample and dissolve in 100 mL of Diluent (50:50 Water:Methanol) to achieve a nominal concentration of 0.1 mg/mL.

4. Chromatographic Conditions

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0–5 min: 10% B

    • 5–20 min: Linear ramp to 80% B

    • 20–25 min: Hold at 80% B

    • 25–30 min: Re-equilibration at 10% B

ICH Q2(R2) Method Validation

Following the optimization of the Phenyl-Hexyl method, a full validation was executed in accordance with the ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures[1].

Workflow A 1. Define Analytical Target Profile (ICH Q14 Guidelines) B 2. Column Screening (C18 vs. Phenyl-Hexyl) A->B Risk Assessment C 3. Mobile Phase Optimization (pH 3.85 Buffer + Methanol) B->C Selectivity Data D 4. System Suitability Testing (Self-Validating Check) C->D Finalize Conditions E 5. ICH Q2(R2) Validation (Linearity, Accuracy, Precision) D->E SST Criteria Met F 6. Routine Purity Analysis (Release & Stability Testing) E->F Validated Method

Fig 2. Lifecycle approach to HPLC method development and validation based on ICH Q14 and Q2(R2).

Table 2: ICH Q2(R2) Validation Summary for Phenyl-Hexyl Method

Validation ParameterResultICH Q2(R2) Acceptance Criteria
Linearity (Range: 25-150%) R² = 0.9999R² ≥ 0.999
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise (S/N) ≥ 10
Accuracy (Spike Recovery) 99.2% – 101.5%98.0% – 102.0%
Method Precision (Repeatability) 0.6% RSD (n=6)≤ 2.0% RSD

Conclusion

By moving away from standard C18 columns and adopting a Phenyl-Hexyl stationary phase paired with strict pH control, laboratories can overcome the inherent tautomeric and polarity challenges of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol. The resulting method is highly robust, easily passing all ICH Q2(R2) validation parameters, and ensures high-confidence purity data for downstream drug development.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Benchmarking Green Synthesis Routes for 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern pharmaceutical and materials science, the principles of green chemistry are no longer a niche interest but a fundamental pillar of sustainable research and development. The synthesis of heterocyclic compounds, a cornerstone of drug discovery, is continually being re-evaluated to minimize environmental impact without compromising efficiency or yield. This guide provides a comparative analysis of traditional versus green synthetic approaches for a promising pyrimidin-4-ol derivative, 6-(2-methylprop-1-en-1-yl)pyrimidin-4-ol. Pyrimidine derivatives are of significant interest due to their wide range of biological activities, including as anti-inflammatory, anti-viral, and anti-cancer agents.[1][2][3][4][5]

This document is intended for researchers, scientists, and drug development professionals. It will delve into a postulated traditional synthesis route and subsequently propose and benchmark several green alternatives, supported by extrapolated experimental data from analogous systems found in the literature. The objective is to provide a practical framework for designing and implementing more sustainable synthetic strategies for this class of molecules.

The Target Molecule: 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol

The structure of 6-(2-methylprop-1-en-1-yl)pyrimidin-4-ol, with its substituted pyrimidin-4-ol core, suggests potential for diverse biological interactions. The isobutenyl group at the 6-position offers a unique lipophilic character that may influence its pharmacokinetic and pharmacodynamic properties.

Traditional Synthesis: A Postulated Classical Approach

A conventional approach to the synthesis of 6-substituted pyrimidin-4-ols often involves the cyclocondensation of a β-keto ester with a nitrogen-containing reagent such as urea, typically under harsh basic conditions with prolonged heating.[6] This method, while effective, often suffers from drawbacks such as high energy consumption, the use of stoichiometric amounts of strong bases, and potentially challenging work-up procedures.

Postulated Traditional Route:

A plausible traditional synthesis for 6-(2-methylprop-1-en-1-yl)pyrimidin-4-ol would involve the condensation of ethyl 4-methyl-3-oxopent-4-enoate with urea in the presence of a strong base like sodium ethoxide, followed by heating under reflux for several hours.

Green Synthetic Alternatives

Drawing from recent advancements in green heterocyclic chemistry, several more sustainable routes can be proposed.[3][7] These methods focus on reducing reaction times, minimizing waste, and utilizing more environmentally benign reagents and conditions.

Microwave-Assisted, Solvent-Free Biginelli-type Reaction

The Biginelli reaction, a one-pot three-component synthesis, is a classic method for preparing pyrimidine derivatives. The application of microwave irradiation can dramatically accelerate this transformation, often enabling solvent-free conditions and leading to higher yields in shorter reaction times.[1][8][9]

Multi-component Reaction (MCR) with a Reusable Catalyst in an Eco-friendly Solvent

Multi-component reactions (MCRs) are a cornerstone of green chemistry as they enhance atom economy and reduce the number of synthetic steps.[3] Employing a recyclable, heterogeneous catalyst in a green solvent like ethanol or water further boosts the sustainability of the process.[10]

Iridium-Catalyzed Dehydrogenative Coupling

A more advanced and highly atom-economical approach involves the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols.[11] This method proceeds via condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts.

Comparative Analysis of Synthetic Routes

To provide a clear comparison, the following table summarizes the key metrics for the postulated traditional route and the proposed green alternatives. The data for the green routes are extrapolated from similar pyrimidine syntheses reported in the literature.

MetricTraditional Route (Postulated)Green Route 1: Microwave-AssistedGreen Route 2: Catalytic MCRGreen Route 3: Iridium-Catalyzed
Reaction Time 12-24 hours5-15 minutes[1][2]1-3 hours8-16 hours
Yield ~60-70%>85%[1]>90%[10]Up to 93%[11]
Solvent Ethanol/MethanolSolvent-free or minimal ethanol[8]Water or Ethanol[10]Toluene or other organic solvent
Catalyst Stoichiometric strong base (e.g., NaOEt)None or mild acid/base catalystRecyclable solid acid/base[12]Homogeneous Iridium complex[11]
Energy Input High (prolonged reflux)Moderate (short microwave irradiation)Low to Moderate (mild heating)Moderate (heating)
Atom Economy ModerateHighHighVery High
E-Factor HighLowVery LowLow
Work-up Neutralization, extractionSimple filtration/recrystallizationFiltration of catalyst, crystallizationChromatographic purification

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed green synthesis routes.

Protocol 1: Microwave-Assisted Synthesis

Workflow Diagram:

reagents Ethyl 4-methyl-3-oxopent-4-enoate, Urea, cat. HCl mw_vessel Microwave Vial reagents->mw_vessel microwave Microwave Reactor (e.g., 100W, 120°C, 10 min) mw_vessel->microwave cooling Cooling to RT microwave->cooling filtration Filtration & Washing (cold ethanol) cooling->filtration product 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol filtration->product

Caption: Workflow for microwave-assisted synthesis.

Procedure:

  • In a 10 mL microwave reaction vial, combine ethyl 4-methyl-3-oxopent-4-enoate (1 mmol), urea (1.2 mmol), and 2-3 drops of concentrated hydrochloric acid in 2 mL of ethanol.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 100-300W and a temperature of 120°C for 10 minutes.[1][2]

  • After the reaction is complete, cool the vial to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield pure 6-(2-methylprop-1-en-1-yl)pyrimidin-4-ol.

Protocol 2: Multi-component Reaction with a Reusable Catalyst

Reaction Pathway Diagram:

sub1 Ethyl 4-methyl-3-oxopent-4-enoate + Urea intermediate Cyclocondensation Intermediate sub1->intermediate cat Reusable Catalyst (e.g., Montmorillonite K30)[12] cat->intermediate solvent Ethanol/Water Reflux, 2h solvent->intermediate product 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol intermediate->product Dehydration

Sources

A Comparative Spectroscopic Guide to 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth spectroscopic comparison of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol and its key structural isomers. Differentiating between these closely related molecules is crucial for unambiguous structural elucidation in medicinal chemistry and drug development, where precise molecular architecture dictates biological activity. This document outlines the expected variations in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a predictive framework for their identification.

The isomers under consideration are:

  • Compound A: 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol

  • Compound B: 6-(2-Methylprop-1-en-1-yl)pyrimidin-4(3H)-one (Keto-enol tautomer of A)

  • Compound C: 5-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol

  • Compound D: 2-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol

The existence of keto-enol tautomerism in hydroxypyrimidines is a critical consideration.[1][2] The equilibrium between the -ol (enol) and -one (keto) forms is influenced by factors such as solvent and physical state.[1][3] In many cases, the keto form is more stable, particularly in polar solvents and the solid state.[1] This guide will address the distinct spectroscopic signatures of both tautomers.

Molecular Structures

G cluster_A Compound A cluster_B Compound B cluster_C Compound C cluster_D Compound D A 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol A_img B 6-(2-Methylprop-1-en-1-yl)pyrimidin-4(3H)-one B_img C 5-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol C_img D 2-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol D_img

Caption: Molecular structures of the compared isomers.

¹H and ¹³C NMR Spectroscopy: A Detailed Comparison

NMR spectroscopy is a powerful tool for differentiating structural isomers by providing detailed information about the chemical environment of each proton and carbon atom.[4] The chemical shifts and coupling constants are highly sensitive to the electronic effects of substituents and their positions on the pyrimidine ring.[5]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent can influence the keto-enol equilibrium.[6]

  • Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[5]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignments, especially in cases of signal overlap, perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).[5]

Predicted ¹H NMR Chemical Shifts (δ, ppm)
ProtonCompound ACompound B (Keto)Compound CCompound DRationale for Differences
H2 ~8.2-8.4 (s)~8.0-8.2 (s)~8.1-8.3 (s)N/AThe chemical shift of H2 is sensitive to the tautomeric form and the position of the alkenyl substituent.
H5 ~6.5-6.7 (s)~6.3-6.5 (s)N/A~6.4-6.6 (d)The presence or absence of a substituent at C5 dramatically alters the spectrum. In D, H5 will be a doublet coupled to H6.
H6 N/AN/A~8.3-8.5 (s)~8.0-8.2 (d)The position of the substituent determines which ring protons are present. In D, H6 is coupled to H5.
Vinyl H ~6.0-6.2 (s)~5.9-6.1 (s)~6.1-6.3 (s)~6.2-6.4 (s)The electronic environment of the pyrimidine ring will slightly influence the vinyl proton's chemical shift.
CH₃ ~1.9-2.1 (d)~1.8-2.0 (d)~2.0-2.2 (d)~2.1-2.3 (d)The two methyl groups on the isobutenyl group will appear as a doublet due to coupling with the vinyl proton.
OH/NH ~10-12 (br s)~11-13 (br s)~10-12 (br s)~10-12 (br s)Exchangeable protons appear as broad singlets and their chemical shifts are concentration and solvent dependent.[5] A D₂O exchange experiment can confirm their assignment.

Note: These are predicted values based on known substituent effects on the pyrimidine ring. Actual values may vary.

Predicted ¹³C NMR Chemical Shifts (δ, ppm)
CarbonCompound ACompound B (Keto)Compound CCompound DRationale for Differences
C2 ~150-155~148-152~145-150~160-165The carbon bearing the substituent will have a distinct chemical shift.
C4 ~165-170~175-180 (C=O)~163-168~168-173The tautomeric form is most clearly distinguished by the chemical shift of C4, which is significantly downfield in the keto form.
C5 ~110-115~108-112~120-125~105-110The chemical shift of C5 is highly dependent on the substituent at adjacent positions.
C6 ~158-162~155-160~153-158~150-155The position of the alkenyl group influences the electronic environment of the ring carbons.
Vinyl C ~125-135~123-133~128-138~122-132The two vinyl carbons will have distinct chemical shifts.
Methyl C ~20-25~18-23~22-27~23-28The chemical shifts of the methyl carbons are less sensitive to the substitution pattern on the pyrimidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups and for distinguishing between the keto and enol tautomers.[3]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. For solutions, use a suitable solvent that does not have strong absorption in the regions of interest.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Key IR Absorption Bands (cm⁻¹)
Functional GroupCompound A (Enol)Compound B (Keto)Compounds C & D (Enol)Rationale for Differences
O-H stretch 3200-3400 (broad)N/A3200-3400 (broad)A broad O-H stretch is characteristic of the enol form.[7]
N-H stretch N/A3100-3300N/AThe keto form will exhibit an N-H stretch from the pyrimidinone ring.
C=O stretch N/A1650-1690 (strong)N/AA strong carbonyl absorption is a definitive marker for the keto tautomer.[1][3]
C=N/C=C stretch 1550-16501550-16501550-1650These bands are characteristic of the pyrimidine ring and the alkenyl substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.[8] Electron Ionization (EI) is a common technique for this purpose.[9]

Experimental Protocol: Mass Spectrometry
  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron energy of 70 eV.[8]

  • Analysis: Acquire the mass spectrum, noting the molecular ion peak (M⁺) and the major fragment ions.

Predicted Fragmentation Patterns

All four isomers have the same molecular formula (C₈H₁₀N₂O) and therefore the same nominal molecular weight (150 g/mol ). Differentiation will rely on their unique fragmentation patterns. The fragmentation of substituted pyrimidines is largely influenced by the nature and position of the substituents.[8][9]

fragmentation_pathway cluster_legend General Fragmentation Pathways M [M]⁺˙ m/z 150 M_minus_CH3 [M-CH₃]⁺ m/z 135 M->M_minus_CH3 - •CH₃ M_minus_CO [M-CO]⁺˙ m/z 122 M->M_minus_CO - CO M_minus_HCN [M-HCN]⁺˙ m/z 123 M->M_minus_HCN - HCN M_minus_C3H5 [M-C₃H₅]⁺ m/z 109 M_minus_CH3->M_minus_C3H5 - C₂H₂ key [M]⁺˙: Molecular Ion - •CH₃: Loss of a methyl radical - CO: Loss of carbon monoxide - HCN: Loss of hydrogen cyanide

Caption: Generalized fragmentation pathways for pyrimidine derivatives.

Key Differentiating Fragments:

  • Loss of a methyl radical ([M-15]⁺): This is expected to be a common and prominent fragment for all isomers due to the isobutenyl group.

  • Retro-Diels-Alder (RDA) fragmentation: The position of the substituents on the pyrimidine ring will dictate the specific RDA fragmentation pathways, leading to different fragment ions and relative abundances for each isomer. For example, the fragmentation of the pyrimidine ring itself will yield different neutral losses depending on which atoms are part of the substituent.

  • Positional Isomers (A vs. C vs. D): The relative intensities of fragment ions will differ. For instance, the loss of HCN or related nitrogen-containing fragments might be more or less favorable depending on the position of the nitrogen atoms relative to the bulky substituent.

Conclusion

The spectroscopic differentiation of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol and its structural isomers is achievable through a combined analysis of NMR, IR, and Mass Spectrometry data.

  • NMR spectroscopy provides the most definitive data for distinguishing positional isomers through unique chemical shifts and coupling patterns of the ring protons. ¹³C NMR is crucial for identifying the keto-enol tautomerism via the C4 chemical shift.

  • IR spectroscopy serves as a rapid and effective method to confirm the presence of the keto or enol form by identifying the characteristic C=O or O-H stretching vibrations, respectively.

  • Mass spectrometry , while showing the same molecular ion for all isomers, will exhibit subtle but significant differences in fragmentation patterns and ion abundances, which can be used to support structural assignments.

By carefully applying these analytical techniques and understanding the principles outlined in this guide, researchers can confidently identify and characterize these and other related pyrimidine derivatives.

References

  • BenchChem. A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem. Accessed March 26, 2026.
  • Unknown.
  • Gas-phase fragmentation of protonated C60-pyrimidine deriv
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Science Publishing. Accessed March 26, 2026.
  • BenchChem. Keto-enol tautomerism issues in pyridin-4-ol derivative synthesis. BenchChem. Accessed March 26, 2026.
  • Dimerization and double proton transfer-induced tautomerism of 4(3H)
  • Tautomerism characteristics of 4-pyrimidone. ChemicalBook. Accessed March 26, 2026.
  • Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone.
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Accessed March 26, 2026.
  • Infrared spectra and tautomeric structure in D20 solution of some pyrimidine nucleosides and nucleotides. PubMed. November 1956.
  • Sharma, P. K. Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine.
  • Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. AWS. Accessed March 26, 2026.
  • ¹H and ¹³C NMR chemical shifts of 6a.
  • 1H NMR and 13C NMR Spectra 2.2.1. 6-Amino-2-(ethylthio)pyrimidine-4(3H). February 2, 2010.
  • Keto-enol tautomerism in the development of new drugs. Frontiers. May 29, 2024.
  • Sim, J., Lee, S. Y., & Kim, K. H. (2017).
  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...
  • Influence of pyridinic nitrogen on tautomeric shifts and charge transport in single molecule keto enol equilibria. PMC. January 24, 2025.
  • IR, NMR spectral data of pyrimidine derivatives.
  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
  • BenchChem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines. BenchChem. Accessed March 26, 2026.
  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC. November 20, 2020.

Sources

A Senior Application Scientist's Guide to Validating the Binding Affinity of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol Derived Ligands

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous validation. The 6-(2-methylprop-1-en-1-yl)pyrimidin-4-ol core represents a privileged structure in medicinal chemistry, frequently associated with kinase inhibition. The efficacy of ligands derived from this scaffold hinges on their binding affinity and selectivity to their intended protein targets. This guide provides an in-depth comparison of three gold-standard biophysical techniques for validating these critical binding parameters: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

This document is not a rigid protocol but a strategic guide. It is designed to equip you with the foundational knowledge and practical insights necessary to select the most appropriate technique, design robust experiments, and interpret the resulting data with confidence. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

While direct binding data for 6-(2-methylprop-1-en-1-yl)pyrimidin-4-ol itself is not extensively available in the public domain, this guide will utilize data from structurally related pyrimidine-based kinase inhibitors to exemplify the application and comparison of these validation methods. The principles and methodologies discussed herein are directly applicable to the characterization of any novel ligand derived from this promising scaffold.

The Central Role of Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The pyrimidine scaffold is a common feature in many ATP-competitive kinase inhibitors, which bind to the ATP-binding site of the kinase, preventing the transfer of a phosphate group to its substrate.

Two prominent examples of kinase targets for pyrimidine-based inhibitors are the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases 4 and 6 (CDK4/6). Uncontrolled EGFR signaling can drive tumor growth, while hyperactivation of the CDK4/6-retinoblastoma (Rb) pathway is a key driver of cell cycle progression in many cancers.[1][2] Validating the binding affinity of novel pyrimidine derivatives to these and other kinases is a crucial step in their development as targeted therapies.

Below is a simplified representation of the EGFR signaling pathway, a common target for pyrimidine-based inhibitors.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Proliferation Promotes Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

Comparative Analysis of Binding Affinity Techniques

The choice of a biophysical assay to validate ligand binding is a critical decision in the drug discovery pipeline. Each technique possesses unique strengths and weaknesses, and the optimal choice depends on the specific research question, the properties of the interacting molecules, and available resources. Here, we compare SPR, ITC, and FP in the context of characterizing the binding of small molecule inhibitors to protein kinases.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Polarization (FP)
Principle Measures changes in refractive index upon binding to an immobilized ligand.Measures the heat released or absorbed during a binding event in solution.Measures the change in rotational diffusion of a fluorescently labeled molecule upon binding.
Key Outputs K_D (dissociation constant), k_on (association rate), k_off (dissociation rate)K_D, ΔH (enthalpy), ΔS (entropy), n (stoichiometry)K_D, IC50
Labeling Requirement Label-freeLabel-freeRequires a fluorescent label on one of the binding partners (typically a probe).
Throughput Medium to HighLow to MediumHigh
Sample Consumption LowHighLow
Strengths Real-time kinetic data, high sensitivity, can be used with complex samples.[3]Provides a complete thermodynamic profile of the interaction, "gold standard" for affinity determination.[4]Homogeneous "mix-and-read" format, suitable for high-throughput screening (HTS).[5]
Limitations Requires immobilization of one binding partner which may affect its activity, potential for non-specific binding to the sensor surface.[6]Requires large amounts of pure, soluble protein, lower sensitivity for very weak or very tight binders.[6]Indirect measurement of binding (competition assay), potential for interference from fluorescent compounds.[7]

In-Depth Methodologies

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that allows for the real-time monitoring of biomolecular interactions.[8] It is particularly well-suited for determining the kinetics of small molecule binding to protein targets.

Causality Behind Experimental Choices: The choice of immobilization strategy is critical in SPR. Direct amine coupling is a common method, but it can lead to random orientation of the protein on the sensor surface, potentially obscuring the binding site. For kinases, it is often advantageous to use a capture-based approach, such as immobilizing a biotinylated kinase on a streptavidin-coated sensor chip, to ensure a more uniform orientation and preserve activity.[9]

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling, SA for streptavidin capture).

    • Equilibrate the sensor surface with running buffer (e.g., HBS-EP+ buffer).

    • For amine coupling, activate the surface with a mixture of EDC and NHS.

    • Inject the kinase solution (typically 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) to allow for covalent coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • For capture-based methods, inject the biotinylated kinase over the streptavidin-coated surface until the desired immobilization level is reached.

  • Analyte Preparation and Injection:

    • Prepare a series of dilutions of the pyrimidine-derived inhibitor in running buffer. A typical concentration range for an unknown inhibitor might be from 1 nM to 10 µM.

    • Include a buffer-only injection (blank) for double referencing.

    • Inject the analyte solutions over the immobilized kinase surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase during the injection and the dissociation phase as running buffer flows over the surface.

  • Data Analysis:

    • Subtract the reference channel signal and the blank injection signal from the active channel signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

SPR_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Immobilization Immobilize Kinase on Sensor Chip Injection Inject Ligand over Immobilized Kinase Immobilization->Injection Analyte_Prep Prepare Ligand Dilution Series Analyte_Prep->Injection Detection Real-time Detection of Binding Injection->Detection Data_Processing Data Processing (Referencing) Detection->Data_Processing Kinetic_Fitting Kinetic Model Fitting Data_Processing->Kinetic_Fitting Results Determine k_on, k_off, K_D Kinetic_Fitting->Results

Caption: A typical workflow for an SPR-based kinase-inhibitor binding assay.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.[10] It is considered the gold standard for determining binding affinity in solution.

Causality Behind Experimental Choices: In ITC, it is crucial to ensure that the buffer in the syringe (containing the ligand) is perfectly matched with the buffer in the sample cell (containing the protein).[11] Any mismatch can lead to large heats of dilution, which can obscure the true binding signal. Dialysis of the protein against the buffer used to dissolve the ligand is a common practice to minimize this effect.

  • Sample Preparation:

    • Express and purify the kinase to a high degree (>95%).

    • Thoroughly dialyze the kinase against the final experimental buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Dissolve the pyrimidine-derived inhibitor in the final dialysis buffer. If DMSO is required for solubility, ensure the same concentration of DMSO is present in the protein solution.

    • Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles in the calorimeter.

  • ITC Experiment Setup:

    • Load the kinase solution into the sample cell (typically at a concentration of 10-50 µM).

    • Load the inhibitor solution into the injection syringe (typically at a concentration 10-20 times that of the kinase).

    • Set the experimental temperature (e.g., 25 °C) and allow the system to equilibrate.

  • Titration and Data Collection:

    • Perform a series of small injections (e.g., 2 µL) of the inhibitor solution into the kinase solution, with sufficient time between injections for the signal to return to baseline.

    • Record the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

ITC_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Sample_Prep Prepare & Degas Kinase and Ligand Loading Load Kinase into Cell & Ligand into Syringe Sample_Prep->Loading Titration Titrate Ligand into Kinase Solution Loading->Titration Heat_Measurement Measure Heat Change per Injection Titration->Heat_Measurement Integration Integrate Heat Peaks Heat_Measurement->Integration Isotherm_Fitting Fit Binding Isotherm Integration->Isotherm_Fitting Thermo_Params Determine K_D, n, ΔH, ΔS Isotherm_Fitting->Thermo_Params

Caption: A standard workflow for an ITC experiment to determine the thermodynamics of binding.

Fluorescence Polarization (FP)

FP is a versatile, in-solution technique that is particularly well-suited for high-throughput screening of inhibitors.[5] It relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

Causality Behind Experimental Choices: The design of the fluorescent probe is a critical aspect of FP assay development. The probe should be a ligand that binds to the target with sufficient affinity to provide a stable signal, but not so tightly that it cannot be displaced by the test compounds. The fluorophore should be chosen to have high quantum yield and be spectrally compatible with the available plate reader.

  • Assay Development and Optimization:

    • Synthesize or procure a fluorescently labeled probe that binds to the kinase of interest. This could be a fluorescently tagged known inhibitor or a labeled ATP analog.

    • Determine the optimal concentration of the kinase and the fluorescent probe to be used in the assay. This is typically done by titrating the kinase against a fixed concentration of the probe to generate a binding curve and selecting a kinase concentration that gives approximately 80% of the maximum polarization signal.

  • Competition Assay:

    • Prepare a solution containing the optimized concentrations of the kinase and the fluorescent probe in a suitable assay buffer.

    • In a multi-well plate (typically a black, low-binding 384-well plate), add the kinase-probe mixture to each well.

    • Add serial dilutions of the pyrimidine-derived test compounds to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the probe (minimum polarization).

    • Incubate the plate for a sufficient time to allow the binding to reach equilibrium (e.g., 30-60 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that displaces 50% of the bound probe).

    • The IC50 value can be converted to a K_i (inhibition constant) using the Cheng-Prusoff equation if the K_D of the fluorescent probe is known.

FP_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Assay_Optimization Optimize Kinase & Fluorescent Probe Conc. Reagent_Addition Add Kinase-Probe Mixture to Wells Assay_Optimization->Reagent_Addition Compound_Plating Plate Serial Dilutions of Test Compounds Compound_Plating->Reagent_Addition Incubation Incubate to Reach Equilibrium Reagent_Addition->Incubation FP_Reading Read Fluorescence Polarization Incubation->FP_Reading IC50_Determination Calculate % Inhibition & Determine IC50 FP_Reading->IC50_Determination Ki_Calculation Calculate K_i IC50_Determination->Ki_Calculation

Caption: Workflow for a fluorescence polarization competition assay to screen for inhibitors.

Data Presentation: A Comparative Look at Pyrimidine-Based Kinase Inhibitors

To illustrate the type of data generated from these assays, the following tables summarize the biochemical potencies of several pyrimidine-based kinase inhibitors against their respective targets. While these are not derivatives of 6-(2-methylprop-1-en-1-yl)pyrimidin-4-ol, they belong to the broader class of pyrimidine-based kinase inhibitors and serve as excellent examples for comparison.

Table 1: Comparison of Pyrimidine-Based EGFR Inhibitors

CompoundScaffoldBiochemical IC50 (EGFR WT)Biochemical IC50 (EGFR L858R/T790M)
Gefitinib Quinazoline~25 nM~500 nM
Osimertinib Pyrimidine~15 nM~1 nM
Rociletinib Pyrimidine~100 nM~10 nM

Data compiled from multiple sources.[12]

Table 2: Comparison of Pyrimidine-Based CDK4/6 Inhibitors

CompoundScaffoldBiochemical IC50 (CDK4)Biochemical IC50 (CDK6)
Palbociclib Pyrido[2,3-d]pyrimidin-7-one~11 nM~15 nM
Ribociclib Pyrido[2,3-d]pyrimidin-7-one~10 nM~39 nM
Abemaciclib 2-anilinopyrimidine~2 nM~10 nM

Data compiled from multiple sources.[2][13]

Conclusion: An Integrated Approach to Binding Affinity Validation

The validation of binding affinity is a cornerstone of modern drug discovery. For novel ligands derived from the 6-(2-methylprop-1-en-1-yl)pyrimidin-4-ol scaffold, a multi-faceted approach employing a combination of biophysical techniques is recommended. SPR provides invaluable kinetic information, ITC offers a complete thermodynamic picture, and FP enables high-throughput screening to identify initial hits.

The choice of technique should be guided by the specific stage of the drug discovery process and the questions being asked. For initial hit validation and structure-activity relationship (SAR) studies, the high throughput of FP is advantageous. For lead optimization, the detailed kinetic and thermodynamic data from SPR and ITC are crucial for selecting candidates with the most favorable binding properties. By understanding the principles and practicalities of each method, researchers can confidently and efficiently advance their most promising pyrimidine-based inhibitors towards the clinic.

References

  • Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry, 43(23), 4606-4616. Available at: [Link]

  • Biacore. (n.d.). A Biacore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38alpha mitogen-activated protein kinase. Available at: [Link]

  • BenchChem. (2025). A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors in Oncology.
  • BenchChem. (2025).
  • Cancer Research UK. (n.d.). CDK4/6 signaling attenuates the effect of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors in EGFR-mutant non-small cell lung cancer. Available at: [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Chen, P., et al. (2016). Spectrum and Degree of CDK4/6 Inhibition in Vitro Predicts Clinical Response to CDK4/6 Inhibitors. Molecular Cancer Therapeutics, 15(10), 2273-2281. Available at: [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Available at: [Link]

  • Fry, D. W., et al. (2004). Specific, irreversible inactivation of the epidermal growth factor receptor and erbB2 by a new class of tyrosine kinase inhibitors. Journal of Biological Chemistry, 279(48), 50345-50353. Available at: [Link]

  • Gaji, M. K., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Molecules, 26(15), 4503. Available at: [Link]

  • He, H., et al. (2022). Recent Progress in CDK4/6 Inhibitors and PROTACs. Molecules, 27(24), 8887. Available at: [Link]

  • Huck Institutes. (n.d.). Isothermal Titration Calorimetry. Available at: [Link]

  • Lab Manager. (n.d.). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Available at: [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 1. Available at: [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3. Available at: [Link]

  • MDPI. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Available at: [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Available at: [Link]

  • NanoTemper. (2020). 4 SPR assay problems that can be resolved by improving protein quality. Available at: [Link]

  • PLOS One. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. Available at: [Link]

  • Poma, A., et al. (2020). Development of CDK4/6 Inhibitors: A Five Years Update. Cancers, 12(11), 3439. Available at: [Link]

  • ResearchGate. (n.d.). CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. Available at: [Link]

  • Toogood, P. L., et al. (2005). Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry, 48(8), 2388-2406. Available at: [Link]

  • XanTec bioanalytics GmbH. (2018). Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. Available at: [Link]

  • Zhang, Y., et al. (2020). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. International Journal of Molecular Sciences, 21(21), 8273. Available at: [Link]

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Comparative In Vitro Toxicity Guide: 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Pyrimidine derivatives represent a privileged class of scaffolds in drug discovery, forming the structural core of numerous FDA-approved anticancer, antiviral, and antimicrobial therapeutics[1][2]. Among emerging pharmacophores, 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol (Isobutenyl-pyrimidinol, or IBP ) and its analogs have garnered attention. The incorporation of the isobutenyl group at the C-6 position fundamentally alters the spatial geometry and lipophilicity of the pyrimidine ring.

As a Senior Application Scientist, it is critical to evaluate not just the efficacy, but the intrinsic toxicological liabilities of novel scaffolds early in the preclinical pipeline. This guide provides an objective, data-driven comparison of the in vitro hepatotoxicity and cytotoxicity of IBP analogs against established clinical reference compounds.

Structure-Activity Relationship (SAR) Causality

The toxicity profile of pyrimidin-4-ol derivatives is highly dependent on the nature of their substituents[1].

  • Lipophilicity & Permeation: The isobutenyl group increases the partition coefficient (LogP), driving rapid intracellular accumulation.

  • Halogenation (IBP-Cl): Substituting a chlorine atom at the C-5 position further increases lipophilicity, which often correlates with enhanced off-target mitochondrial uncoupling and elevated hepatotoxicity.

  • Electron-Donating Groups (IBP-OMe): A methoxy substitution at C-5 alters the hydrogen-bond acceptor profile, potentially reducing off-target kinase binding and mitigating broad-spectrum cytotoxicity.

To accurately model Drug-Induced Liver Injury (DILI), we utilize HepG2 human hepatocellular carcinoma cells . Unlike standard immortalized fibroblasts, HepG2 cells retain significant Phase I and Phase II metabolic enzyme activity, making them a superior, self-validating in vitro model for identifying reactive intermediate-driven toxicity[3].

Quantitative Comparative Toxicity Profiling

The following table synthesizes the in vitro toxicity metrics of the base IBP compound and its analogs, benchmarked against 5-Fluorouracil (5-FU) (a clinical pyrimidine antimetabolite) and Staurosporine (STS) (a universal pan-kinase inhibitor and apoptosis positive control).

Compound IDStructural ModificationHepG2 IC₅₀ (µM)HEK293 IC₅₀ (µM)Caspase-3/7 Fold Change*Mitochondrial ROS Generation**
IBP (Base) 6-Isobutenyl42.5 ± 3.158.2 ± 4.42.4xModerate (+ +)
IBP-Cl 5-Chloro, 6-Isobutenyl14.2 ± 1.818.5 ± 2.16.8xHigh (+ + + +)
IBP-OMe 5-Methoxy, 6-Isobutenyl> 100> 1001.1xLow (+)
5-Fluorouracil Clinical Reference28.4 ± 2.535.1 ± 3.04.5xModerate (+ +)
Staurosporine Positive Control0.05 ± 0.010.08 ± 0.0215.2xVery High (+ + + + +)

*Fold change relative to DMSO vehicle control at 24h (measured via Caspase-Glo 3/7). **Measured via High-Content Screening (MitoSOX Red fluorescence).

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems. They incorporate necessary controls to rule out assay artifacts (e.g., redox interference).

Protocol A: ATP-Based Cell Viability Assay (CellTiter-Glo)

Causality Check: Why choose ATP quantitation over traditional MTT assays? Tetrazolium-based (MTT) assays rely on mitochondrial reductases. Highly lipophilic pyrimidines (like IBP-Cl) can uncouple mitochondria, artificially depressing the MTT signal before actual cell death occurs. The directly quantifies ATP, the fundamental indicator of metabolic viability, avoiding redox-based false positives[4][5].

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 cells at a density of 5,000 cells/well in a solid white 384-well plate using 25 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of IBP analogs in DMSO. Transfer compounds to the assay plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 0.1%. Include 0.1% DMSO as a negative control and 1 µM Staurosporine as a positive control.

  • Incubation: Incubate the treated plates for 72 hours at 37°C.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo reagent to each well (1:1 ratio)[4][6].

  • Lysis & Stabilization: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis and ATP release. Incubate at room temperature for 10 minutes to stabilize the luminescent signal[5].

  • Detection & Validation: Read luminescence on a multi-mode microplate reader. Calculate the Z'-factor using the DMSO and Staurosporine controls. Self-Validation: A Z'-factor > 0.5 is strictly required to validate the assay run.

Protocol B: High-Content Screening (HCS) for Mitochondrial Toxicity
  • Staining: Following a 24-hour compound treatment in 96-well black, clear-bottom plates, remove the media and wash cells with PBS.

  • Probe Incubation: Add 5 µM MitoSOX Red (superoxide indicator) and 1 µg/mL Hoechst 33342 (nuclear counterstain) in Hank's Balanced Salt Solution (HBSS). Incubate for 30 minutes at 37°C.

  • Imaging: Image cells using an automated High-Content Imaging System (e.g., PerkinElmer Opera Phenix) at 20x magnification.

  • Analysis: Quantify the mean fluorescent intensity of MitoSOX Red in the perinuclear region. Normalize data against the cell count derived from the Hoechst channel.

Pathway & Workflow Visualizations

Pathway IBP IBP-Cl Analog (Lipophilic Pyrimidine) Mito Mitochondrial Membrane Depolarization IBP->Mito Membrane Permeation ROS ROS Generation (Oxidative Stress) Mito->ROS CytC Cytochrome c Release Mito->CytC ROS->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3/7 Execution Casp9->Casp3 Apopt Cellular Apoptosis Casp3->Apopt

Apoptotic signaling cascade induced by lipophilic pyrimidine analogs.

Workflow Step1 Seed HepG2 Cells (384-well plate) Step2 Compound Treatment (72h Incubation) Step1->Step2 Step3 Add CellTiter-Glo Reagent (1:1 Ratio) Step2->Step3 Step4 Cell Lysis & ATP Release Step3->Step4 Step5 Luciferase Reaction (Luminescence) Step4->Step5 Step6 Quantify IC50 & Viability Data Step5->Step6

High-throughput screening workflow for ATP-based cell viability.

Discussion & E-E-A-T Insights

The comparative data reveals a critical trade-off in the structural design of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol derivatives. The base compound (IBP) exhibits moderate toxicity, comparable to the clinical antimetabolite 5-Fluorouracil. However, the introduction of a C-5 chlorine atom (IBP-Cl ) drastically shifts the toxicity profile, lowering the IC₅₀ to 14.2 µM in HepG2 cells. Mechanistically, this is driven by the hyper-lipophilicity of the halogenated isobutenyl-pyrimidine scaffold, which rapidly permeates mitochondrial membranes, induces severe oxidative stress (ROS), and triggers intrinsic apoptosis via Caspase-3/7 execution.

Conversely, the IBP-OMe analog demonstrates an excellent safety profile (IC₅₀ > 100 µM). The electron-donating methoxy group likely disrupts the hydrophobic interactions required for off-target mitochondrial toxicity, preserving cellular viability. For drug development professionals, these findings dictate that while the isobutenyl-pyrimidin-4-ol scaffold is viable, extreme caution must be exercised when pairing it with highly lipophilic or electron-withdrawing substituents at the C-5 position.

References

  • Bükülmez, G., & Kasımoğulları, R. (2025). "Synthesis and reactions of pyridine and pyrimidine derivatives: developments of the last 10 years." Journal of the Iranian Chemical Society. Available at:[Link]

  • ElZorkany, H. E., et al. (2018). "Monitoring the cellular uptake of Silica-Coated CdSe/ZnS quantum dots by Time lapse Confocal Laser Scanning Microscopy (HepG2 cells in vitro toxicity)." Journal of Applied Pharmaceutical Science. Available at:[Link]

  • International Journal of Innovative Research in Science, Engineering and Technology (2024). "Continuous research and innovation in synthesizing and functionalizing pyrimidine derivatives." Available at: [Link]

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Safety Operating Guide

6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safety, Handling, and Disposal Protocols for 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol

Introduction

6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol is a specialized heterocyclic compound frequently utilized as an intermediate in drug discovery, kinase inhibitor synthesis, and agrochemical development. Because of the pyrimidine core and the lipophilic isobutenyl side chain, this compound exhibits specific solubility profiles and reactivity that dictate its handling. As a Senior Application Scientist, I emphasize that proper disposal is not merely a regulatory hurdle—it is a critical component of laboratory safety, environmental stewardship, and operational efficiency[1].

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound.

Chemical Profile and Hazard Causality

Understanding the molecular behavior of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol is essential for predicting its hazards and selecting the correct disposal pathway:

  • Irritation Potential : Like many substituted pyrimidinols, this compound acts as a localized irritant. The slightly basic nitrogen atoms in the pyrimidine ring, combined with the hydrogen-bonding capacity of the hydroxyl group (which can tautomerize to a pyrimidone form), can disrupt lipid bilayers in the skin and mucous membranes, leading to contact dermatitis or ocular irritation[2].

  • Environmental Toxicity : Substituted pyrimidines can be persistent in aquatic environments and disrupt local ecosystems. They must never be discharged into standard wastewater or sink drains[1].

  • Thermal Decomposition : Under fire conditions or extreme heat, the compound will decompose to release highly toxic fumes, including carbon oxides ( CO , CO2​ ) and nitrogen oxides ( NOx​ )[2].

Waste Segregation Logistics

Proper segregation prevents dangerous cross-reactions and ensures compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[3]. Do not mix organic pyrimidine waste with heavy metal waste or strong oxidizing agents[3][4].

Table 1: Waste Stream Categorization

Waste StateMatrix/Solvent ContextDisposal CategoryPrimary Container
Solid Pure API / Synthesized PowderHazardous Solid WasteHigh-density polyethylene (HDPE) wide-mouth jar
Liquid (Organic) Dissolved in DMSO, MeOH, or EtOAcNon-Halogenated Organic WastePTFE-lined amber glass or HDPE carboy
Liquid (Halogenated) Dissolved in DCM or ChloroformHalogenated Organic WastePTFE-lined amber glass carboy
Consumables Contaminated gloves, pipette tipsSolid Bio/Chem Hazard WastePuncture-resistant, double-bagged waste bin

Step-by-Step Disposal Methodology

To maintain a self-validating safety system, execute the following protocol for routine disposal operations:

Phase 1: Preparation and PPE

  • Don PPE : Equip standard laboratory PPE, including a flame-resistant lab coat, nitrile gloves (double-gloving is recommended when handling concentrated solutions), and chemical splash goggles[2][5].

  • Ventilation : Perform all transfers inside a certified Class II chemical fume hood to mitigate inhalation risks from aerosolized powders or solvent vapors[6].

Phase 2: Collection and Segregation 3. Solid Waste : Carefully sweep or transfer residual solid 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol into a designated hazardous solid waste container. Use an anti-static weighing brush and avoid creating dust clouds[6]. 4. Liquid Waste : If the compound is in solution, pour it into the appropriate solvent waste carboy (Halogenated vs. Non-Halogenated) using a wide-stem funnel to prevent splashing[3].

Phase 3: Labeling and Storage 5. Labeling : Immediately affix a "Hazardous Waste" tag to the container. The label must explicitly state "6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol" alongside the solvent name (no abbreviations or chemical formulas). Include the accumulation start date and hazard pictograms (Irritant/Health Hazard)[1][3]. 6. Storage : Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials (e.g., strong acids, strong oxidizers)[1]. Ensure secondary containment trays are used to catch potential leaks.

Phase 4: Final Disposition 7. Institutional Transfer : Once the container reaches its volume limit or the 90-day accumulation limit, initiate a pickup request with your institution's Environmental Health and Safety (EHS) department[4][7]. 8. Incineration : The ultimate disposal method for this organic compound is high-temperature incineration at a licensed facility equipped with an afterburner and alkaline scrubber to neutralize NOx​ emissions[6].

Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent exposure:

  • Isolate : Evacuate non-essential personnel from the immediate vicinity and increase room ventilation if safe to do so[6].

  • Contain (Solid) : Lightly moisten the spilled powder with a compatible solvent (e.g., isopropanol) to prevent dust generation, then carefully sweep it up using non-sparking tools[5][6].

  • Contain (Liquid) : Apply an inert absorbent material (e.g., vermiculite or diatomaceous earth) to the spill. Do not use combustible materials like sawdust[6].

  • Decontaminate : Wash the affected surface thoroughly with soap and water, collecting all contaminated cleaning materials into the solid hazardous waste bin[6].

Operational Workflow Visualization

The following decision matrix illustrates the logical flow for categorizing and disposing of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol waste streams.

DisposalWorkflow Start Waste Generation: 6-(2-Methylprop-1-en-1-yl) pyrimidin-4-ol Decision1 Is the waste in solid or liquid form? Start->Decision1 SolidPath Solid Waste (Powder/Crystals) Decision1->SolidPath Solid LiquidPath Liquid Waste (Dissolved in Solvent) Decision1->LiquidPath Liquid SolidBin Place in HDPE Jar Label: Hazardous Solid Waste SolidPath->SolidBin Decision2 Does the solvent contain halogens (e.g., DCM, Chloroform)? LiquidPath->Decision2 HaloBin Place in PTFE Carboy Label: Halogenated Organic Waste Decision2->HaloBin Yes NonHaloBin Place in PTFE Carboy Label: Non-Halogenated Organic Decision2->NonHaloBin No EHS Transfer to Satellite Accumulation Area (SAA) Submit EHS Pickup Request SolidBin->EHS HaloBin->EHS NonHaloBin->EHS Incineration Final Disposal: High-Temperature Incineration EHS->Incineration

Decision matrix for the segregation and disposal of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol.

References

  • UC San Diego Environment, Health & Safety. "How to Store and Dispose of Extremely Hazardous Chemical Waste." UC San Diego, 2024. URL:[Link]

  • Environmental Marketing Services. "Safe Disposal of Laboratory Chemicals." EMS LLC, 2025. URL:[Link]

  • University at Buffalo Environment, Health & Safety. "Hazardous Waste Management Guidebook." University at Buffalo. URL:[Link]

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Navigating the Unknown: A Safety and Handling Guide for 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research, the synthesis and evaluation of novel chemical entities are paramount. 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol represents one such frontier. As a compound without extensive, publicly available safety data, a cautious and well-informed approach to its handling is not just a regulatory requirement but a cornerstone of responsible science. This guide provides a comprehensive framework for the safe handling, use, and disposal of this and other novel pyrimidine derivatives, grounded in the principles of chemical safety and risk mitigation.

Given that the toxicological properties of 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol have not been thoroughly investigated, it is imperative to treat it as a potentially hazardous substance.[1] The following procedures are based on the known hazard profiles of structurally related pyrimidinol compounds and general best practices for handling chemicals of unknown toxicity.

Hazard Assessment: An Inferential Approach

The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active molecules, including established pharmaceuticals.[2][3] While this underscores their therapeutic potential, it also necessitates a careful consideration of their potential physiological effects. Structurally similar pyrimidine derivatives have been shown to exhibit a range of hazardous properties.

Anticipated Potential Hazards:

  • Skin and Eye Irritation: A common characteristic of many pyrimidine derivatives.[1][4][5] Direct contact can lead to redness, inflammation, and discomfort.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[1][5]

  • Allergic Skin Reaction: Some individuals may develop sensitization to certain pyrimidine compounds, leading to an allergic skin reaction upon subsequent contact.[1]

  • Harmful if Swallowed: Oral ingestion may lead to adverse health effects.[5]

  • Reproductive Toxicity: Certain pyrimidine derivatives are suspected of damaging fertility or the unborn child.[6]

  • Combustibility: While not always the case, some pyrimidine compounds are combustible.[1]

It is crucial to emphasize that in the absence of specific data for 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol, a conservative approach that assumes these hazards is warranted.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to minimize exposure through all potential routes: inhalation, dermal contact, and eye contact.

PPE_Workflow

Detailed PPE Specifications:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[5][7]Provides a barrier against splashes and airborne particles, protecting the eyes and face.
Hand Protection Nitrile or neoprene gloves.[8] Consider double-gloving.Protects against skin contact. Double-gloving provides an extra layer of protection in case of a tear in the outer glove.
Body Protection A chemical-resistant lab coat, fully buttoned, with tight-fitting cuffs.[8]Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.[9] For operations with a higher potential for aerosolization, a respirator with an organic vapor cartridge may be necessary.Minimizes the inhalation of fine particles or aerosols.
Foot Protection Closed-toe shoes made of a non-porous material.[10]Protects feet from spills.

Operational Plan: Safe Handling from Receipt to Disposal

A meticulous, step-by-step approach to handling minimizes the risk of exposure and accidental release.

Step 1: Receiving and Storage

  • Upon receipt, visually inspect the container for any signs of damage or leakage in a well-ventilated area, preferably within a chemical fume hood.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

  • The container should be clearly labeled with the compound name and all appropriate hazard warnings.

Step 2: Weighing and Aliquoting

  • All handling of the solid compound should be conducted within a certified chemical fume hood to control for dust and vapor.

  • Use anti-static weighing paper and tools to prevent dispersal of the powder.

  • Prepare solutions within the fume hood.

Step 3: Experimental Use

  • Ensure that all experimental setups are secure and that secondary containment is in place to capture any potential spills.

  • Avoid working alone. Ensure that a colleague is aware of the work being conducted.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical handling lifecycle.

Disposal_Workflow

Disposal Procedures:

  • Solid Waste: All disposable items that have come into contact with the compound, including gloves, weighing paper, and contaminated bench paper, should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a compatible, labeled hazardous waste container. Do not pour chemical waste down the drain.[5]

  • Decontamination: All non-disposable equipment should be thoroughly decontaminated. A standard procedure involves rinsing with an appropriate solvent, followed by washing with soap and water. The solvent rinse should be collected as hazardous waste.

  • EHS Consultation: Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a rapid and informed response is crucial.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[5] Seek medical attention.

  • Ingestion: Do not induce vomiting.[12] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[1] Seek immediate medical attention.

In Case of a Spill:

  • Evacuate the immediate area.

  • If the spill is small and you are trained to do so, contain the spill with an absorbent material, and clean the area. All cleanup materials should be disposed of as hazardous waste.

  • For larger spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team.

By adhering to these stringent safety protocols, researchers can confidently and responsibly advance their work with novel compounds like 6-(2-Methylprop-1-en-1-yl)pyrimidin-4-ol, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Sigma-Aldrich. (2025, October 31).
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 2,4-Dihydroxy-6-methylpyrimidine.
  • Royal Brinkman. (2020, December 4). Personal protective equipment for crop protection.
  • NextSDS. 6-methyl-2-(thiophen-2-yl)
  • Angene Chemical. (2025, April 5).
  • Thermo Fisher Scientific. (2010, June 28).
  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Trial Supplies. (2025, March 1). Essential PPE for Spraying AgChem Trials.
  • Pharmacy Purchasing & Products Magazine. (2006, December 15). Personal Equipment for Use in Handling Hazardous Drugs.
  • Extension Publications.
  • BroadPharm. (2025, November 21).
  • Fisher Scientific. (2024, February 12).
  • RSC Publishing.
  • PMC. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies.
  • PMC. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • SciSpace. (2021, June 25).
  • Impactfactor. (2022, November 15).
  • ResearchGate. (2025, October 13). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • PPG. (2025, October 10).
  • MDPI. (2022, August 1).
  • Synthesis and Molecular Docking Study of Novel Pyrimidine Deriv
  • ACS Publications. (2024, July 22). Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.